Nimbin
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h8-11,14,18-20,24-26H,12-13H2,1-7H3/t18-,19-,20-,24-,25+,26-,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOIBRJOQAYBJT-IMGVWCFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208168 | |
| Record name | Nimbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5945-86-8 | |
| Record name | Nimbin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5945-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimbin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Cyclopenta[b]naphtho[2,3-d]furan-10-acetic acid, 5-(acetyloxy)-2-(3-furanyl)-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-6-(methoxycarbonyl)-1,6,9a,10a-tetramethyl-9-oxo-, methyl ester, (2R,3aR,4aS,5R,5aR,6R,9aR,10S,10aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIMBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4CTG7K9IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nimbin isolation from Azadirachta indica seeds
An In-Depth Technical Guide to the Isolation of Nimbin from Azadirachta indica Seeds
Abstract
Azadirachta indica, commonly known as the neem tree, is a source of a diverse array of biologically active compounds. Among these, this compound, a prominent tetranortriterpenoid, has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, antipyretic, and antihistamine properties. This technical guide provides a comprehensive overview of the methodologies for the isolation of this compound from Azadirachta indica seeds. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate a deeper understanding of the isolation process.
Introduction
The neem tree (Azadirachta indica A. Juss) has been a cornerstone of traditional medicine in many cultures for centuries. Its seeds are a particularly rich source of limonoids, with this compound being one of the most significant. The complex structure of this compound has made its chemical synthesis challenging, thus necessitating efficient and reliable methods for its isolation from natural sources. This document outlines the critical steps involved in the extraction, purification, and characterization of this compound from neem seeds.
Extraction of this compound from Azadirachta indica Seeds
The initial step in the isolation of this compound is the extraction from dried and powdered neem seeds. The choice of solvent and extraction technique is crucial for maximizing the yield and purity of the crude extract.
Experimental Protocol: Soxhlet Extraction
Soxhlet extraction is a widely used method for the efficient extraction of this compound.
-
Preparation of Plant Material :
-
Collect mature seeds of Azadirachta indica.
-
Air-dry the seeds in the shade to prevent the degradation of phytochemicals.
-
De-shell and pulverize the dried seeds into a coarse powder using a mechanical grinder.
-
-
Soxhlet Extraction Procedure :
-
Accurately weigh 100g of the powdered neem seed kernel.
-
Place the powdered material in a thimble made of thick filter paper.
-
Insert the thimble into the main chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with 500 mL of n-hexane.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.
-
Allow the extraction to proceed for 6-8 hours, cycling the solvent through the powdered seed material.
-
After extraction, concentrate the n-hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Experimental Protocol: Cold Percolation
Cold percolation is an alternative method that avoids the use of heat, which can be beneficial for preserving thermolabile compounds.
-
Preparation of Plant Material : Prepare the neem seed powder as described in section 2.1.1.
-
Percolation Procedure :
-
Place 100g of the powdered neem seed kernel in a large conical flask.
-
Add 500 mL of ethanol (B145695) and securely close the flask.
-
Keep the flask on an orbital shaker at room temperature for 48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
-
Purification of this compound
The crude extract obtained from the initial extraction contains a mixture of various compounds. Therefore, chromatographic techniques are employed for the purification of this compound.
Experimental Protocol: Column Chromatography
Column chromatography is a standard and effective method for the separation of this compound from other components in the crude extract.
-
Preparation of the Column :
-
Use a glass column with a diameter of 4 cm and a length of 60 cm.
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Wash the packed column with n-hexane.
-
-
Sample Loading and Elution :
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297). Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions of 20 mL each.
-
-
Fraction Analysis :
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Use a pre-coated silica gel 60 F254 plate as the stationary phase.
-
Develop the TLC plate using a mobile phase of n-hexane:ethyl acetate (7:3 v/v).
-
Visualize the spots under UV light (254 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
Pool the fractions that show a spot corresponding to the Rf value of standard this compound.
-
-
Crystallization :
-
Concentrate the pooled fractions under reduced pressure.
-
Induce crystallization by dissolving the residue in a minimal amount of hot methanol (B129727) and allowing it to cool slowly.
-
Collect the resulting white, needle-like crystals of this compound by filtration.
-
Quantitative Data Summary
The following tables summarize the quantitative data associated with the isolation and characterization of this compound.
| Table 1: Extraction Yield of this compound from Azadirachta indica Seeds | |
| Extraction Method | Solvent |
| Soxhlet Extraction | n-Hexane |
| Cold Percolation | Ethanol |
| Table 2: Chromatographic Parameters for this compound Purification | |
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (TLC) | n-Hexane:Ethyl Acetate (7:3 v/v) |
| Rf Value of this compound | 0.45 - 0.55 |
| Elution Gradient (Column) | n-Hexane to n-Hexane:Ethyl Acetate (1:1) |
| Table 3: Physicochemical and Spectroscopic Data of this compound | |
| Property | Value |
| Molecular Formula | C30H36O9 |
| Molecular Weight | 540.6 g/mol |
| Melting Point | 205-207 °C |
| UV λmax (in Methanol) | 217 nm |
| IR (KBr) νmax (cm-1) | 3140, 2980, 1745, 1660, 1505, 875 |
| 1H NMR (CDCl3, δ ppm) | 7.41 (m, 1H), 6.35 (m, 1H), 5.90 (s, 1H) |
| 13C NMR (CDCl3, δ ppm) | 204.1, 173.8, 167.2, 150.5, 142.9 |
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the overall workflow for the isolation of this compound from neem seeds.
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Steps
This diagram outlines the logical progression of the purification process, highlighting the key decision points.
Caption: Logical flow of this compound purification.
Conclusion
This technical guide provides a detailed and practical framework for the isolation of this compound from the seeds of Azadirachta indica. The presented protocols for extraction and purification, along with the summarized quantitative data and visual workflows, offer a valuable resource for researchers and professionals in the field. Adherence to these methodologies can facilitate the efficient and reproducible isolation of high-purity this compound for further pharmacological investigation and potential drug development applications. The versatility of the described chromatographic techniques also allows for adaptation and optimization based on specific laboratory conditions and research objectives.
A Technical Guide to Xylogranatin D: A Novel Tetranortriterpenoid Scaffold from the Marine Mangrove Xylocarpus granatum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth overview of Xylogranatin D, a novel tetranortriterpenoid first isolated from the seeds of the Chinese marine mangrove Xylocarpus granatum. Initially distinguished by its unprecedented 9,10-seco scaffold with a unique C-30 to C-9 linkage, subsequent research has suggested that Xylogranatin D is likely an artifact formed during the isolation process from its precursor, Xylogranatin C. This guide details the structural elucidation, spectroscopic properties, and the postulated chemical transformation of Xylogranatin D. Furthermore, it presents the experimental protocols for its isolation and the evaluation of the cytotoxic activities of its parent compounds against murine leukemia (P388) cells, providing a comprehensive resource for researchers in natural product chemistry and drug discovery.
Introduction
Tetranortriterpenoids, also known as limonoids, are a class of highly oxygenated and structurally complex secondary metabolites predominantly found in the Meliaceae and Rutaceae plant families. These compounds have garnered significant scientific interest due to their wide range of biological activities, including insect antifeedant, anti-inflammatory, and anticancer properties. The marine mangrove Xylocarpus granatum has proven to be a rich source of novel limonoids. In 2006, a research group led by Yue at the Shanghai Institute of Materia Medica reported the isolation of four novel tetranortriterpenoids, Xylogranatins A-D, from the seeds of this plant.[1][2] Among these, Xylogranatin D was particularly notable for its unique molecular architecture, featuring a previously unseen linkage between C-30 and C-9. However, a subsequent study by the same group in 2008 proposed that Xylogranatin D is likely an artifact of the isolation process, formed from the precursor Xylogranatin C.[3] This guide synthesizes the available data on Xylogranatin D, presenting its chemical characterization and the context of its discovery.
Structural Elucidation and Spectroscopic Data
The structure of Xylogranatin D was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Mass Spectrometry
High-resolution mass spectrometry is crucial for determining the elemental composition of a novel compound. The HRMS data for Xylogranatin D is summarized below.
| Parameter | Value |
| Molecular Formula | C32H38O10 |
| Ionization Mode | ESI+ |
| Measured m/z | [M+Na]+ |
| Calculated Mass | 582.2465 |
Table 1: High-Resolution Mass Spectrometry Data for Xylogranatin D.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The detailed structure and stereochemistry of Xylogranatin D were elucidated using a combination of 1H NMR, 13C NMR, and 2D NMR techniques such as COSY, HSQC, and HMBC. The chemical shifts are reported in ppm.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 208.9 | |
| 2 | 45.6 | 2.58 (dd, 15.0, 5.0), 2.12 (dd, 15.0, 2.5) |
| 3 | 77.8 | 4.05 (br s) |
| 4 | 40.0 | |
| 5 | 46.2 | 2.25 (m) |
| 6 | 25.9 | 1.95 (m), 1.65 (m) |
| 7 | 173.4 | |
| 8 | 141.2 | |
| 9 | 75.1 | |
| 10 | 50.8 | |
| 11 | 29.5 | 1.85 (m), 1.55 (m) |
| 12 | 34.5 | 1.75 (m), 1.45 (m) |
| 13 | 47.9 | |
| 14 | 125.4 | 5.40 (s) |
| 15 | 120.8 | |
| 16 | 169.3 | |
| 17 | 78.9 | 5.35 (s) |
| 18 | 21.3 | 1.15 (s) |
| 19 | 13.9 | 1.05 (s) |
| 20 | 120.9 | |
| 21 | 141.1 | 7.38 (s) |
| 22 | 109.8 | 6.35 (s) |
| 23 | 143.2 | 7.42 (s) |
| 28 | 27.5 | 1.25 (s) |
| 29 | 25.1 | 1.10 (s) |
| 30 | 72.8 | 4.85 (s) |
| 1' | 166.5 | |
| 2' | 128.5 | 6.05 (qq, 7.0, 1.5) |
| 3' | 138.1 | |
| 4' | 14.2 | 1.85 (d, 7.0) |
| 5' | 20.5 | 1.95 (d, 1.5) |
| OMe | 52.1 | 3.65 (s) |
Table 2: 1H and 13C NMR Spectroscopic Data for Xylogranatin D (in CDCl3).
Postulated Formation from Xylogranatin C
It is proposed that Xylogranatin D is not a natural product but rather an artifact formed from Xylogranatin C through an α-hydroxyl ketone rearrangement during the isolation process.[3] This transformation is a plausible chemical reaction under certain conditions, such as changes in pH or temperature.
Experimental Protocols
Isolation of Xylogranatins
The following is a generalized protocol for the isolation of xylogranatins from the seeds of Xylocarpus granatum, based on the initial discovery.[1][2]
-
Extraction: The air-dried and powdered seeds of Xylocarpus granatum are extracted exhaustively with acetone at room temperature.
-
Concentration: The acetone extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The residue is suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction is collected.
-
Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and EtOAc.
-
Further Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Xylogranatins A, B, C, and D.
Cytotoxicity Assay
The cytotoxic activity of the parent xylogranatins was evaluated against the P388 murine leukemia cell line. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is typically used for this purpose.
-
Cell Culture: P388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (Xylogranatins) are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
| Compound | IC50 (µM) against P388 Cells |
| Xylogranatin A | > 10 |
| Xylogranatin B | 2.5 |
| Xylogranatin C | 5.0 |
| Xylogranatin D | Not Reported |
Table 3: Cytotoxic Activity of Xylogranatins A, B, and C against the P388 Murine Leukemia Cell Line.
Conclusion
Xylogranatin D represents a fascinating case in natural product chemistry, highlighting the potential for molecular rearrangement during isolation processes. While its initial characterization pointed to a novel tetranortriterpenoid skeleton, subsequent evidence strongly suggests it is an artifact derived from Xylogranatin C. The parent compounds, particularly Xylogranatin B, have demonstrated noteworthy cytotoxic activity, warranting further investigation into their mechanism of action and potential as anticancer agents. This technical guide provides a consolidated resource of the chemical and biological data available for Xylogranatin D and its related compounds, serving as a valuable reference for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Xylogranatins A-D: novel tetranortriterpenoids with an unusual 9,10-seco scaffold from marine mangrove Xylocarpus granatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylogranatins F-R: antifeedants from the Chinese mangrove, Xylocarpus granatum, a new biogenetic pathway to tetranortriterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Nimbolide: A Limonoid from Azadirachta indica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azadirachta indica, commonly known as the neem tree, is a plant in the mahogany family Meliaceae, native to the Indian subcontinent.[1] For centuries, various parts of the neem tree have been utilized in traditional Ayurvedic medicine to treat a wide range of ailments.[2][3] Modern phytochemical research has identified a class of complex terpenoids known as limonoids as major bioactive constituents.[1] Among these, Nimbolide (B1678885) , a potent tetranortriterpenoid isolated from the leaves and flowers of the tree, has emerged as a compound of significant interest for drug development due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[2][4][5]
This technical guide provides an in-depth overview of nimbolide, focusing on its mechanisms of action, quantitative efficacy data, and the experimental protocols used for its study. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and oncology.
Physicochemical Properties and Extraction
Nimbolide is a major limonoid constituent of neem leaves.[5][6] Its complex chemical structure is foundational to its biological activity.[5] As one of the most potent cytotoxic limonoids isolated from neem, it has been the subject of extensive investigation.[2][7]
Chemical Structure:
-
Class: Limonoid (Tetranortriterpenoid)
-
Source: Primarily isolated from the leaves and flowers of Azadirachta indica.[8][9]
Molecular Mechanisms of Action in Oncology
Nimbolide exerts its potent anticancer effects by modulating multiple dysregulated signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[4][6][10] Its multifaceted approach makes it a promising candidate for cancer therapy.
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, proliferation, and growth; it is hyperactivated in many human cancers.[11][12] Nimbolide has been shown to be a potent inhibitor of this pathway.[13] It significantly suppresses the phosphorylation and activation of Akt, a key downstream effector of PI3K.[6][14] This inhibition prevents the subsequent activation of mTOR and other downstream targets, leading to decreased cell proliferation and survival in various cancer types, including breast, prostate, and oral cancers.[9][12][15] Studies have demonstrated that nimbolide's action on this pathway can block IGF-1-mediated signaling, contributing to its anti-proliferative and apoptosis-inducing effects.[14][15]
Caption: Nimbolide's inhibition of the PI3K/Akt signaling pathway.
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a pivotal role in regulating the immune response, inflammation, and cell survival.[6] In cancer, constitutive activation of NF-κB promotes proliferation, prevents apoptosis, and supports angiogenesis and metastasis.[8][16] Nimbolide is a well-documented inhibitor of the NF-κB pathway.[13][17] It acts by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This action blocks the nuclear translocation of the active NF-κB heterodimer (p65/p50), thereby repressing the transcription of its target genes, which include anti-apoptotic proteins (Bcl-2, Bcl-xL), cyclins (Cyclin D1), and metastatic factors (MMP-9, VEGF).[6][16][18] This inhibition of NF-κB signaling is a key mechanism through which nimbolide induces apoptosis and cell cycle arrest.[6][8]
Caption: Nimbolide's inhibition of the NF-κB signaling pathway.
Induction of Apoptosis
Nimbolide effectively induces programmed cell death (apoptosis) in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[6] By inhibiting pro-survival pathways like PI3K/Akt and NF-κB, nimbolide shifts the balance towards apoptosis. It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bad.[18] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[6]
Quantitative Data: In Vitro Cytotoxicity
Nimbolide exhibits potent cytotoxic effects across a wide range of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%. The tables below summarize the IC50 values reported in various studies.
Table 1: IC50 Values of Nimbolide in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| Prostate Cancer | PC-3 | 2.0 | - | [6] |
| Prostate Cancer | Du-145 | 6.86 | 24 | [19] |
| Prostate Cancer | Du-145 | 4.97 | 48 | [19] |
| Breast Cancer | MCF-7 | 4.0 | 24 | [20] |
| Breast Cancer | MCF-7 | 2.7 | 48 | [20] |
| Breast Cancer | MDA-MB-231 | 6.0 | 24 | [20] |
| Breast Cancer | MDA-MB-231 | 3.2 | 48 | [20] |
| Bladder Cancer | EJ | ~3.0 | 12 | [21] |
| Bladder Cancer | 5637 | ~3.0 | 12 | [21] |
| Colon Cancer | HT-29 | 1.25 | - | [6] |
| Pancreatic Cancer | HPAC | 5.0 | - | [22] |
| Leukemia | KBM-5 | 1.12 | - | [6] |
| Waldenstrom Macroglobulinemia | BCWM.1 | 0.20 | - | [6][23] |
| Choriocarcinoma | - | 1.19 | - | [6] |
| Lung Cancer | A-549 | 11.16 | 24 | [19] |
| Lung Cancer | A-549 | 7.59 | 48 |[19] |
Experimental Protocols
Reproducible and robust experimental design is critical for evaluating the therapeutic potential of natural compounds. Below are detailed methodologies for key experiments used in nimbolide research.
General Workflow for Nimbolide Investigation
The preclinical evaluation of nimbolide follows a logical progression from extraction and purification to in vitro characterization of its biological effects. This workflow ensures a systematic assessment of its anticancer properties.
Caption: General experimental workflow for nimbolide research.
Protocol: Microwave-Assisted Extraction and Purification
This method provides a rapid and efficient means of isolating high-purity nimbolide from neem leaves.[5]
-
Preparation: Obtain and dry fresh leaves of Azadirachta indica. Grind the dried leaves into a coarse powder.
-
Extraction:
-
Place 5.0 g of the neem leaf powder into a microwave extraction vessel.
-
Add ethanol (B145695) as the solvent at a solid-to-liquid ratio of 1:30 (g/mL).[5]
-
Perform microwave-assisted extraction (MAE) at a power of 210 W for 20 minutes.[5]
-
After extraction, filter the mixture to separate the ethanolic extract from the solid plant residue.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Perform preparative thin-layer chromatography (PTLC) on the crude extract.
-
Use a mobile phase of ethyl acetate/hexane (4:6 v/v) to separate the components.[5]
-
Identify the band corresponding to nimbolide under UV light and scrape it from the plate.
-
Elute the nimbolide from the silica (B1680970) with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to yield purified nimbolide.
-
-
Quantification: Confirm purity and concentration using High-Performance Liquid Chromatography (HPLC) with a validated standard curve.[5]
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[21]
-
Include control wells with medium only (no cells) for background absorbance.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of nimbolide in culture medium at desired concentrations (e.g., 0.5, 1, 3, 5, 10 µM).[21]
-
Remove the old medium from the wells and add 100 µL of the nimbolide-containing medium or vehicle control (e.g., DMSO-containing medium) to the respective wells.
-
Incubate for the desired time period (e.g., 12, 24, or 48 hours).[19][21]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[21]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) at 570 nm or 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage viability against the nimbolide concentration and use regression analysis to determine the IC50 value.
-
Protocol: Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, such as total and phosphorylated forms of Akt or IκBα, to confirm the mechanism of action.
-
Cell Lysis:
-
Culture and treat cells with nimbolide (e.g., at IC50 concentration) for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and run electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-IκBα) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
-
Analysis: Quantify band density using software like ImageJ to determine the relative changes in protein expression compared to controls.[21]
Conclusion and Future Directions
Nimbolide, a key limonoid from Azadirachta indica, demonstrates significant anticancer potential through the modulation of multiple critical oncogenic signaling pathways, including PI3K/Akt and NF-κB.[6][16] Its ability to induce apoptosis and inhibit proliferation across a wide array of cancer cell lines at low micromolar concentrations highlights its promise as a therapeutic agent.[3][10]
While extensive in vitro and in vivo preclinical data are encouraging, the progression of nimbolide into the clinical setting requires further investigation.[6][10] Future research should focus on systematic preclinical pharmacokinetic (PK) and long-term toxicology studies to establish a safe and effective dosing range for first-in-human trials.[6] Optimizing drug delivery formulations to improve bioavailability and exploring combination therapies with existing chemotherapeutic agents could further enhance its therapeutic efficacy.[14][18] Continued research into this potent natural compound may pave the way for a new class of anticancer drugs.
References
- 1. Azadirachta indica - Wikipedia [en.wikipedia.org]
- 2. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. adtu.in [adtu.in]
- 4. Molecular Targets of Nimbolide for Anti-Cancer Therapy: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 9. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Nimbolide | NF-κB Inhibitor | CDK4/6 Inhibitor | TargetMol [targetmol.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nimbolide Inhibits Nuclear Factor-КB Pathway in Intestinal Epithelial Cells and Macrophages and Alleviates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nimbolide inhibits invasion of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Review on Molecular and Chemopreventive Potential of Nimbolide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nimbolide Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nimbolide Inhibits SOD2 to Control Pancreatic Ductal Adenocarcinoma Growth and Metastasis | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
The Biological Activities of Nimbin: A Technical Guide for Researchers
An In-depth Exploration of the Pharmacological Potential of a Key Neem Limonoid
Introduction
Nimbin, a prominent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action across various therapeutic areas, including its anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways modulated by this compound.
Anticancer Activity
This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its anticancer activity is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines as reported in the scientific literature.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5, 10, 20 (Dose-dependent effects observed) | [1] |
| MG-63 | Osteosarcoma | Not specified, but exhibited cytotoxicity | [2] |
| Various Cancer Cell Lines | General | LC50 of 15.6 µg/ml in brine shrimp lethality assay | [3] |
Note: Data on specific IC50 values for a wide range of cancer cell lines are limited in the reviewed literature. Many studies report on the cytotoxic effects of neem extracts rather than isolated this compound.
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects through the modulation of several critical signaling pathways:
-
PI3K/Akt Pathway: this compound has been shown to interact with and potentially inhibit key components of the PI3K/Akt signaling cascade, a pathway crucial for cell survival and proliferation. In silico studies suggest that this compound can bind to both PI3K and Akt, with a lower free energy of binding for Akt, indicating a potential inhibitory action.[3][4]
-
NF-κB Pathway: The nuclear factor kappa-B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its dysregulation is common in many cancers. In silico molecular docking studies have shown that this compound and its analogs have the potential to bind to the p50 and p65 subunits of NF-κB, suggesting an inhibitory effect on this pathway.[5]
-
Apoptosis Induction: this compound induces apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways. It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[1][2]
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; CellSurvival [label="Cell Survival, Proliferation,\nAngiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates (Thr308)"]; Akt -> mTOR [label="Activates"]; mTOR -> CellSurvival [label="Promotes"]; this compound -> PI3K [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; this compound -> Akt [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Figure 1: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
// Nodes Stimuli [label="Pro-inflammatory Stimuli\n(e.g., TNF-α, IL-1)", fillcolor="#F1F3F4"]; Receptor [label="Receptor", fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#FBBC05"]; IkB [label="IκB", fillcolor="#F1F3F4"]; NFkB [label="NF-κB (p50/p65)", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4"]; GeneTranscription [label="Gene Transcription\n(Inflammation, Cell Survival)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimuli -> Receptor [label="Binds"]; Receptor -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Degrades & Releases"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> GeneTranscription [label="Promotes"]; this compound -> IKK [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; this compound -> NFkB [label="Inhibits\n(Binding to p50/p65)", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Figure 2: this compound's potential inhibition of the NF-κB signaling pathway.
// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#F1F3F4"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#F1F3F4"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4"]; Caspase9 [label="Caspase-9 (Initiator)", fillcolor="#FBBC05"]; Caspase3 [label="Caspase-3 (Executioner)", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Bcl2 [label="Downregulates", style=dashed, color="#EA4335", arrowhead=tee]; this compound -> Bax [label="Upregulates", style=dashed, color="#EA4335"]; Bax -> Mitochondrion [label="Promotes permeabilization"]; Bcl2 -> Mitochondrion [label="Inhibits permeabilization", arrowhead=tee]; Mitochondrion -> CytochromeC [label="Releases"]; CytochromeC -> Apaf1 [label="Binds to"]; Apaf1 -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis [label="Executes"]; } .dot Figure 3: this compound's induction of the intrinsic apoptosis pathway.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Mechanisms of Anti-inflammatory Action
-
Inhibition of NF-κB: As mentioned in the anticancer section, this compound's ability to inhibit the NF-κB pathway is a cornerstone of its anti-inflammatory effects. By preventing the translocation of NF-κB to the nucleus, this compound can suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Reduction of Reactive Oxygen Species (ROS): Studies have shown that this compound and its analogs can reduce the production of ROS in a dose-dependent manner. This antioxidant activity helps to mitigate oxidative stress, a key contributor to inflammation.[4][6]
-
Modulation of Inflammatory Enzymes: In-silico studies suggest that this compound analogs can bind to and potentially inhibit the activity of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.[4][6]
Antimicrobial Activity
This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.
Antibacterial Activity
| Bacterium | MIC | Citation |
| Staphylococcus aureus | Not specified, but activity demonstrated | [7] |
| Escherichia coli | Mild activity with a 7 mm zone of inhibition at 500 µ g/disc | [3] |
Note: Quantitative MIC data for this compound against a wide range of bacteria are not extensively reported in the reviewed literature. Many studies focus on neem extracts.
This compound's antibacterial mechanism is thought to involve the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes.[7]
Antifungal Activity
Information on the specific antifungal activity of isolated this compound is limited in the available literature. However, various extracts from the neem tree containing this compound have shown efficacy against a range of fungal pathogens.
Antiviral Activity
This compound has emerged as a promising antiviral agent, with in silico and in vitro studies demonstrating its potential against several viruses.
Antiviral Efficacy
| Virus | EC50 | Mechanism of Action | Citation |
| Dengue Virus (DENV) | Not specified, but in silico analysis shows high binding affinity to the envelope protein of all four serotypes. | Inhibition of viral entry by targeting the envelope protein. | [8][9] |
| Coronaviruses (in vitro) | EC50 for neem bark extract (containing this compound isomers) was 60.76 μg/mL against SARS-CoV-2. | Restriction of viral infection and replication. | [10][11] |
Note: Most studies have been conducted using in silico models or neem extracts. More in vitro and in vivo studies with isolated this compound are needed to confirm these findings.
Antimalarial Activity
While various components of the neem tree have been traditionally used for treating malaria, and some studies have shown the antiplasmodial activity of neem extracts, specific data on the antimalarial efficacy of isolated this compound against Plasmodium falciparum is not well-documented in the reviewed scientific literature. Further research is required to elucidate the specific role of this compound in the antimalarial properties of neem.[5][12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound.
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of this compound on cell viability.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis in this compound-treated cells.[1][3][10][14]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in pathways like NF-κB and PI3K/Akt following this compound treatment.[4][15][16][17][18][19][20][21]
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, IκBα, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow
A typical workflow for screening and characterizing the biological activities of this compound is outlined below.
// Nodes Start [label="Start:\nthis compound Isolation & Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Screening", shape=folder, fillcolor="#F1F3F4"]; Anticancer [label="Anticancer Assays\n(MTT, Apoptosis)", fillcolor="#FBBC05"]; AntiInflammatory [label="Anti-inflammatory Assays\n(NO, Cytokine)", fillcolor="#FBBC05"]; Antimicrobial [label="Antimicrobial Assays\n(MIC, MBC)", fillcolor="#FBBC05"]; Antiviral [label="Antiviral Assays\n(Plaque Reduction)", fillcolor="#FBBC05"]; Mechanism [label="Mechanism of Action Studies", shape=folder, fillcolor="#F1F3F4"]; WesternBlot [label="Western Blot\n(Signaling Pathways)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", shape=folder, fillcolor="#F1F3F4"]; Toxicity [label="Toxicity & Efficacy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Lead Optimization &\nDrug Development", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> InVitro; InVitro -> Anticancer; InVitro -> AntiInflammatory; InVitro -> Antimicrobial; InVitro -> Antiviral; Anticancer -> Mechanism; AntiInflammatory -> Mechanism; Mechanism -> WesternBlot; WesternBlot -> InVivo; InVivo -> Toxicity; Toxicity -> End; } .dot Figure 4: General experimental workflow for evaluating this compound's bioactivities.
Conclusion
This compound, a key bioactive compound from the neem tree, exhibits a remarkable range of pharmacological activities. Its potential as an anticancer, anti-inflammatory, and antiviral agent is supported by a growing body of scientific evidence. The mechanisms underlying these activities, particularly the modulation of the PI3K/Akt and NF-κB signaling pathways and the induction of apoptosis, are beginning to be elucidated. However, further research is warranted to fully understand its therapeutic potential. Specifically, more comprehensive in vitro and in vivo studies with isolated this compound are needed to establish definitive dose-response relationships and to explore its efficacy in various disease models. The information compiled in this technical guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic promise of this fascinating natural product.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro antimalarial activity of medicinal plant extracts against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational analysis reveal inhibitory action of this compound against dengue viral envelope protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchhub.com [researchhub.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo and in vitro antimalarial activity of bergenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Properties of Nimbin: A Technical Guide for Researchers
[TOC]
Introduction
Nimbin is a prominent tetranortriterpenoid limonoid isolated primarily from the seeds and leaves of the neem tree (Azadirachta indica)[1]. First identified in 1942, it is one of the key bioactive compounds responsible for the extensive medicinal properties attributed to neem in traditional medicine[1][2]. With the molecular formula C₃₀H₃₆O₉, this compound has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antimicrobial, antioxidant, and antidiabetic properties[1][2][3]. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, intended for researchers, scientists, and drug development professionals. It summarizes quantitative data, details experimental protocols, and visualizes key molecular pathways and workflows.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₆O₉ | [1] |
| Molecular Weight | 540.6 g/mol | [1] |
| IUPAC Name | Methyl (2R,3aR,4aS,5R,5aR,6R,9aR,10S,10aR)-5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | [2] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and DMSO. |
Pharmacological Activities and Mechanisms of Action
Anticancer Activity
This compound and its analogs have shown promising anticancer properties by modulating various cellular processes including proliferation, apoptosis, and cell cycle regulation[4]. While much of the detailed mechanistic work has been conducted on the related limonoid, nimbolide (B1678885), it provides a strong model for understanding this compound's potential actions.
Mechanism of Action:
The anticancer effects are largely attributed to the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of the NF-κB signaling pathway[1][2][5].
-
NF-κB Pathway Inhibition: Nimbolide, a compound structurally similar to this compound, has been shown to inhibit the IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes[1][3][6]. In silico studies suggest that this compound and its analogs can bind to the p50 and p65 subunits of NF-κB, potentially inhibiting their activity[7].
-
Induction of Apoptosis: this compound and its analogs have been demonstrated to induce apoptosis in cancer cells[4]. Nimbolide has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
-
Intrinsic Pathway: Involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3[1][2].
-
Extrinsic Pathway: Involves the upregulation of death receptors like Fas-L and TRAIL, leading to the activation of FADD and caspase-8, which in turn activates the executioner caspase-3[2][5].
-
Quantitative Data (In Vitro):
| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |
| Curcumin-Nimbin Nanosuspension | HCT-116 (Colon Cancer) | MTT | 30% (concentration not specified) | [8] |
| Nimbolide | Various Cancer Cell Lines | MTT | 0.2 - 15.6 µM |
Note: Specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively documented in the readily available literature. Much of the quantitative data pertains to nimbolide or neem extracts.
Quantitative Data (In Vivo):
| Compound | Animal Model | Dosage and Administration | Outcome | Reference |
| Nimbolide | Colorectal Cancer Xenografts (Mice) | 5-20 mg/kg (i.p.) | 67-90% reduction in tumor volume | [2] |
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, a key aspect of its traditional use[1][2]. Its mechanism of action involves the modulation of key inflammatory mediators and pathways.
Mechanism of Action:
This compound and related compounds like nimbidin (B1172316) have been shown to suppress the functions of macrophages and neutrophils, which are key players in the inflammatory response. This includes inhibiting macrophage migration, phagocytosis, and the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). The inhibition of NO production is achieved by ameliorating the induction of inducible nitric oxide synthase (iNOS). Furthermore, this compound's anti-inflammatory effects are linked to its ability to inhibit the NF-κB signaling pathway, as described in the anticancer section[3][6].
Quantitative Data (In Vivo):
| Compound | Animal Model | Dosage and Administration | Outcome | Reference |
| Nimbidin | Carrageenan-induced Paw Edema (Rats) | 5-25 mg/kg (oral) | Significant inhibition of macrophage migration and phagocytosis | |
| Crude extract of A. indica | Carrageenan-induced Paw Edema (Rats) | - | 48.14% inhibition of edema | [1] |
Antimicrobial and Antiviral Activity
This compound is a component of neem extracts that contribute to their broad-spectrum antimicrobial and antiviral activities[6].
Mechanism of Action:
The antimicrobial action of neem compounds, including this compound, involves multiple mechanisms:
-
Disruption of Cell Membrane Integrity: Limonoids like this compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis.
-
Inhibition of Enzymatic Activity: They can inhibit critical microbial enzymes.
-
Prevention of Biofilm Formation: Neem extracts have been shown to prevent the formation of biofilms, which are protective layers that enhance bacterial resistance.
In terms of antiviral activity, in silico studies have shown that this compound can effectively bind to the envelope protein of all four serotypes of the dengue virus, potentially blocking viral entry into host cells[3]. Neem bark extract, which contains this compound isomers, has demonstrated efficacy against coronaviruses, including SARS-CoV-2, by inhibiting viral infection and replication in vitro[9].
Quantitative Data (In Vitro):
| Compound/Extract | Organism | Assay | MIC/EC₅₀ Value | Reference |
| Neem Leaf Extract | Gram-positive bacteria | Broth microdilution | 0.06 - 0.50 mg/mL (MIC) | [1] |
| Neem Bark Extract | SARS-CoV-2 | - | EC₅₀ range of 6.25 to 200 μg/mL | [6] |
Note: Specific MIC values for pure this compound against a range of microorganisms are not consistently reported in the available literature.
Antioxidant Activity
This compound and its analogs possess antioxidant properties, contributing to their protective effects against oxidative stress-related conditions[8][10].
Mechanism of Action:
The antioxidant mechanism of phenolic and flavonoid compounds, which are present in neem extracts alongside this compound, typically involves donating a hydrogen atom or an electron to neutralize free radicals. In vitro studies on this compound and its analogs have demonstrated their ability to reduce reactive oxygen species (ROS) production in a dose-dependent manner[8][10].
Quantitative Data (In Vitro):
| Compound | Assay | IC₅₀ Value | Reference |
| This compound | DPPH radical scavenging | 12.35% inhibition (concentration not specified) | [5] |
Note: The reported antioxidant activity of pure this compound is low in some studies, suggesting that other compounds in neem extracts may be more potent antioxidants.
Experimental Protocols
Extraction and Purification of this compound from Neem Seeds
A common method for extracting this compound from neem seeds is through solvent extraction followed by purification.
Protocol:
-
Preparation of Neem Seeds: Dry neem seeds are de-shelled and the kernels are pulverized into a fine powder.
-
Soxhlet Extraction:
-
A known quantity of the powdered neem kernels is placed in a thimble made of filter paper.
-
The thimble is placed in a Soxhlet extractor.
-
A suitable solvent, such as methanol or ethanol, is added to the round-bottom flask of the Soxhlet apparatus.
-
The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips down onto the neem seed powder in the thimble.
-
The solvent extracts the this compound and other compounds from the powder. Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the round-bottom flask.
-
This process is repeated for several hours to ensure complete extraction.
-
-
Solvent Evaporation: The solvent containing the extracted compounds is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: The crude extract is further purified using techniques like column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to isolate pure this compound. The purity of the isolated this compound can be confirmed by techniques such as HPLC, Mass Spectrometry, and NMR.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549, HCT-116) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) and a negative control (medium only) are also included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Wistar albino rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping and Treatment: The rats are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound orally or intraperitoneally.
-
Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways modulated by this compound and its related compounds.
Caption: Proposed Inhibition of NF-κB Signaling Pathway by this compound.
Caption: Proposed Induction of Apoptosis by this compound.
Experimental Workflows
The following diagram illustrates a general experimental workflow for evaluating the pharmacological properties of this compound.
Caption: General Experimental Workflow for Pharmacological Evaluation of this compound.
Conclusion
This compound, a key bioactive limonoid from Azadirachta indica, exhibits a remarkable range of pharmacological properties with significant therapeutic potential. Its demonstrated anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, mediated through the modulation of critical signaling pathways such as NF-κB and apoptosis, underscore its importance as a lead compound for drug discovery and development. This technical guide provides a foundational overview for researchers, summarizing the current knowledge on this compound's pharmacological profile and offering standardized protocols for its further investigation. Future research should focus on elucidating the precise molecular targets of this compound, conducting comprehensive in vivo efficacy and safety studies, and exploring its potential in combination therapies to fully realize its therapeutic promise.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. Computational analysis reveal inhibitory action of this compound against dengue viral envelope protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Essential Oil from Neem Seed by Using Soxhlet Extraction Methods - Neliti [neliti.com]
- 5. benchchem.com [benchchem.com]
- 6. colpos.mx [colpos.mx]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Computational analysis reveal inhibitory action of this compound against dengue viral envelope protein [agris.fao.org]
- 10. ijaems.com [ijaems.com]
The Therapeutic Potential of Nimbin: A Technical Guide for Researchers
An In-depth Review of the Bioactive Triterpenoid from Azadirachta indica (Neem)
Introduction
Nimbin, a prominent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has been a cornerstone of traditional medicine systems, particularly Ayurveda, for centuries.[1] Revered for its diverse therapeutic properties, this complex phytochemical is now the subject of intense scientific scrutiny to validate its traditional uses and explore its potential in modern drug development. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its established and emerging roles in medicine. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate its effects.
This compound is one of a vast array of bioactive compounds isolated from various parts of the neem tree, which is often referred to as the "village pharmacy."[1] These compounds, collectively known as limonoids, are responsible for the tree's potent medicinal properties, including its anti-inflammatory, anticancer, antimicrobial, antidiabetic, and antioxidant activities. This guide will delve into the specific contributions of this compound to these therapeutic areas, presenting the available scientific evidence in a structured and accessible format.
Extraction and Purification of this compound
The isolation of pure this compound from neem seeds is a multi-step process that leverages the compound's solubility characteristics. A common and effective method involves an initial extraction with an alcoholic solvent, followed by a series of partitioning and crystallization steps to achieve a high degree of purity.
Experimental Protocol: Large-Scale Isolation of this compound
This protocol outlines a method for the large-scale recovery of highly purified this compound from neem seeds.[1]
1. Initial Extraction:
- Pulverize neem kernels.
- Extract the pulverized kernels with an alcoholic solvent such as methanol (B129727), ethanol, or isopropanol (B130326) (methanol is often preferred). The ratio of alcohol to kernel powder is typically 1-5 times the volume by weight.
- The extraction is carried out with agitation for a period of 2 to 24 hours at a temperature ranging from 25-50°C. A preferred condition is 40°C.[1]
2. Partitioning:
- The initial alcoholic extract is then partitioned using chlorinated hydrocarbon solvents.
- The resulting partitioned layer containing this compound is recovered and concentrated.
3. Stripping and Crystallization:
- The concentrated layer is stripped with a hydrocarbon solvent, distilled, and then cooled to ambient temperature.
- The resulting mass is mixed and washed with a second hydrocarbon solvent.
4. Final Purification:
- The solid obtained is then washed with methanol.
- The methanol-washed solid is treated with activated carbon to decolorize and remove impurities.
- The product is then crystallized twice from methanol (1:20 w/v).
- After the second recrystallization, this compound of approximately 98.5% purity can be obtained. The pure compound is a white, crystalline, and tasteless solid with a melting point between 210° and 212°C.[1]
Experimental Workflow: Extraction and Purification of this compound
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. This compound has demonstrated significant anti-inflammatory properties, primarily through its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB heterodimer (p50/p65) to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
This compound has been shown to inhibit the activation of the NF-κB pathway.[2] This inhibitory action is thought to occur through the suppression of IκB degradation, thereby preventing the nuclear translocation of NF-κB. By blocking this critical step, this compound effectively downregulates the expression of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
While specific IC50 values for this compound's anti-inflammatory activity are not abundantly available in the literature, studies on this compound and its analogues have demonstrated a dose-dependent reduction in inflammatory markers. For instance, in in vitro and in vivo models, this compound has been shown to reduce the production of reactive oxygen species (ROS), a key component of the inflammatory response.[3][4] Further quantitative studies are required to establish a more precise dose-response relationship for this compound's anti-inflammatory effects.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
- Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Treatment:
- Treat the cells with various concentrations of this compound for a predetermined period (e.g., 1-2 hours).
- Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a positive control (e.g., a known anti-inflammatory drug) and a negative control (untreated cells).
3. Nitric Oxide Measurement (Griess Assay):
- After the incubation period (typically 24 hours), collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
- Incubate the mixture at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
4. Data Analysis:
- Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.
- Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.
Anticancer Activity
This compound has emerged as a promising candidate for cancer therapy due to its ability to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. Its anticancer effects are often mediated through the modulation of key signaling pathways involved in cell survival and death.
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
One of the primary mechanisms of this compound's anticancer activity is the induction of apoptosis through the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
This compound has been shown to disrupt the balance between these proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then triggers a cascade of caspase activation (including caspase-9 and the executioner caspase-3), ultimately leading to the dismantling of the cell.[5]
Quantitative Data: Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-negative Breast Cancer | 5, 10, 20 (Concentrations used) | [5] |
Note: The available literature provides concentrations at which effects were observed rather than precise IC50 values in all cases. Further research is needed to establish a comprehensive panel of IC50 values for this compound against a wider range of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
1. Cell Seeding:
- Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach and grow for 24 hours.
2. Compound Treatment:
- Treat the cells with a range of concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known cytotoxic drug).
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
4. Solubilization:
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble purple formazan crystals.
- Gently shake the plate to ensure complete solubilization.
5. Absorbance Measurement:
- Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
- Plot the percentage of cell viability against the this compound concentration and determine the IC50 value.
Antimicrobial Activity
Traditional medicine has long utilized neem for its ability to combat infections. This compound, as a constituent of neem, contributes to its broad-spectrum antimicrobial properties.
Mechanism of Action
The antimicrobial action of this compound is attributed to its ability to disrupt the integrity of microbial cell membranes.[8] By interfering with the lipid bilayer, this compound can lead to leakage of cellular contents and ultimately cell death.
Quantitative Data: Antimicrobial Activity
Specific Minimum Inhibitory Concentration (MIC) values for isolated this compound against a wide range of pathogenic bacteria and fungi are not extensively documented in publicly available literature. However, neem extracts containing this compound have shown significant antimicrobial activity. Further studies are warranted to determine the precise MIC values of pure this compound.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10]
1. Preparation of Antimicrobial Agent:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
2. Inoculum Preparation:
- Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
3. Inoculation:
- Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism with no this compound) and a negative control (broth with no microorganism).
4. Incubation:
- Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
5. Determination of MIC:
- After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. This compound has been investigated for its antioxidant potential.
Mechanism of Action
The antioxidant activity of compounds like this compound is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.
Quantitative Data: Antioxidant Activity
Studies on the antioxidant activity of this compound have yielded varied results. One study reported a low percentage of DPPH scavenging ability (12.35%).[11] However, other research suggests that this compound and its analogues can reduce ROS levels in a dose-dependent manner.[3][4] More comprehensive studies using various antioxidant assays are needed to fully characterize the antioxidant potential of this compound.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[11][12][13]
1. Reagent Preparation:
- Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The solution should have a deep violet color.
- Prepare a series of dilutions of the this compound sample in the same solvent.
2. Reaction Mixture:
- In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution.
- Include a control (DPPH solution with solvent only) and a positive control (a known antioxidant like ascorbic acid or Trolox).
3. Incubation:
- Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
4. Absorbance Measurement:
- Measure the absorbance of the solutions at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.
5. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity for each this compound concentration.
- Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Antidiabetic Activity
Neem has been traditionally used for the management of diabetes. While research on the specific antidiabetic effects of isolated this compound is still emerging, studies on neem extracts containing this compound have shown promising results.
Mechanism of Action
The antidiabetic effects of neem compounds are thought to involve multiple mechanisms, including the inhibition of carbohydrate-metabolizing enzymes and the improvement of insulin (B600854) sensitivity.
Quantitative Data: Antidiabetic Activity
Specific in vivo dose-response data for the antidiabetic effects of pure this compound is currently limited in the available literature. Studies have primarily focused on crude extracts of neem. Further research is necessary to quantify the specific contribution of this compound to the overall antidiabetic properties of neem and to establish a clear dose-response relationship.
Conclusion and Future Directions
This compound, a key bioactive compound from the neem tree, holds considerable promise for the development of new therapeutic agents. Its well-documented anti-inflammatory and anticancer properties, mediated through the modulation of critical signaling pathways such as NF-κB and the intrinsic apoptotic pathway, provide a strong foundation for further preclinical and clinical investigation. While its antimicrobial, antioxidant, and antidiabetic activities are also of significant interest, more rigorous quantitative studies are required to fully elucidate its potential in these areas.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Comprehensive Quantitative Analysis: Establishing a robust database of IC50 and MIC values for pure this compound against a wider array of cancer cell lines and pathogenic microorganisms.
-
Detailed Mechanistic Studies: Further unraveling the intricate signaling pathways modulated by this compound to identify novel therapeutic targets.
-
In Vivo Efficacy and Safety: Conducting well-designed animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for various therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogues to optimize its potency, selectivity, and pharmacokinetic properties.
The continued exploration of this compound's therapeutic potential, guided by rigorous scientific methodology, will be crucial in translating the wisdom of traditional medicine into evidence-based modern therapies.
References
- 1. Analysis of Inhibition Potential of this compound and its Analogs against NF-κB Subunits p50 and p65: A Molecular Docking and Molecular Dynamics Study - Khan - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory role demonstrated both in vitro and in vivo models using nonsteroidal tetranortriterpenoid, this compound (N1) and its analogs (N2 and N3) that alleviate the domestication of alternative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. latamjpharm.org [latamjpharm.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
The Antiviral Properties of Nimbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimbin, a prominent triterpenoid (B12794562) limonoid derived from the neem tree (Azadirachta indica), has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the existing scientific literature on the antiviral properties of this compound and its related compounds found in neem extracts. The document synthesizes in silico, in vitro, and in vivo data, focusing on the compound's activity against Dengue virus and coronaviruses, including SARS-CoV-2. Detailed experimental methodologies, quantitative data, and proposed mechanisms of action involving key signaling pathways are presented to facilitate further research and drug development efforts in this promising area.
Introduction
The emergence and re-emergence of viral diseases pose a continuous threat to global public health, necessitating the discovery and development of novel antiviral agents. Natural products have historically been a rich source of therapeutic leads, and the neem tree (Azadirachta indica) is a prime example, with a long history of use in traditional medicine.[1] this compound is one of the key bioactive compounds isolated from various parts of the neem tree and has been investigated for a range of medicinal properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][3] This guide focuses specifically on the antiviral potential of this compound, summarizing the current state of knowledge and providing a technical resource for the scientific community.
Antiviral Spectrum of this compound and Neem Extracts
Research into the antiviral activities of this compound and this compound-rich neem extracts has identified potential efficacy against several viral pathogens. The most substantial evidence to date centers on Dengue virus and coronaviruses.
Dengue Virus (DENV)
In silico studies have consistently demonstrated the potential of this compound to act as an inhibitor of Dengue virus.[1][4] Computational docking analyses have shown that this compound exhibits a high binding affinity for the envelope protein of all four DENV serotypes (DENV-1, DENV-2, DENV-3, and DENV-4).[1][5] The envelope protein is crucial for the virus's entry into host cells, making it a key target for antiviral intervention.[1] By binding to this protein, this compound is predicted to interfere with the initial stages of viral infection.
Coronaviruses (including SARS-CoV-2)
Studies have investigated the antiviral effects of Neem Bark Extract (NBE), which is rich in this compound and its isomers, against both a mouse coronavirus (m-CoV-RSA59) and SARS-CoV-2.[3][6] These studies have provided both in vitro and in vivo evidence of antiviral activity, including the inhibition of viral entry, replication, and spread.[4][6] In silico modeling suggests that this compound can target the Spike (S) protein and the RNA-dependent RNA polymerase (RdRp) of these coronaviruses, which are essential for viral entry and replication, respectively.[6]
Other Viruses
Neem extracts containing this compound have also been reported to possess antiviral properties against other viruses such as Herpes Simplex Virus type-1 (HSV-1), poliovirus, Human Immunodeficiency Virus (HIV), and coxsackie B group viruses.[1][6][7] However, the specific contribution of this compound to the observed antiviral effects against these pathogens is less well-defined compared to the research on Dengue virus and coronaviruses.
Quantitative Data on Antiviral Activity
The available quantitative data on the antiviral activity of this compound is primarily from in silico studies for Dengue virus and in vitro studies using neem bark extract for coronaviruses. There is a notable lack of reported 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for pure this compound against viral replication in cell culture.
Table 1: In Silico Binding Affinities of this compound against Dengue Virus Envelope Protein
| Dengue Virus Serotype | Binding Energy (kcal/mol) | Reference |
| DENV-1 | -8.2 | [1] |
| DENV-2 | -7.9 | [1] |
| DENV-3 | -8.1 | [1] |
| DENV-4 | -8.5 | [1] |
Data obtained from molecular docking studies.
Table 2: In Vitro Antiviral Activity of Neem Bark Extract (NBE) and Related Compounds against SARS-CoV-2
| Compound/Extract | Virus | Cell Line | Assay | EC50 | Reference |
| Neem Bark Extract (NBE) | SARS-CoV-2 | Vero E6 | Viral ToxGlo™ | 6.25 - 200 µg/mL | [6][8] |
| Azadirachtin | SARS-CoV-2 | Vero E6 | Cell-based assay | 31.19 µM | [9] |
Note: NBE is a complex mixture containing this compound and its isomers. The EC50 is presented as a range, reflecting the concentrations tested.
Proposed Mechanisms of Antiviral Action and Signaling Pathways
The antiviral effects of this compound and related neem compounds are believed to be multifactorial, involving direct inhibition of viral components and modulation of host cellular signaling pathways.
Direct Viral Inhibition
As indicated by in silico studies, this compound likely exerts a direct antiviral effect by binding to key viral proteins. For Dengue virus, the target is the envelope protein, potentially blocking viral attachment and entry.[1] In the case of coronaviruses, this compound is predicted to interact with the Spike protein, which is essential for binding to host cell receptors, and the RdRp enzyme, which is critical for viral genome replication.[6]
Modulation of Host Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response and is often manipulated by viruses to facilitate their replication.[10] Studies on neem extracts and related limonoids like nimbolide (B1678885) have shown potent inhibitory effects on the NF-κB pathway.[11] It is proposed that by inhibiting NF-κB activation, this compound may reduce the virus-induced inflammatory response and create a less favorable environment for viral replication.
// Nodes Virus [label="Virus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PRR [label="Pattern Recognition\nReceptors (PRRs)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK_complex [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB_NFkB [label="IκB-α / NF-κB", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124", label="IκB-α | NF-κB"]; NFkB_active [label="NF-κB\n(p50/p65)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proinflammatory_Genes [label="Pro-inflammatory\nGene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Virus -> PRR [label="activates"]; PRR -> IKK_complex [label="activates"]; IKK_complex -> IkB_NFkB [label="phosphorylates IκB-α"]; IkB_NFkB -> NFkB_active [label="releases"]; NFkB_active -> Nucleus [label="translocates to"]; Nucleus -> Proinflammatory_Genes [label="activates transcription"]; this compound -> IKK_complex [label="inhibits", style=dashed, color="#EA4335"];
// Invisible edge for layout {rank=same; Virus; this compound;} } .dot Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
The interferon (IFN) response is a critical component of the innate antiviral defense.[12][13] Some viruses have evolved mechanisms to evade this response. A study on azadirachtin, a related neem triterpenoid, demonstrated its ability to rescue the type-I interferon (IFN-α1) response during SARS-CoV-2 infection.[9] This suggests that this compound may also positively modulate the interferon signaling pathway, thereby enhancing the host's antiviral state. This could involve promoting the phosphorylation and activation of STAT1 (Signal Transducer and Activator of Transcription 1), a key mediator of the IFN response.
// Nodes IFN [label="Type I Interferon\n(IFN-α/β)", fillcolor="#FBBC05", fontcolor="#202124"]; IFNAR [label="IFN Receptor\n(IFNAR)", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK_STAT [label="JAK1 / TYK2", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT1_STAT2 [label="STAT1 / STAT2", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT1_pSTAT2 [label="pSTAT1 / pSTAT2", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRF9 [label="IRF9", fillcolor="#F1F3F4", fontcolor="#202124"]; ISGF3 [label="ISGF3 Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ISGs [label="Interferon-Stimulated\nGenes (ISGs)\n(Antiviral State)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(Proposed)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Virus [label="Virus", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges IFN -> IFNAR [label="binds"]; IFNAR -> JAK_STAT [label="activates"]; JAK_STAT -> STAT1_STAT2 [label="phosphorylates"]; STAT1_STAT2 -> pSTAT1_pSTAT2; pSTAT1_pSTAT2 -> ISGF3; IRF9 -> ISGF3; ISGF3 -> Nucleus [label="translocates to"]; Nucleus -> ISGs [label="activates transcription"]; this compound -> JAK_STAT [label="enhances", style=dashed, color="#34A853"]; Virus -> JAK_STAT [label="inhibits", style=dashed, color="#EA4335"];
// Invisible edge for layout {rank=same; IFN; Virus; this compound;} } .dot Caption: Proposed enhancement of the Interferon signaling pathway by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the studies of this compound and neem extracts' antiviral properties.
Cytotoxicity Assays
Prior to evaluating antiviral activity, it is essential to determine the cytotoxic concentration of the test compound.
// Nodes start [label="Seed cells in\n96-well plates", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with serial dilutions\nof this compound/NBE", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate for 24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="Add cytotoxicity reagent\n(e.g., MTT, CellTiter-Glo)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="Measure absorbance\nor luminescence", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate [label="Calculate CC50\n(50% cytotoxic concentration)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treat; treat -> incubate; incubate -> add_reagent; add_reagent -> measure; measure -> calculate; } .dot Caption: General workflow for in vitro cytotoxicity assays.
Protocol: MTT Assay
-
Cell Seeding: Seed Vero E6 or A549-ACE2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound or NBE in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Viral Replication Inhibition Assays
This assay quantifies the reduction in infectious virus particles.
Protocol: Plaque Reduction Assay for Coronaviruses
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound or NBE. Mix each dilution with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of inhibition relative to the virus-only control.
-
EC50 Calculation: Determine the 50% effective concentration (EC50) from the dose-response curve.
This method measures the amount of viral RNA to determine the extent of viral replication.
Protocol: qRT-PCR for SARS-CoV-2 RNA
-
Infection and Treatment: Infect cells (e.g., Vero E6) with SARS-CoV-2 at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound or NBE.
-
RNA Extraction: At 24-72 hours post-infection, harvest the cell supernatant or cell lysate and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.
-
qPCR: Perform quantitative PCR using primers and probes specific for a viral gene (e.g., SARS-CoV-2 E or N gene) and a host housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative viral RNA levels using the ΔΔCt method. Determine the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising natural compound with antiviral potential, particularly against Dengue virus and coronaviruses. In silico data highlights its ability to target key viral proteins, while in vitro and in vivo studies with this compound-rich neem extracts demonstrate significant inhibition of viral replication and spread. The proposed mechanisms of action, including the modulation of NF-κB and interferon signaling pathways, provide a rationale for its broad-spectrum antiviral activity.
However, to advance this compound as a viable antiviral therapeutic, several key areas require further investigation:
-
In Vitro Efficacy of Pure this compound: There is a critical need for studies using highly purified this compound to determine its specific IC50 and EC50 values against a range of viruses in various cell lines.
-
Mechanism of Action Studies: Further research is required to definitively elucidate the molecular mechanisms by which this compound inhibits viral replication and to confirm its effects on host signaling pathways in the context of viral infection.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of pure this compound.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective antiviral agents.
References
- 1. Computational analysis reveal inhibitory action of this compound against dengue viral envelope protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Azadirachta indica A. Juss bark extract and its this compound isomers restrict β-coronaviral infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antimicrobial Potential of the Neem Tree Azadirachta indica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational analysis reveal inhibitory action of this compound against dengue viral envelope protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azadirachta indica A. Juss bark extract and its this compound isomers restrict β-coronaviral infection and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antiviral activity of neem (Azardirachta indica L.) bark extract against herpes simplex virus type-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Viral recognition and the antiviral interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njms.rutgers.edu [njms.rutgers.edu]
The Cytotoxic Effects of Nimbin on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbin, a triterpenoid (B12794562) derived from the neem tree (Azadirachta indica), has garnered significant interest in oncological research due to its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, with a focus on its impact on cell viability, induction of apoptosis, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Data Presentation: Quantitative Effects of this compound and Related Limonoids
The cytotoxic efficacy of this compound and its closely related limonoid, nimbolide (B1678885), has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the available data are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Time (h) | Reference |
| Nimbolide | Du-145 | Prostate Cancer | 6.86 ± 0.53 | 24 | [1] |
| Nimbolide | Du-145 | Prostate Cancer | 4.97 ± 0.72 | 48 | [1] |
| Nimbolide | PC-3 | Prostate Cancer | 8.01 ± 0.44 | 24 | [1] |
| Nimbolide | PC-3 | Prostate Cancer | 5.83 ± 0.33 | 48 | [1] |
| Nimbolide | A-549 | Lung Cancer | 11.16 ± 0.84 | 24 | [1] |
| Nimbolide | A-549 | Lung Cancer | 7.59 ± 0.34 | 48 | [1] |
| Nimbolide | U937 | Leukemia | 1-2.5 | - | [2] |
| Nimbolide | HT-29 | Colon Cancer | 1.25 | - | [2] |
| Nimbolide | Glioblastoma | Brain Tumor | 3 | - | [2] |
| Nimbolide | CEM/ADR5000 | Leukemia (multidrug-resistant) | 0.3 ± <0.01 | - | [3] |
| Nimbolide | CCRF-CEM | Leukemia | 17.4 ± 0.6 | - | [3] |
| Nimbolide | Breast Cancer (ABCG2+) | Breast Cancer | 3.7 ± 0.2 | - | [3] |
| Nimbolide | Breast Cancer (vector) | Breast Cancer | 4.7 ± 0.05 | - | [3] |
| Nimbolide | U87.MG | Glioblastoma | 1.12 ± <0.01 | - | [3] |
| Nimbolide | HCT116 p53+/+ | Colon Cancer | 0.9 ± 0.05 | - | [3] |
| Nimbolide | HCT116 p53-/- | Colon Cancer | 1.8 ± 0.1 | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to evaluate the cytotoxic effects of this compound.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.[4]
-
-
Treatment:
-
Prepare various concentrations of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the wells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).[4]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Remove the MTT solution.
-
Add 130 µL of DMSO (Dimethyl Sulfoxide) to each well to dissolve the formazan (B1609692) crystals.[4]
-
Incubate for 15 minutes at 37°C with shaking.[4]
-
Measure the absorbance at 492 nm using a microplate reader.[4]
-
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This method is used to detect and quantify apoptotic and necrotic cells.
-
Cell Preparation:
-
Seed 1 x 10^6 cells in a T25 culture flask and treat with this compound for the desired duration.
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS and centrifuge.[5]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive and PI negative cells are considered to be in early apoptosis.
-
Annexin V and PI positive cells are in late apoptosis or necrosis.
-
Viable cells are negative for both Annexin V and PI.[5]
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action of this compound.
Caption: A generalized workflow for investigating the cytotoxic effects of this compound on cancer cells.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Conclusion
This compound and its related limonoids demonstrate significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the inhibition of pro-survival signaling cascades such as the PI3K/Akt/mTOR pathway. The data and protocols presented in this guide offer a foundational resource for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the full spectrum of molecular targets, optimizing delivery systems, and evaluating the in vivo efficacy and safety of this compound-based compounds to accelerate their development as novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Insecticidal Activity of Nimbin: A Technical Guide for Researchers
An In-depth Examination of the Bioactivity, Experimental Protocols, and Mode of Action of a Promising Natural Insecticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbin, a prominent tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has garnered significant attention for its diverse bioactive properties, including its potential as a natural insecticide. As the agricultural industry seeks more sustainable and environmentally benign pest management strategies, understanding the insecticidal mechanisms of compounds like this compound is of paramount importance. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the insecticidal activity of this compound against key agricultural pests. It is designed to serve as a resource for researchers and professionals involved in the development of new and effective pest control agents.
Quantitative Efficacy of this compound Against Agricultural Pests
The insecticidal and antifeedant efficacy of this compound has been evaluated against a range of agricultural pests. The following tables summarize the available quantitative data, providing a comparative overview of its potency.
| Pest Species | Bioassay Type | Metric | Value | Reference |
| Spodoptera frugiperda (Fall Armyworm) | Not Specified | EC50 | 6.3 x 10⁻⁴ µg/g | [1] |
| Plutella xylostella (Diamondback Moth) | Leaf Dip Bioassay | LC50 | 0.61% (for a methanolic leaf extract containing this compound) | [2] |
Note: Data on the specific LC50/EC50 values of pure this compound against a wider range of agricultural pests is limited in publicly available literature. The data for Plutella xylostella is for a neem leaf extract, and the activity is not solely attributable to this compound.
Mode of Action: Interference with Insect Growth and Development
This compound's primary mode of action is categorized as an Insect Growth Regulator (IGR). IGRs disrupt the normal growth, development, and metamorphosis of insects, leading to mortality or reduced fitness.
Inhibition of Ecdysone (B1671078) 20-Monooxygenase
Research has demonstrated that this compound, along with other neem limonoids, acts as an inhibitor of ecdysone 20-monooxygenase (E-20-M).[3] This enzyme is critical for the conversion of ecdysone to its active form, 20-hydroxyecdysone (B1671079) (20E), the primary molting hormone in insects. The inhibition of this enzyme disrupts the hormonal balance, leading to molting failure and mortality. The concentration of this compound required to elicit a 50% inhibition of E-20-M activity in several insect species ranges from approximately 2 x 10⁻⁵ to 1 x 10⁻³ M.[3]
Figure 1: Simplified signaling pathway showing this compound's inhibition of ecdysone 20-monooxygenase.
Antifeedant Activity
In addition to its IGR effects, this compound exhibits significant antifeedant properties, deterring insects from feeding on treated plants. This dual-action contributes to its overall effectiveness in crop protection.
Experimental Protocols for Bioassays
Standardized bioassays are crucial for evaluating and comparing the insecticidal activity of compounds like this compound. The following are detailed methodologies for key experiments.
Insect Rearing
-
General Conditions: Maintain insect colonies in a controlled environment with a temperature of 25 ± 2°C, relative humidity of 60-70%, and a photoperiod of 14:10 (L:D).
-
Diet: For lepidopteran pests like Spodoptera frugiperda and Helicoverpa armigera, an artificial diet based on chickpea or corn flour can be used. For locusts such as Schistocerca gregaria, fresh wheat or maize seedlings are suitable.
Leaf Dip Bioassay for Lepidopteran Larvae
This method is commonly used to assess the toxicity of insecticides.
-
Preparation of Test Solutions: Dissolve pure this compound in an appropriate solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Select fresh, undamaged host plant leaves (e.g., cabbage for Plutella xylostella, corn for Spodoptera frugiperda). Dip each leaf into a test solution for 10-20 seconds with gentle agitation.
-
Drying: Air-dry the treated leaves on a clean surface for 1-2 hours.
-
Exposure: Place one treated leaf in a Petri dish lined with moistened filter paper. Introduce a known number of larvae (e.g., 10 third-instar larvae) into each Petri dish.
-
Control Groups: Include a negative control (leaves dipped in water with surfactant) and a solvent control (leaves dipped in the solvent-surfactant mixture).
-
Incubation: Maintain the Petri dishes under standard rearing conditions.
-
Data Collection: Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Figure 2: Experimental workflow for a leaf dip bioassay.
No-Choice Antifeedant Bioassay
This assay quantifies the feeding deterrence of a compound.
-
Leaf Disc Preparation: Use a cork borer to cut uniform discs from fresh host plant leaves.
-
Treatment: Apply a known concentration of this compound solution to one set of leaf discs. Treat a control set with the solvent only.
-
Exposure: Place one treated and one control leaf disc in a Petri dish. Introduce a single, pre-starved larva into the center of the dish.
-
Incubation: Keep the Petri dishes in the dark to avoid light-induced feeding bias.
-
Data Collection: After 24 hours, measure the area of each leaf disc consumed using a leaf area meter or image analysis software.
-
Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C-T)/(C+T)] * 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.
Logical Relationship of this compound's Insecticidal Action
The insecticidal activity of this compound is a multi-faceted process that begins with the insect's interaction with the compound and culminates in developmental disruption and mortality.
References
Methodological & Application
Application Notes and Protocols for Nimbin Extraction Using Supercritical CO2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbin, a key bioactive triterpenoid (B12794562) found in the seeds of the neem tree (Azadirachta indica), has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antipyretic, antiseptic, and antiviral activities.[1] Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) as the solvent offers a green and efficient alternative to traditional solvent extraction methods for isolating this compound. This technology utilizes CO2 in its supercritical state, where it exhibits properties of both a liquid and a gas, allowing for effective penetration into the plant matrix and selective dissolution of target compounds. The non-toxic and volatile nature of CO2 ensures a solvent-free final product, which is critical for pharmaceutical and drug development applications.
These application notes provide a comprehensive overview of the supercritical CO2 extraction of this compound, including optimized experimental parameters, detailed protocols, and insights into its molecular mechanisms of action.
Quantitative Data Summary
The efficiency of this compound extraction using supercritical CO2 is influenced by several key parameters, including pressure, temperature, CO2 flow rate, and the use of co-solvents. The following tables summarize quantitative data from various studies to provide a comparative overview of extraction conditions and yields.
Table 1: Supercritical CO2 Extraction Parameters for this compound
| Pressure (MPa) | Temperature (K) | CO2 Flow Rate (mL/min) | Co-solvent | Particle Size (mm) | Yield/Extraction Rate | Reference |
| 10 - 26 | 308 - 333 | 0.24 - 1.24 | None | - | An optimum extraction rate was observed at 23 MPa and 308 K. | [1] |
| 23 | 308 | 0.62 | None | - | Approximately 85% this compound extraction yield. | [2] |
| 20 | 328 | 0.24 - 1.24 | None | - | Investigated the effect of CO2 flow rate. | [1] |
| 20 | 308 - 333 | 0.62 | None | - | A general trend of decreasing extraction yield with increasing temperature was observed. | [1] |
| 34 | - | - | 6% Methanol (B129727) | - | Increased extraction rate to 70%. | [1] |
| 20 | 313 | - | 10% Methanol | - | Optimal conditions found in a study optimizing extraction with a methanol co-solvent. | [3] |
Table 2: Comparative this compound Yields under Various Conditions
| Condition | Yield | Notes | Reference |
| 23 MPa, 308 K, 1.24 mL/min CO2 | ~0.18 mg of this compound/g neem seed per hour | Equivalent to about 0.35 kg this compound extracted per kg this compound present in neem seeds. | [1] |
| 34 MPa (max pressure tested) | ~40% | Yield increased continuously with pressure in this study. | [1] |
| With 6% Methanol Co-solvent | ~70% | Methanol significantly enhanced the extraction rate. | [1] |
| 23 MPa, 328 K | Optimum extraction pressure | An optimum pressure appears to exist around 23 MPa at this temperature. | [2] |
Experimental Protocols
This section outlines a detailed methodology for the supercritical CO2 extraction of this compound from neem seeds, based on established experimental practices.
Sample Preparation
-
Source Material: Obtain high-quality neem seeds (Azadirachta indica).
-
Drying: Dry the seeds to a moisture content of less than 10% to enhance extraction efficiency. This can be achieved through sun-drying or using a laboratory oven at a controlled temperature (e.g., 40-50°C).
-
Grinding: Grind the dried neem seeds into a fine powder using a laboratory mill.
-
Sieving: Sieve the ground powder to obtain a uniform particle size. A particle size of around 0.23 mm has been used in related studies.[4]
-
Storage: Store the prepared powder in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.
Supercritical CO2 Extraction Procedure
-
Apparatus: A laboratory-scale supercritical fluid extraction system equipped with a high-pressure pump, an extraction vessel, a temperature-controlled oven, a back-pressure regulator, and a collection vessel.
-
Loading the Extractor: Accurately weigh a specific amount of the prepared neem seed powder (e.g., 2-3 g) and load it into the extraction vessel.
-
Setting Parameters:
-
Temperature: Set the oven temperature to the desired level (e.g., 308 K / 35°C).
-
Pressure: Pressurize the system with CO2 to the target pressure (e.g., 23 MPa) using the high-pressure pump.
-
-
Initiating Extraction:
-
Once the desired temperature and pressure are stable, start the flow of supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 0.62 - 1.24 mL/min).
-
-
Collection of Extract:
-
The supercritical CO2, now containing the dissolved this compound, passes through the back-pressure regulator where the pressure is reduced.
-
This pressure drop causes the CO2 to return to its gaseous state, reducing its solvating power and leading to the precipitation of the extracted this compound in the collection vessel.
-
-
Duration: Continue the extraction for a predetermined duration (e.g., 1-3 hours) to ensure maximum recovery of this compound.
-
Depressurization and Sample Collection:
-
After the extraction is complete, carefully and slowly depressurize the system.
-
Collect the crude this compound extract from the collection vessel.
-
-
Analysis: Analyze the collected extract for this compound content and purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Optional: Co-solvent Methanol Protocol
To enhance the extraction of the polar this compound molecule, a co-solvent can be introduced.
-
Co-solvent Introduction: Introduce a specific percentage of methanol (e.g., 6-10% v/v) into the CO2 stream using a separate pump before it enters the extraction vessel.
-
Follow Standard Procedure: Proceed with the extraction as outlined in the standard protocol, maintaining the desired temperature and pressure.
-
Post-Extraction Processing: The collected extract will contain methanol, which needs to be removed. This can be achieved through evaporation under reduced pressure (e.g., using a rotary evaporator).
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the supercritical CO2 extraction process for this compound.
Caption: Workflow for this compound extraction using supercritical CO2.
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
This compound has been reported to exhibit anti-inflammatory effects, in part, through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram depicts a simplified representation of this proposed mechanism.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Concluding Remarks
Supercritical CO2 extraction stands out as a superior method for obtaining high-purity this compound from neem seeds. The process is environmentally friendly, efficient, and allows for the fine-tuning of selectivity through the manipulation of temperature and pressure. The data and protocols presented herein provide a solid foundation for researchers and drug development professionals to harness this technology for the isolation of this compound. Further investigation into the molecular mechanisms of this compound, such as its role in modulating inflammatory and apoptotic pathways, will continue to unveil its therapeutic potential and pave the way for novel drug discoveries.
References
- 1. This compound (chemical) - Wikipedia [en.wikipedia.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Anti-inflammatory, pro-apoptotic, and anti-proliferative effects of a methanolic neem (Azadirachta indica) leaf extract are mediated via modulation of the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory role demonstrated both in vitro and in vivo models using nonsteroidal tetranortriterpenoid, this compound (N1) and its analogs (N2 and N3) that alleviate the domestication of alternative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Purity Nimbin Isolation: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the isolation of high-purity nimbin, a key bioactive limonoid from the neem tree (Azadirachta indica), is a critical step for accurate pharmacological studies and drug development. This document provides detailed application notes and experimental protocols for various this compound isolation techniques, a comparative analysis of their efficiencies, and an overview of this compound's key signaling pathways.
Comparative Analysis of this compound Isolation Techniques
The selection of an appropriate isolation technique for this compound depends on the desired purity, yield, scalability, and available resources. The following table summarizes quantitative data from various studies to facilitate a comparative analysis of common methods.
| Isolation Technique | Starting Material | Key Solvents/Methodology | Reported Yield (%) | Reported Purity (%) | Reference |
| Solvent Extraction, Partitioning & Crystallization | Neem Seed Kernels | Alcoholic extraction (Methanol), partitioning with chlorinated hydrocarbon solvents, stripping with a hydrocarbon solvent, followed by recrystallization from methanol (B129727). | ~1.2 | >98.5 | [1] |
| Supercritical CO2 Extraction | Neem Seeds | Supercritical carbon dioxide (SC-CO2) at optimized temperature and pressure. | ~85 (extraction yield) | Not explicitly stated, requires further purification. | |
| Column Chromatography | Neem Seed Oil/Crude Extract | Silica (B1680970) gel column chromatography with a gradient of hexane (B92381) and ethyl acetate (B1210297). | Not explicitly stated | High (crystalline product) | [2] |
| Solvent Partitioning from Oil | Neem Oil | Partitioning between n-hexane and a polar solvent like aqueous ethanol. | Variable | Moderate, often a pre-purification step. | [3] |
Experimental Protocols
Protocol 1: High-Purity this compound Isolation by Solvent Extraction, Partitioning, and Crystallization
This protocol is adapted from a patented large-scale method and is suitable for obtaining high-purity crystalline this compound.[1]
1. Materials and Reagents:
-
Pulverized neem seed kernels
-
Methanol (reagent grade)
-
Dichloromethane (B109758) (or other chlorinated hydrocarbon solvent)
-
Heptane (or other hydrocarbon solvent)
-
Activated carbon
-
Filter paper
-
Rotary evaporator
-
Centrifuge
2. Procedure:
-
Step 1: Alcoholic Extraction:
-
Suspend the pulverized neem seed kernels in methanol (1:3 w/v).
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter the mixture to separate the methanolic extract from the solid residue.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
-
Step 2: Liquid-Liquid Partitioning:
-
Dissolve the residue in a mixture of water and dichloromethane (1:1 v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the lower dichloromethane layer containing the limonoids.
-
Repeat the extraction of the aqueous layer with dichloromethane twice more.
-
Combine all dichloromethane extracts and wash with brine.
-
Dry the dichloromethane extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Step 3: Hydrocarbon Stripping and Precipitation:
-
Dissolve the concentrated extract in heptane.
-
Stir the solution at room temperature for 1-2 hours to precipitate the less soluble components, including this compound.
-
Collect the precipitate by filtration or centrifugation.
-
-
Step 4: Recrystallization:
-
Dissolve the crude this compound precipitate in a minimal amount of hot methanol.
-
Add a small amount of activated carbon and heat the solution gently for 10-15 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then at 4°C to facilitate crystallization.
-
Collect the white, crystalline this compound by filtration. A second recrystallization from methanol can be performed to achieve a purity of over 98.5%.[1]
-
Protocol 2: this compound Purification by Column Chromatography
This protocol is a general laboratory-scale method for purifying this compound from a crude neem extract.
1. Materials and Reagents:
-
Crude neem extract (from solvent extraction of seeds or oil)
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Fraction collector (optional)
-
TLC plates (silica gel coated) and developing chamber
2. Procedure:
-
Step 1: Column Packing:
-
Prepare a slurry of silica gel in hexane and pour it into the glass column, allowing it to pack uniformly without air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Step 2: Sample Loading:
-
Dissolve the crude neem extract in a minimal amount of the initial mobile phase (hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Step 3: Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions of the eluate.
-
-
Step 4: Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light or by staining with an appropriate reagent.
-
Combine the fractions containing pure this compound.
-
-
Step 5: Final Purification:
-
Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.
-
The purity can be further enhanced by recrystallization from a suitable solvent like methanol.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: General workflow for high-purity this compound isolation.
This compound's Signaling Pathways
This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and therapeutic potential.
Apoptosis (Intrinsic Pathway)
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells primarily through the intrinsic or mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins.
Caption: this compound-induced intrinsic apoptosis pathway.
Anti-inflammatory (NF-κB Pathway)
This compound exhibits anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. This compound's inhibitory action on this pathway helps to reduce inflammation.
References
- 1. US6545167B1 - Simple and effective manufacturing process for large scale recovery of this compound, a Neem seed constituent - Google Patents [patents.google.com]
- 2. Interactions of multidomain pro-apoptotic and anti-apoptotic proteins in cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols for the Quantification of Nimbin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Nimbin, a bioactive triterpenoid (B12794562) found in the neem tree (Azadirachta indica), which is of significant interest for its various pharmacological activities.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are based on established and validated methods.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the accurate and precise quantification of this compound in bulk materials, pharmaceutical formulations, and plant extracts.[3][4]
Experimental Protocol: RP-HPLC
This protocol outlines a validated isocratic RP-HPLC method for this compound quantification.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1200 series or equivalent system equipped with a UV detector.[3]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of Acetonitrile and Water in a ratio of 90:10 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 214 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Run Time: Approximately 5 minutes.[3]
-
Column Temperature: Ambient.[3]
2. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 6.25-200 µg/mL.[3][5]
3. Sample Preparation (from Neem Extracts):
-
Extraction: Extract a known weight of the powdered plant material (e.g., seeds, leaves, bark) or formulated product with a suitable solvent like methanol (B129727).[6] An overnight maceration followed by filtration can be employed.[6] For neem oil, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.[7]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. Analysis and Quantification:
-
Inject the prepared standard solutions and sample solutions into the HPLC system.
-
Record the chromatograms and identify the this compound peak based on its retention time (approximately 2.853 min under the specified conditions).[3]
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using the peak area of the sample chromatogram.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the key validation parameters for the described RP-HPLC method for this compound quantification.
| Parameter | Result | Reference |
| Linearity Range | 6.25-200 µg/mL | [3][5] |
| Correlation Coefficient (r²) | 0.9999 | [3][5] |
| Limit of Detection (LOD) | 0.011 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.034 µg/mL | [3][4] |
| Percentage Recovery | 98.50% | [3][4] |
| Precision (%RSD) | < 2% | [3][4] |
Experimental Workflow for HPLC Quantification of this compound
Caption: Workflow for this compound quantification using HPLC.
High-Performance Thin-Layer Chromatography (HPTLC) for this compound Analysis
HPTLC offers a simpler and high-throughput alternative for the qualitative and quantitative estimation of this compound in herbal extracts and formulations.
Experimental Protocol: HPTLC
This protocol provides a general guideline for the HPTLC analysis of this compound.
1. Instrumentation and Materials:
-
HPTLC System: CAMAG HPTLC system or equivalent, including a Linomat 5 sample applicator, developing chamber, and TLC scanner.
-
Plates: Pre-coated silica (B1680970) gel 60 F254 aluminum plates (e.g., 5 x 10 cm).[8]
-
Mobile Phase: A mixture of Toluene and Ethyl acetate. The ratio may need optimization, with reported ratios of 7:3 (v/v) for leaf extracts and 9:1 (v/v) for stem bark extracts.[8]
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol.
-
Sample Solution: Extract a known amount of the powdered sample with methanol overnight, followed by filtration and concentration.[8]
3. Chromatographic Development:
-
Application: Apply the standard and sample solutions as bands of 6 mm length on the HPTLC plate using the sample applicator.[8]
-
Development: Develop the plate in a pre-saturated developing chamber with the chosen mobile phase up to a certain distance (e.g., 80 mm).
-
Drying: Dry the developed plate in an oven or with a stream of warm air.
4. Detection and Quantification:
-
Visualization: Examine the plate under UV light at 254 nm and 366 nm.
-
Densitometric Scanning: Scan the plate using a TLC scanner at a wavelength where this compound shows maximum absorbance.
-
Quantification: Quantify this compound in the sample by comparing the peak area of the sample with that of the standard.
Data Presentation: HPTLC Method Parameters
Quantitative data for a specific validated HPTLC method for this compound was not as extensively detailed in the provided search results as for HPLC. However, HPTLC has been successfully used to quantify limonoids in neem cake, with reported concentrations of this compound at 26 ppm.[9]
Logical Workflow for HPTLC Analysis of this compound
Caption: General workflow for HPTLC analysis of this compound.
Advanced and Alternative Methods
For higher sensitivity and specificity, especially in complex biological matrices, more advanced techniques can be employed.
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/SRM): This method offers very low limits of quantification, with a reported LOQ of 12.5 pg for this compound on-column.[10] It is particularly useful for quantifying multiple neem metabolites simultaneously from different plant parts like leaves, bark, and seeds.[10]
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry provides high selectivity and sensitivity for the determination of compounds in complex matrices like plasma and brain homogenates.[11] While a specific LC-MS/MS protocol for this compound was not fully detailed, this technique is highly applicable for pharmacokinetic studies.
These advanced methods require more specialized instrumentation and expertise but provide superior performance for trace-level quantification. The choice of analytical method will depend on the specific research or quality control objectives, the nature of the sample matrix, and the required sensitivity.
References
- 1. This compound (CAS 5945-86-8) - High Purity Neem Compound [benchchem.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. ijpbs.net [ijpbs.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.net [ijpbs.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. lcms.cz [lcms.cz]
- 8. rjpponline.org [rjpponline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Nimbin in Neem Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbin is a key bioactive triterpenoid (B12794562) found in neem oil, extracted from the seeds of the Azadirachta indica tree. It is recognized for a variety of biological activities, including anti-inflammatory, antibacterial, and anti-ulcer properties. Accurate and reliable quantification of this compound in neem oil and its formulations is crucial for quality control, standardization, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a precise and widely used analytical technique for this purpose.
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound in neem oil using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle of the Method
The HPLC method separates this compound from other components in the complex neem oil matrix based on its polarity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Components with higher polarity elute earlier, while less polar components like this compound are retained longer on the column. Detection is typically performed using a UV-Vis detector, as this compound exhibits absorbance in the UV range. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard.
Experimental Protocols
Two primary protocols for sample preparation are presented below, followed by a generalized set of HPLC operating conditions. Protocol A involves a simple dilution and centrifugation method, while Protocol B utilizes Solid Phase Extraction (SPE) for a more thorough cleanup, which can be beneficial for complex matrices.
Protocol A: Simple Dilution and Centrifugation
This method is rapid and suitable for routine analysis where matrix interference is minimal.
Materials and Reagents:
-
Neem Oil Sample
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
This compound reference standard
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 g of the neem oil sample into a 50 ml volumetric flask.
-
Dissolve the oil in a mixture of methanol and water (90:10 v/v).
-
Make up the volume to the 50 ml mark with the methanol/water mixture and shake vigorously for five minutes.
-
Sonicate the solution for 15 minutes, followed by another 5 minutes of vigorous shaking and a further 15 minutes of sonication.
-
Place the solution in a deep freezer for 15 minutes to precipitate insoluble components.
-
Transfer the supernatant to a centrifuge tube and centrifuge at 5000 RPM for 30 minutes.
-
Filter the upper layer through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
From the stock solution, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 6.25-200 µg/ml).
-
Protocol B: Solid Phase Extraction (SPE) Cleanup
This protocol is recommended for samples with significant matrix interference or when higher sensitivity is required.
Materials and Reagents:
-
Neem Oil Sample
-
Hexane (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Nim
Application Notes and Protocols for the Spectroscopic Characterization of Nimbin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nimbin is a prominent bioactive triterpenoid (B12794562) limonoid isolated from the neem tree (Azadirachta indica).[1][2] It is of significant interest in pharmacological research due to its reported anti-inflammatory, antipyretic, antifungal, antihistamine, and antiseptic properties.[1][2] The complex tetracyclic structure of this compound necessitates a comprehensive spectroscopic approach for its unambiguous identification and characterization.[1] These application notes provide a detailed overview of the spectroscopic data and standardized protocols for the characterization of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₆O₉ | [1][3] |
| Molecular Weight | 540.60 g/mol | [1][2][3] |
| Appearance | Pale yellow crystals | [1] |
| Melting Point | 205 °C | [2][4] |
| Solubility | Practically insoluble in water; soluble in ether and absolute ethanol (B145695). | [1][4] |
Spectroscopic Data
The structural elucidation of this compound is achieved through the combined interpretation of data from various spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The spectrum reveals the presence of ester, ketone, ether, and alkene functionalities.
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2953 | Saturated C-H stretching | Medium |
| 1735 | C=O stretching (ester and ketone) | Strong |
| 1685 | C=C stretching (alkene) | Medium |
| 1435 | C-H deformation | Medium |
| 1234 | C-O stretching (ester, ether) | Strong |
| 1030 | C-O stretching (ester, ether) | Strong |
| 754 | C-H out of plane deformation | Medium |
Data sourced from Usman et al., 2020.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems within the this compound structure. The presence of an enone and a furan (B31954) ring contributes to its characteristic absorption maxima.
Table 2: UV-Vis Spectral Data for this compound
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |
| 210 nm | 32700 | 95% Ethanol |
| 330 nm | 66 | 95% Ethanol |
Data sourced from the Merck Index.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound, enabling the precise assignment of its complex structure. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 3: ¹H-NMR (400 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 5.86 | d | 10.1 | H-2 |
| 6.34 | d | 10.1 | H-3 |
| 3.71 | d | 3.3 | H-5 |
| 5.21 | dd | 3.0, 12.2 | H-6 |
| 4.06 | d | 2.9 | H-7 |
| 2.85 | m | H-9 | |
| 5.56 | m | H-15 | |
| 2.01, 2.19 | m | H-16a, H-16b | |
| 3.64 | m | H-17 | |
| 7.34 | m | H-21 | |
| 6.35 | m | H-22 | |
| 7.25 | m | H-23 |
Data compiled from Usman et al., 2020.[5]
Table 4: ¹³C-NMR (100 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 125.98 | C-2 |
| 147.59 | C-3 |
| 47.77 | C-4 |
| 41.52 | C-5 |
| 68.69 | C-6 |
| 84.58 | C-7 |
| 47.09 | C-8 |
| 48.03 | C-10 |
| 139.01 | C-21 |
| 110.49 | C-22 |
| 143.02 | C-23 |
| 126.82 | C-20 |
Data compiled from Usman et al., 2020.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula.
Table 5: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z [M+H]⁺ | Molecular Formula |
| ESI-HRMS | Positive | 541.2441 (Calculated: 541.2438) | C₃₀H₃₇O₉ |
Data sourced from Usman et al., 2020.[5]
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of this compound. Instrument parameters may need to be optimized based on the specific equipment used.
Protocol 1: FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound, solid sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
FT-IR spectrometer
Procedure:
-
Dry the KBr powder in an oven to remove any moisture.
-
Place a small amount of KBr in the agate mortar.
-
Add approximately 1-2 mg of the this compound sample to the KBr.
-
Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture to the pellet-forming die.
-
Apply pressure using the hydraulic press to form a thin, transparent KBr pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty pellet holder or a pure KBr pellet.
-
Process the spectrum to identify the characteristic absorption bands.
Protocol 2: UV-Vis Spectroscopy
Objective: To determine the absorption maxima of this compound in the UV-Vis region.
Materials:
-
This compound sample
-
Ethanol, spectroscopy grade
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in ethanol of a known concentration.
-
From the stock solution, prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Fill a quartz cuvette with the ethanol blank and place it in the reference beam of the spectrophotometer.
-
Fill another quartz cuvette with the this compound solution and place it in the sample beam.
-
Scan the sample over a wavelength range of 200-800 nm.
-
Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).
Protocol 3: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.
Materials:
-
This compound sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve the this compound sample in approximately 0.5-0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the ¹H spectrum, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the ¹³C spectrum similarly to the ¹H spectrum.
-
If required, perform 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment.
Protocol 4: Mass Spectrometry
Objective: To determine the accurate mass and confirm the molecular formula of this compound.
Materials:
-
This compound sample
-
Methanol or another suitable solvent, HPLC grade
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Set the mass spectrometer to operate in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.
-
Acquire the mass spectrum over an appropriate m/z range.
-
For high-resolution mass spectrometry, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Determine the experimental m/z value of the protonated molecule and compare it with the calculated value for the expected molecular formula.
Visualizations
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Relationship between this compound's structure and its spectroscopic data.
References
Synthesis of Nimbin Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimbin, a key bioactive tetranortriterpenoid isolated from the neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological properties, including anticancer and anti-inflammatory activities. However, the therapeutic potential of this compound can be further enhanced through strategic chemical modifications. This document provides detailed application notes and protocols for the synthesis of novel this compound derivatives with improved bioactivity. The methodologies outlined herein, along with the accompanying bioactivity data and signaling pathway diagrams, are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of this compound-based therapeutics.
Introduction
This compound and its related limonoids have been the subject of extensive research due to their potent biological effects. The modification of the this compound scaffold offers a promising avenue for the development of new therapeutic agents with enhanced efficacy and selectivity. Structure-activity relationship (SAR) studies have indicated that modifications at various positions on the this compound molecule can significantly impact its bioactivity. This document focuses on the synthesis of this compound derivatives and the evaluation of their anticancer and anti-inflammatory properties, with a particular emphasis on their mechanisms of action involving the NF-κB and apoptosis signaling pathways.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of selected this compound and nimbolide (B1678885) derivatives against various cancer cell lines. While the data for this compound derivatives is emerging, the more extensively studied nimbolide derivatives provide valuable insights into the structure-activity relationships of this class of compounds.
Table 1: Anticancer Activity of Nimbolide Derivatives
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Nimbolide | - | Multiple | Varies | [1] |
| 6-homodesacetylthis compound | Ring modification | Artemia salina | >1000 µg/mL | [1] |
| 6-desacetylthis compound | Ring modification | Artemia salina | >1000 µg/mL | [1] |
Note: The data for 6-homodesacetylthis compound and 6-desacetylthis compound are from a brine shrimp lethality bioassay, which is an initial screen for cytotoxicity, and the high IC50 values suggest low toxicity in this model.
Table 2: In Silico Binding Affinities of this compound and its Analogs to NF-κB Subunits
| Compound | Target Subunit | dG bind (Kcal/mol) | Reference |
| This compound Analog (NO5) | p65 | -50.49 | [2][3][4][5] |
| This compound Analog (NO4) | p50 | -33.23 | [2][3][4][5] |
Note: This data is from in silico molecular docking studies and indicates the potential binding affinity. Further in vitro and in vivo validation is required.
Experimental Protocols
Extraction and Purification of this compound from Neem Seeds
This protocol describes a general method for the extraction and purification of this compound from neem seeds, which can then be used as a starting material for the synthesis of derivatives.
Materials:
-
Dried and powdered neem seeds
-
Ethanol (B145695) (95%)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Defatting: Macerate 1 kg of powdered neem seeds in 3 L of hexane for 48 hours at room temperature to remove fatty oils. Filter the mixture and discard the hexane extract. Repeat this process three times.
-
Extraction: Air-dry the defatted seed powder and then extract with 95% ethanol (3 x 3 L) by maceration for 48 hours each time.
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition with dichloromethane (3 x 500 mL). Combine the dichloromethane fractions.
-
Purification: Concentrate the dichloromethane extract and subject it to column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate (B1210297). Collect the fractions and monitor by thin-layer chromatography (TLC). Fractions containing pure this compound are pooled and concentrated to yield crystalline this compound.[6]
General Procedure for the Synthesis of this compound Derivatives (Illustrative Example: Acetylation)
This protocol provides a representative method for the derivatization of this compound.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (100 mg, 1 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (2 eq) to the solution and cool to 0°C.
-
Slowly add acetic anhydride (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the acetylated this compound derivative.
In Vitro Anticancer Activity Assessment: MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Visualizations
The anticancer and anti-inflammatory effects of this compound and its derivatives are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and apoptosis pathways.
Experimental Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: Workflow for the synthesis and bioactivity evaluation of this compound derivatives.
This compound Derivatives Targeting the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Induction of Apoptosis by this compound Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Inhibition Potential of this compound and its Analogs against NF-κB Subunits p50 and p65: A Molecular Docking and Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Inhibition Potential of this compound and its Analogs against NF-κB Subunits p50 and p65: A Molecular Docking and Molecular Dynamics Study - Khan - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Analysis of Inhibition Potential of this compound and its Analogs against NF-κB Subunits p50 and p65: A Molecular Docking and Molecular Dynamics Study | Bentham Science [benthamscience.com]
- 6. US6545167B1 - Simple and effective manufacturing process for large scale recovery of this compound, a Neem seed constituent - Google Patents [patents.google.com]
Nimbin as a Potential Neurotherapeutic Agent: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A key pathological feature of these disorders is the progressive loss of neuronal structure and function, often driven by chronic neuroinflammation, oxidative stress, and apoptosis. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of nimbin, a bioactive triterpenoid (B12794562) from the neem tree (Azadirachta indica), in the context of neurodegenerative disease research. While research specifically on this compound's neuroprotective effects is emerging, data from closely related limonoids, such as nimbolide, and studies on this compound in other tissues provide a strong rationale for its investigation. The protocols outlined below are based on established methodologies and can be adapted to explore this compound's anti-inflammatory, antioxidant, and anti-apoptotic properties in relevant cellular and preclinical models.
Rationale for this compound as a Neurotherapeutic Agent
Phytochemicals derived from Azadirachta indica have shown promise in mitigating the pathological hallmarks of neurodegenerative disorders. The neuroprotective effects of these compounds are largely attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as their capacity to modulate key signaling pathways.[1] While much of the detailed research has focused on the related compound nimbolide, this compound itself has demonstrated significant biological activity, including the modulation of apoptotic signaling.[2][3] The shared mechanisms of action among neem limonoids suggest that this compound is a strong candidate for investigation as a therapeutic agent for neurodegenerative diseases.
Key Signaling Pathways
This compound and related compounds are hypothesized to exert their neuroprotective effects through the modulation of critical signaling pathways involved in inflammation, oxidative stress, and cell survival.
-
NF-κB Signaling Pathway: In neuroinflammatory conditions, the transcription factor NF-κB is a master regulator of pro-inflammatory gene expression. Nimbolide, a compound structurally similar to this compound, has been shown to inhibit the activation of the NF-κB pathway in microglia, the resident immune cells of the central nervous system.[4][5] This inhibition is achieved by preventing the phosphorylation of key signaling intermediates like p65 and IκBα.[4]
-
Nrf2 Signaling Pathway: The Nrf2 pathway is a primary cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. Nimbolide has been observed to promote the nuclear translocation of Nrf2 in microglia, thereby enhancing the antioxidant response.[4][5]
-
Apoptotic Signaling Pathway: Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative diseases. This process is regulated by a balance between pro-apoptotic proteins (e.g., Bax, caspases) and anti-apoptotic proteins (e.g., Bcl-2). This compound has been shown to decrease the expression of Bax and executioner caspases while increasing the expression of Bcl-2, suggesting a direct anti-apoptotic effect.[2][3]
References
- 1. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulatory Effect of this compound on Isoproterenol Induced Mitochondrial and Lysosomal Enzymes Activities and Apoptosis Signaling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nimbolide Targets Multiple Signalling Pathways to Reduce Neuroinflammation in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Nimbin in the Development of Novel Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbin, a prominent triterpenoid (B12794562) isolated from the Neem tree (Azadirachta indica), has garnered significant attention within the scientific community for its diverse pharmacological properties. Historically used in traditional medicine, recent scientific investigations have begun to elucidate its potential as a potent antiviral agent. This has spurred interest in its application for developing new antiviral therapies. In silico and in vitro studies have demonstrated this compound's efficacy against a range of viruses, suggesting its potential as a broad-spectrum antiviral candidate. Its mechanism of action appears to involve the inhibition of viral entry and replication by targeting key viral proteins. These findings underscore the importance of this compound as a lead compound for further preclinical and clinical development.
Antiviral Spectrum and Mechanism of Action
This compound has demonstrated inhibitory effects against several clinically relevant viruses. The primary mechanisms of action, as suggested by computational and laboratory studies, involve the targeting of viral proteins essential for entry into host cells and for replication.
Dengue Virus (DENV):
-
In silico analyses have shown that this compound effectively binds to the envelope protein of all four dengue virus serotypes (DENV-1, DENV-2, DENV-3, and DENV-4)[1][2][3][4]. The envelope protein is crucial for the virus's entry into host cells. By binding to this protein, this compound is predicted to inhibit the initial stages of infection.
Coronaviruses (including SARS-CoV-2):
-
Studies on β-coronaviruses, including SARS-CoV-2, have identified this compound and its isomers as potent inhibitors. In silico modeling suggests that this compound can target the Spike (S) protein, which mediates viral entry into host cells, and the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication[5][6][7].
-
Neem bark extract, enriched with this compound isomers, has been shown to inhibit SARS-CoV-2 and m-CoV-RSA59 infection and replication in vitro. This extract was also found to reduce the expression of the Envelope (E) and Nucleocapsid (N) genes[5][6]. In vivo studies using a mouse model infected with m-CoV-RSA59 showed that administration of the extract ameliorated neuroinflammation and hepatitis by restricting viral replication and spread[5][6][7].
Other Viruses:
-
Extracts from Azadirachta indica, containing this compound as a key constituent, have also shown activity against other viruses such as Herpes Simplex Virus type-1 (HSV-1) and Coxsackie B group viruses[1]. The virucidal activity against Coxsackie B viruses was observed to interfere with the early stages of the replication cycle[1].
Quantitative Data Summary
The following table summarizes the available quantitative data on the antiviral activity of this compound and related extracts. It is important to note that specific IC50 and EC50 values for purified this compound are not widely reported in the currently available literature, with much of the data pertaining to extracts enriched in this compound or from in silico predictions of binding affinity.
| Compound/Extract | Virus | Assay Type | Cell Line | Efficacy Metric | Value | Reference |
| This compound | Dengue Virus (DENV 1-4) | In silico (Molecular Docking) | N/A | Binding Affinity | High | [1][2][3][4] |
| Neem Bark Extract (NBE) (enriched in this compound isomers) | SARS-CoV-2 | Cytopathic Effect (CPE) Assay | Vero E6 | EC50 | 6.25 - 200 µg/mL | [7] |
| This compound Isomers | m-CoV-RSA59 | In vitro Inhibition | N/A | Potent Inhibition | Not specified | [5][6][7] |
| This compound | SARS-CoV-2 | In silico (Molecular Docking) | N/A | Binding Affinity to Spike & RdRp | High | [5][6][7] |
N/A: Not Applicable for in silico studies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral potential of this compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.
Materials:
-
This compound (purified)
-
Host cell line (e.g., Vero E6 for SARS-CoV-2, BHK-21 for Dengue)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with untreated cells (cell control) and a blank (medium only).
-
Incubate the plates for 48-72 hours in a CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
Objective: To determine the antiviral activity of this compound by quantifying the reduction in viral plaques.
Materials:
-
This compound (at non-toxic concentrations determined from the MTT assay)
-
Virus stock of known titer
-
Host cell line monolayer in 6-well plates
-
DMEM
-
FBS
-
Agarose or Methylcellulose overlay medium
-
Crystal Violet staining solution
-
Formalin (10%)
Procedure:
-
Prepare serial dilutions of this compound in DMEM.
-
Mix each dilution of this compound with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) and incubate for 1 hour at 37°C.
-
Inoculate the virus-Nimbin mixture onto the confluent host cell monolayers in 6-well plates. Include a virus control (virus without this compound).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of overlay medium (e.g., DMEM with 2% FBS and 1% low-melting-point agarose).
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 4 hours.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the 50% inhibitory concentration (IC50).
Visualizations
Caption: Proposed antiviral mechanisms of this compound.
Caption: Workflow for in vitro antiviral evaluation of this compound.
References
- 1. Computational analysis reveal inhibitory action of this compound against dengue viral envelope protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational analysis reveal inhibitory action of this compound against dengue viral envelope protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational analysis reveal inhibitory action of this compound against dengue viral envelope protein [agris.fao.org]
- 4. Frontiers | The Antimicrobial Potential of the Neem Tree Azadirachta indica [frontiersin.org]
- 5. debuglies.com [debuglies.com]
- 6. Azadirachta indica A. Juss bark extract and its this compound isomers restrict β-coronaviral infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Nimbin-Based Biopesticides for Organic Farming: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The growing demand for sustainable agricultural practices has spurred research into effective and environmentally benign alternatives to synthetic pesticides. Nimbin, a triterpenoid (B12794562) limonoid isolated from the neem tree (Azadirachta indica), has demonstrated significant potential as a biopesticide for organic farming.[1] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound-based biopesticides, targeting researchers and professionals in the field of drug development and crop protection. This compound, along with other limonoids like azadirachtin (B1665905) and salannin, contributes to the insecticidal, antifeedant, and growth-regulating properties of neem extracts.[2][3]
Mode of Action: Disruption of Ecdysone (B1671078) Signaling
This compound's primary mode of action is the inhibition of ecdysone 20-monooxygenase (E-20-M), a critical cytochrome P450 enzyme in the ecdysone signaling pathway.[3][4] This enzyme is responsible for the conversion of ecdysone to its active form, 20-hydroxyecdysone (B1671079) (20E).[3][4] The disruption of this pathway leads to hormonal imbalance, which in turn inhibits molting, disrupts metamorphosis, and can lead to mortality in insects.[3][5]
Quantitative Efficacy Data
The efficacy of this compound and this compound-containing formulations has been evaluated against a range of agricultural pests. The following tables summarize available quantitative data. It is important to note that the efficacy of neem-based products can vary depending on the concentration of active ingredients, formulation, and environmental conditions.
Table 1: Insecticidal Activity (LC50 Values) of Neem-Based Formulations
| Product Name | Active Ingredient(s) | Target Pest | LC50 Value | Exposure Time | Reference |
| Nimbecidine | Azadirachtin (and other limonoids including this compound) | Sphaerodema rusticum | 0.0028 ppm | 96 hours | [1] |
| NeemAzal Granules | Azadirachtin (and other limonoids) | Whiteflies (Aleyrodes proletella, Trialeurodes vaporariorum) | Dose-dependent mortality (up to 100%) | Not specified | [6] |
| NeemAzal T (liquid) | Azadirachtin (and other limonoids) | Whiteflies (Aleyrodes proletella, Trialeurodes vaporariorum) | Dose-dependent mortality (up to 100%) | Not specified | [6] |
Table 2: Antifeedant and Growth Regulatory Activity of Neem Limonoids
| Compound | Target Pest | Activity | Concentration/Dose | Effect | Reference |
| This compound (and its photo-oxidation products) | Spodoptera littoralis, Spodoptera frugiperda, Helicoverpa armigera | Antifeedant & Toxicity | Not specified | Activity greater than Salannin, approaching Azadirachtin | [7][8] |
| Salannin | Spodoptera litura | Antifeedant & Growth Regulation | Not specified | Deterred feeding, delayed molt, caused mortality | [9] |
| Salannin | Spodoptera frugiperda | Antifeedant | ED50 of 13 µg/cm² | Feeding deterrence | [5] |
Application Notes for Organic Farming
Formulation and Preparation
While pure this compound is not commercially available as a standalone product, it is a key component of many neem-based biopesticides. For organic farming, formulations should be approved by the relevant certification bodies. A simple aqueous extract can also be prepared from neem leaves.
Simple Neem Leaf Extract Preparation: [6]
-
Collect 500 grams of fresh neem leaves.
-
Wash and chop the leaves.
-
Mix with 5 liters of water in a container.
-
Allow the mixture to ferment for approximately 14 days. Fermentation is indicated by a bulging of the container cap.
-
Filter the extract before use.
Application Recommendations
-
Target Pests: Effective against a broad spectrum of pests including caterpillars, grasshoppers, whiteflies, and aphids.[6]
-
Application Timing: Apply as a foliar spray, ensuring thorough coverage of all plant surfaces, including the undersides of leaves. Applications are most effective when pest populations are low to moderate and should be repeated at regular intervals, especially after rain.
-
Compatibility: Neem-based products are generally compatible with other organic farming inputs. However, a compatibility test is recommended before mixing with other products.
-
Safety Precautions: While generally considered safe for non-target organisms, it is advisable to avoid spraying during peak bee activity.[10]
Experimental Protocols
Detailed protocols are essential for the standardized evaluation of this compound-based biopesticides. The following are key experimental methodologies.
Protocol 1: Determination of Insecticidal Activity (LC50) by Leaf Dip Bioassay
This protocol is adapted from established methods for evaluating insecticide toxicity.[11][12][13]
Objective: To determine the median lethal concentration (LC50) of a this compound-based formulation against a target insect pest.
Materials:
-
This compound-based formulation of known concentration
-
Distilled water
-
Surfactant (e.g., Tween-80)
-
Fresh, untreated host plant leaves
-
Test insects (e.g., 3rd instar larvae of Spodoptera litura)
-
Petri dishes or ventilated containers
-
Filter paper
-
Micropipettes
-
Forceps
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the this compound-based formulation. From this, create a series of five to seven serial dilutions with distilled water. Add a small amount of surfactant (e.g., 0.1%) to each dilution and a control (water + surfactant) to ensure proper leaf coverage.
-
Leaf Treatment: Dip individual host plant leaves into each test solution and the control for 10-20 seconds with gentle agitation.
-
Drying: Air-dry the treated leaves on a clean, non-absorbent surface for 1-2 hours.
-
Bioassay Setup: Place a piece of filter paper in the bottom of each Petri dish and moisten it with a few drops of water. Place one treated leaf in each dish.
-
Insect Introduction: Introduce 10-20 test insects into each Petri dish.
-
Incubation: Maintain the bioassay containers in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Perform probit analysis to calculate the LC50 value and its 95% confidence limits.
Protocol 2: Assessment of Antifeedant Activity (No-Choice Test)
This protocol determines the feeding deterrence of a this compound-based formulation.[14][15][16]
Objective: To quantify the antifeedant effect of a this compound-based formulation on a target insect pest.
Materials:
-
Same as Protocol 1
-
Leaf area meter or scanner with image analysis software
-
Cork borer
Procedure:
-
Preparation of Leaf Discs: Use a cork borer to cut uniform leaf discs from fresh, untreated host plant leaves.
-
Treatment: Dip the leaf discs in the prepared test solutions and control as described in Protocol 1.
-
Bioassay Setup: Place one treated leaf disc in the center of a Petri dish with moistened filter paper.
-
Insect Introduction: Introduce one pre-starved (2-4 hours) insect larva into each Petri dish.
-
Incubation: Incubate the Petri dishes under controlled conditions for 24 hours.
-
Measurement of Consumption: After 24 hours, remove the larva and measure the area of the leaf disc consumed using a leaf area meter or by scanning and analyzing the image.
-
Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C = consumption of the control disc and T = consumption of the treated disc.
Protocol 3: In Vitro Ecdysone 20-Monooxygenase (E-20-M) Inhibition Assay
This biochemical assay is designed to confirm the inhibitory effect of this compound on its target enzyme. This protocol is based on a radioenzymological assay.[3][17]
Objective: To determine the in vitro inhibitory effect of this compound on E-20-M activity.
Materials:
-
Insect tissue known to have high E-20-M activity (e.g., fat body or midgut from last instar larvae)
-
Homogenization buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.5, containing 250 mM sucrose)
-
Radiolabeled [³H]ecdysone
-
NADPH
-
Pure this compound dissolved in a suitable solvent (e.g., ethanol)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Enzyme Preparation: Dissect the target tissue from the insects and homogenize it in ice-cold homogenization buffer. Centrifuge the homogenate to obtain the mitochondrial or microsomal fraction, where E-20-M is typically located.
-
Assay Setup: In microcentrifuge tubes, combine the enzyme preparation, homogenization buffer, and varying concentrations of this compound (or solvent control).
-
Reaction Initiation: Add NADPH and [³H]ecdysone to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solvent like methanol (B129727) or by heat inactivation.
-
Extraction and Separation: Extract the ecdysteroids and separate the substrate ([³H]ecdysone) from the product ([³H]20-hydroxyecdysone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radioactive product formed using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of E-20-M activity for each this compound concentration compared to the control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).
Protocol 4: Field Trial for Efficacy Evaluation
This protocol provides a framework for conducting field trials to assess the efficacy of a this compound-based biopesticide under real-world agricultural conditions.[18][19][20]
Objective: To evaluate the field performance of a this compound-based biopesticide in controlling a target pest and its impact on crop yield.
Materials:
-
This compound-based biopesticide formulation
-
Standard organic-approved insecticide (positive control)
-
Water (for control plots)
-
Spraying equipment (e.g., backpack sprayer)
-
Plot markers
-
Data collection sheets
Procedure:
-
Experimental Design: Select a suitable field with a known history of the target pest. Design the experiment using a randomized complete block design with at least four replications. Each block should contain plots for each treatment (e.g., this compound formulation at different rates, positive control, and untreated control).
-
Plot Establishment: Mark out the individual plots, ensuring a buffer zone between plots to minimize spray drift.
-
Pre-treatment Sampling: Before the first application, assess the initial pest population density in each plot.
-
Treatment Application: Apply the treatments according to the experimental design. Ensure uniform coverage of the crop canopy. Applications should be timed based on pest scouting and economic thresholds.
-
Post-treatment Sampling: At regular intervals (e.g., 3, 7, and 14 days after each application), assess the pest population in each plot. This can be done by direct counting of insects on a sample of plants or by using traps.
-
Crop Damage Assessment: Throughout the trial, and at harvest, assess the level of crop damage caused by the target pest in each plot.
-
Yield Measurement: At the end of the growing season, harvest the crop from each plot and measure the yield.
-
Data Analysis: Analyze the data on pest populations, crop damage, and yield using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of the this compound-based biopesticide compared to the controls.
Conclusion
This compound-based biopesticides offer a promising avenue for sustainable pest management in organic agriculture. Their multifaceted mode of action, primarily through the disruption of the ecdysone signaling pathway, makes them effective against a wide range of insect pests. The protocols outlined in this document provide a framework for researchers and drug development professionals to rigorously evaluate the efficacy and further develop this compound-based formulations. Further research to elucidate the full spectrum of this compound's activity and to optimize formulations will be crucial for its successful integration into integrated pest management programs.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. Cooperative Control of Ecdysone Biosynthesis in Drosophila by Transcription Factors Séance, Ouija Board, and Molting Defective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecdysone 20-monooxygenase: characterization of an insect cytochrome p-450 dependent steroid hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecdysone 20-monooxygenase - Wikipedia [en.wikipedia.org]
- 5. Genome-wide examination of the transcriptional response to ecdysteroids 20-hydroxyecdysone and ponasterone A in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifeedant and larvicidal activity of bioactive compounds isolated from entomopathogenic fungi Penicillium sp. for the control of agricultural and medically important insect pest (Spodoptera litura and Culex quinquefasciatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journalspress.com [journalspress.com]
- 11. researchtrends.net [researchtrends.net]
- 12. updatepublishing.com [updatepublishing.com]
- 13. The Insect Ecdysone Receptor is a Good Potential Target for RNAi-based Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Development of resistance monitoring for Helicoverpa armigera (Lepidoptera: Noctuidae) resistance to pyramided Bt cotton in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Nimbin for Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimbin, a key triterpenoid (B12794562) isolated from the neem tree (Azadirachta indica), has demonstrated a range of promising biological activities, including anti-inflammatory, antipyretic, and antimicrobial properties.[1] However, its therapeutic development is significantly hampered by its poor aqueous solubility and consequently, low and variable oral bioavailability.[1] This document provides detailed application notes and experimental protocols for formulation strategies aimed at enhancing the bioavailability of this compound. The primary focus is on cyclodextrin (B1172386) inclusion complexation, a method specifically mentioned for improving this compound's solubility, and nanoformulation, a strategy successfully applied to the related limonoid, nimbolide (B1678885).
Physicochemical Properties of this compound
The formulation of this compound is necessitated by its inherent physicochemical characteristics that limit its absorption from the gastrointestinal tract. A summary of these properties is presented in Table 1.
| Property | Value/Description | Implication for Bioavailability |
| Molecular Formula | C₃₀H₃₆O₉ | Large molecular size can be a factor in permeability. |
| Molecular Weight | 540.6 g/mol [2] | High molecular weight can negatively impact passive diffusion across biological membranes. |
| Solubility | Low water solubility[1] | This is the primary barrier to dissolution in gastrointestinal fluids, a prerequisite for absorption. |
| LogP (Predicted) | 2.3[2] | Indicates a hydrophobic nature, contributing to poor aqueous solubility. |
| Class | Triterpenoid (Limonoid)[1] | Often associated with poor solubility and bioavailability. |
Table 1: Physicochemical Properties of this compound and Their Impact on Bioavailability.
Formulation Strategies for Bioavailability Enhancement
To overcome the limitations imposed by this compound's physicochemical properties, advanced formulation strategies are required. This section details two such promising approaches.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming inclusion complexes that exhibit enhanced aqueous solubility and dissolution rates.[1]
Nanoformulation
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have been successfully used to improve the delivery of hydrophobic drugs, including the related limonoid, nimbolide.[1]
| Parameter | Value |
| Particle Size (before lyophilization) | 183.73 ± 2.22 nm |
| Particle Size (after lyophilization) | 221.20 ± 11.03 nm |
| Polydispersity Index (PDI) (before lyophilization) | 0.058 ± 0.022 |
| Zeta Potential | -22.40 ± 4.40 mV |
| Drug Loading | 5.25% ± 1.12% |
| Encapsulation Efficiency | 55.67% ± 12.42% |
Table 2: Characterization of Nimbolide-Loaded PLGA Nanoparticles (Data presented as a potential target for this compound nanoformulation). [1]
Experimental Protocols
Note: The following protocols are provided as a guide and may require optimization for this compound based on experimental findings.
Protocol for Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is a general procedure for the preparation of drug-cyclodextrin inclusion complexes and should be adapted and optimized for this compound.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the molar ratio of this compound to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Accurately weigh the cyclodextrin and place it in a mortar.
-
Add a small amount of deionized water to the cyclodextrin to form a paste.
-
Accurately weigh the this compound and gradually add it to the cyclodextrin paste.
-
Knead the mixture thoroughly for 45-60 minutes.
-
If the mixture becomes too dry, add a few more drops of water to maintain a pasty consistency.
-
Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
Store the this compound-cyclodextrin inclusion complex in a desiccator.
Characterization: The formation of the inclusion complex should be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] The enhancement in solubility should be determined by phase solubility studies.
Protocol for Preparation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
This protocol is adapted from a successful method for the nanoencapsulation of nimbolide and serves as a starting point for developing a this compound nanoformulation.[1]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Acetone
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 1 mg of this compound and 9 mg of PLGA in 1 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1.5% (w/v) solution of PVA in 10 mL of deionized water.
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at 500 rpm.
-
Add the organic phase dropwise (at a rate of 0.1 mL/min) to the stirring aqueous phase.
-
Continue stirring for at least 5 hours to allow for the complete evaporation of acetone.
-
-
Nanoparticle Collection:
-
Transfer the resulting nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 25,000 x g for 1 hour at 8°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
(Optional) Lyophilize the nanoparticles for long-term storage, potentially with a cryoprotectant like mannitol (B672) or sucrose.
-
Characterization:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., acetone) and quantify the this compound content using a validated analytical method like High-Performance Liquid Chromatography (HPLC).
-
In Vitro Drug Release: Perform in vitro release studies using a dialysis membrane method in a phosphate-buffered saline (PBS) solution (pH 7.4) to simulate physiological conditions.[6][7]
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Logical flow of addressing this compound's low bioavailability.
Caption: Workflow for this compound-Cyclodextrin Inclusion Complex Preparation.
Analytical Protocols for Quantification of this compound
A validated analytical method is crucial for the characterization of formulations and for pharmacokinetic studies.
Quantification of this compound in Plasma Samples
A sensitive and specific method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended for the quantification of this compound in biological matrices. A general procedure would involve:
-
Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile (B52724).[8]
-
Chromatographic Separation: Utilizing a C18 reversed-phase column with a gradient elution of acetonitrile and water containing a modifier like formic acid.
-
Mass Spectrometric Detection: Employing electrospray ionization (ESI) in the positive ion mode and monitoring specific parent-daughter ion transitions for this compound and an internal standard in Multiple Reaction Monitoring (MRM) mode.
Note: This method would require rigorous validation for linearity, accuracy, precision, and stability according to regulatory guidelines.
Conclusion
The therapeutic potential of this compound is currently limited by its poor oral bioavailability. Formulation strategies such as cyclodextrin inclusion complexation and nanoformulation present viable approaches to overcome this challenge. The protocols and data presented herein provide a foundational framework for researchers to develop and characterize novel this compound delivery systems. It is imperative to underscore that while protocols for related compounds offer valuable guidance, this compound-specific optimization and validation are essential for successful formulation development. Future in vivo pharmacokinetic studies on these optimized formulations will be critical to ascertain the extent of bioavailability enhancement and to advance this compound towards clinical applications.
References
- 1. Nanodelivery and anticancer effect of a limonoid, nimbolide, in breast and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C30H36O9 | CID 108058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. scispace.com [scispace.com]
- 5. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bezmialemscience.org [bezmialemscience.org]
- 8. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Nimbin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Nimbin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up this compound purification?
A1: The primary challenges in large-scale this compound purification revolve around maintaining yield, purity, and stability. As the scale of production increases, issues such as inefficient extraction, co-elution of structurally similar impurities, solvent recovery, and potential degradation of this compound become more pronounced.[1][2][3] Scaling up also requires careful optimization of chromatographic and crystallization steps to handle larger volumes and concentrations effectively.[2][4]
Q2: What is a realistic purity level to target for large-scale this compound purification?
A2: A purity of 98.5% for this compound has been reported for a large-scale process involving alcoholic extraction, partitioning, and crystallization.[5] Achieving higher purity levels may require additional chromatographic steps, which could impact the overall yield and cost-effectiveness of the process.
Q3: How can I accurately quantify the this compound concentration and purity during the purification process?
A3: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for accurate quantification.[6] Key parameters for such a method include a C18 column, a mobile phase of acetonitrile (B52724) and water, and UV detection at 214 nm.[6] For more detailed impurity profiling, coupling liquid chromatography with mass spectrometry (LC-MS) can be highly effective in identifying and characterizing unknown impurities.[7][8]
Q4: What are the storage and stability considerations for purified this compound?
A4: Purified this compound is reported to be stable for at least four years when stored at -20°C.[9] For aqueous solutions of compounds with similar functional groups, degradation can be pH-dependent.[10] Therefore, it is advisable to store purified this compound as a solid in a cool, dark, and dry place. If in solution, the stability in the chosen solvent at various temperatures should be evaluated.
Troubleshooting Guides
Low this compound Yield
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | 1. Optimize Solvent Choice: While methanol (B129727) is commonly used, ensure the polarity is optimal for your specific neem source material.[5] Consider alternative solvents like ethanol (B145695) or isopropanol.[5] 2. Increase Extraction Time/Temperature: Ensure adequate contact time and temperature (e.g., 25-50°C) with agitation to maximize the extraction of this compound from the pulverized neem kernels.[5] 3. Particle Size: Ensure the neem kernels are pulverized to a fine powder to increase the surface area for extraction. |
| Losses During Liquid-Liquid Partitioning | 1. Check Solvent Ratios: Optimize the volume ratios of your alcoholic extract and the partitioning solvent (e.g., chlorinated hydrocarbons) to ensure efficient transfer of this compound. 2. Perform Multiple Extractions: Conduct multiple, smaller-volume extractions of the aqueous/alcoholic phase to improve recovery. 3. Emulsion Formation: If emulsions form, consider adding salt to the aqueous phase or using centrifugation to break the emulsion. |
| Product Loss During Crystallization | 1. Optimize Supersaturation: Avoid overly rapid crystallization, which can lead to small crystals that are difficult to filter. Control the rate of cooling or solvent evaporation.[11][12] 2. Check Solvent System: Ensure the chosen crystallization solvent (e.g., methanol) provides a good balance of solubility at higher temperatures and insolubility at lower temperatures.[5] 3. Monitor for Precipitation vs. Crystallization: "Oiling out" or amorphous precipitation can trap impurities and reduce the yield of crystalline material. Adjusting the solvent composition or cooling rate can mitigate this.[12] |
Poor Purity / Presence of Impurities in HPLC
Problem: The HPLC analysis of the purified this compound shows significant impurities or poor peak shape.
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities | 1. Adjust Mobile Phase Composition: Modify the ratio of acetonitrile to water to improve the resolution between this compound and closely related impurities.[6] 2. Change Column Chemistry: If using a C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity. 3. Optimize Gradient Elution: If using an isocratic method, developing a gradient elution can help separate complex mixtures.[13] |
| Peak Tailing or Fronting | 1. Column Overload: Reduce the concentration of the injected sample.[13][14] 2. Column Contamination/Collapse: Flush the column with a strong solvent or, if necessary, replace the column.[13] 3. Inappropriate pH of Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase can improve peak shape. |
| Degradation of this compound | 1. Avoid Harsh pH Conditions: this compound contains ester and ether linkages that can be susceptible to hydrolysis under strong acidic or basic conditions. 2. Limit Heat Exposure: Prolonged exposure to high temperatures during solvent evaporation or drying can lead to degradation. Use a rotary evaporator under vacuum to reduce the temperature needed. |
| Ghost Peaks | 1. Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[15] 2. Carryover from Previous Injection: Implement a needle wash step in your autosampler sequence. |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Initial Purification of this compound
This protocol is adapted from a patented method for large-scale this compound recovery.[5]
-
Extraction:
-
Pulverize dried neem kernels into a fine powder.
-
For every 1 kg of kernel powder, add 5 liters of methanol.
-
Agitate the mixture at 30-40°C for 12-24 hours.
-
Filter the mixture to separate the methanolic extract from the solid residue.
-
Concentrate the methanolic extract under reduced pressure to about one-fifth of its original volume.
-
-
Partitioning:
-
Transfer the concentrated extract to a separation funnel.
-
Add an equal volume of a chlorinated hydrocarbon solvent (e.g., dichloromethane).
-
Shake vigorously and allow the layers to separate.
-
Collect the lower organic layer. Repeat the extraction of the aqueous layer twice more with fresh chlorinated solvent.
-
Combine the organic layers and concentrate under reduced pressure.
-
-
Hydrocarbon Wash:
-
To the concentrated organic extract, add a hydrocarbon solvent like hexane (B92381) and stir. This helps to precipitate the more polar compounds, including this compound, while dissolving non-polar impurities.
-
Filter the resulting solid mass and wash it with fresh hexane.
-
-
Crystallization:
-
Dissolve the washed solid in a minimal amount of hot methanol.
-
Add activated carbon and heat for a short period to decolorize the solution.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.
-
Protocol 2: RP-HPLC for this compound Quantification
This protocol is based on a validated method for this compound estimation.[6]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (90:10 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µl.
-
Procedure:
-
Prepare a stock solution of a this compound reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known quantity in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the standards and the sample.
-
The retention time for this compound is expected to be around 2.85 minutes.[6]
-
Construct a calibration curve from the standards and determine the concentration of this compound in the sample.
-
Visualizations
Caption: Workflow for large-scale this compound purification.
Caption: Troubleshooting decision tree for low purity.
References
- 1. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges and Improving Efficiency in Protein Purification | Labcompare.com [labcompare.com]
- 5. US6545167B1 - Simple and effective manufacturing process for large scale recovery of this compound, a Neem seed constituent - Google Patents [patents.google.com]
- 6. ijpbs.net [ijpbs.net]
- 7. Impurity profiling of etimicin sulfate by liquid chromatography ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. epruibiotech.com [epruibiotech.com]
- 14. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Nimbin Yield from Neem Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction and purification of nimbin from neem (Azadirachta indica) extracts.
Frequently Asked Questions (FAQs)
Q1: Which part of the neem tree is best for maximizing this compound yield?
A1: While various parts of the neem tree contain this compound, the highest concentrations are typically found in the seed kernels and bark.[1][2] Specifically, the hexane (B92381) fraction of neem bark has been shown to contain high levels of this compound (271 µg/g dry weight in one study).[2] Mature seed kernels are also a rich source of a wide range of triterpenoids, including this compound.[1][3]
Q2: What is the most effective method for extracting this compound?
A2: Several methods can be used, each with its own advantages. Supercritical Fluid Extraction (SFE) with CO2 is a modern, efficient method that can achieve high extraction yields, approximately 85% in some studies, and offers the benefit of a solvent-free product.[4] Microwave-Assisted Extraction (MAE) is another advanced technique known for its speed and efficiency, requiring less solvent and time compared to traditional methods.[5] Conventional methods like Soxhlet extraction and maceration are also effective but are generally more time-consuming and use larger volumes of organic solvents.[6]
Q3: Which solvents are recommended for this compound extraction?
A3: The choice of solvent is critical and depends on the extraction method. For conventional methods, alcohols like methanol (B129727) and ethanol (B145695) are effective due to the high solubility of limonoids.[5][6][] Hexane is also used, particularly for obtaining specific fractions rich in this compound.[2] For Supercritical Fluid Extraction (SFE), CO2 is the primary solvent, sometimes modified with a co-solvent like methanol to enhance its solvating power for polar compounds like this compound.[4][8]
Q4: How can I purify this compound from the crude extract?
A4: A multi-step approach is typically required. A common strategy involves initial partitioning of the alcoholic extract with chlorinated hydrocarbon solvents.[] This is often followed by stripping with a hydrocarbon solvent to remove oils and non-polar impurities.[] Further purification can be achieved using techniques like solid-phase extraction (SPE) with graphitized carbon black columns or traditional column chromatography.[9][10] The final step to obtain high-purity this compound is typically recrystallization from a solvent like methanol.[]
Troubleshooting Guide
Q1: My this compound yield is significantly lower than expected. What are the common causes?
A1: Low this compound yield can stem from several factors. First, verify the quality and source of your raw material; this compound content varies based on the geographical origin, maturity, and storage conditions of the neem seeds or bark. Second, review your extraction parameters. For methods like SFE, parameters such as pressure, temperature, and CO2 flow rate are critical and must be optimized.[1][4][8] For solvent extraction, ensure the solvent polarity is appropriate and that the extraction time and temperature are sufficient without causing degradation.[5][6] Finally, inefficient grinding of the plant material can lead to poor solvent penetration and lower yields.
Q2: I am experiencing difficulties in purifying this compound from the oily crude extract. What can I do?
A2: Neem extracts, especially from seeds, are rich in oil, which can interfere with purification. An essential first step is to defat the extract. This can be done by washing the crude extract with a non-polar solvent like hexane or petroleum ether, in which this compound has lower solubility compared to the oil.[][9][10] Solid-phase extraction (SPE) is also highly effective for removing lipidic interferences before final purification steps like HPLC or recrystallization.[10]
Q3: The purity of my final this compound product is poor. How can I improve it?
A3: Achieving high purity (e.g., >98%) often requires multiple purification stages. If a single chromatography step is insufficient, consider using orthogonal methods (e.g., normal-phase followed by reverse-phase chromatography). The most reliable method for obtaining a highly pure, crystalline product is repeated recrystallization.[] Washing the crystalline product with a solvent in which this compound is sparingly soluble (like cold methanol) can help remove residual impurities.[]
Q4: I suspect this compound is degrading during my extraction process. How can this be minimized?
A4: this compound, like many complex natural products, can be sensitive to high temperatures and prolonged processing times. Methods that use high heat, such as traditional Soxhlet extraction, should be performed carefully.[6] Consider using modern techniques that operate at lower temperatures or for shorter durations, such as Microwave-Assisted Extraction (MAE) or Supercritical Fluid Extraction (SFE).[5] For SFE, operating at moderate temperatures (e.g., 40°C) has been shown to be effective.[8]
Data Presentation: this compound & Limonoid Yields
Table 1: Comparison of this compound/Limonoid Yields by Extraction Method and Plant Part
| Plant Part | Extraction Method | Solvent(s) | Compound | Yield | Reference |
| Seed Kernels | Supercritical Fluid (SFE) | CO₂ | This compound | ~85% recovery | [4] |
| Bark | Solvent Extraction | Hexane | This compound | 271 µg/g dw | [2] |
| Bark | Solvent Extraction | Methanol | This compound | 260 µg/g dw | [2] |
| Seeds | Solvent Extraction | Methanol | Azadirachtin | 3300 µg/g dw | [2] |
| Leaves | Microwave-Assisted (MAE) | Ethanol | Nimbolide | 3289.52 µg/g extract | [5] |
| Leaves | Microwave-Assisted (MAE) | Ethanol | Nimbolide | 7670.93 µg/g dw (Optimized) | [5] |
Note: Nimbolide is a structurally related limonoid often studied alongside this compound.
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound from Neem Seeds
This protocol is based on optimized parameters reported in the literature.[4]
-
Preparation of Material: Grind dried, dehulled neem seed kernels to a fine powder (particle size ~0.5 mm).
-
SFE System Setup:
-
Load approximately 2-5 g of the ground neem powder into the extraction vessel.
-
Set the system parameters:
-
Pressure: 20-23 MPa
-
Temperature: 40°C
-
CO₂ Flow Rate: 0.6 - 2 mL/min
-
-
-
Extraction:
-
Begin pumping liquid CO₂ through the system until the desired pressure and temperature are stabilized.
-
Run the extraction for a period of 2-4 hours. The extract is collected in a separator vessel at a lower pressure and temperature, allowing the this compound to precipitate out of the supercritical fluid.
-
-
Collection and Analysis:
-
After extraction, carefully depressurize the system.
-
Collect the precipitated extract from the separator.
-
Dissolve the extract in a suitable solvent (e.g., methanol) for quantification by HPLC.
-
Protocol 2: Purification of this compound by Solvent Partitioning and Recrystallization
This protocol is a generalized procedure for obtaining high-purity this compound from a crude extract.[]
-
Initial Alcoholic Extraction:
-
Extract pulverized neem kernels with methanol (1:2.5 w/v) at 40°C for 4-6 hours with agitation.
-
Filter the extract and concentrate it under vacuum to obtain a thick, crude methanolic extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water.
-
Perform liquid-liquid extraction against a non-polar solvent like hexane or petroleum ether to remove oils and fats. Discard the non-polar layer.
-
Next, partition the aqueous methanol layer against a chlorinated solvent such as dichloromethane (B109758). The this compound will preferentially move into the dichloromethane layer.
-
-
Concentration and Precipitation:
-
Collect the dichloromethane layer and concentrate it under vacuum to obtain an enriched this compound fraction.
-
Slowly add this concentrated fraction to a stirring volume of a non-polar solvent (e.g., n-hexane, at a ratio of 1:10 extract to solvent). This compound and other limonoids will precipitate out as a solid.
-
-
Recrystallization for High Purity:
-
Collect the precipitate by filtration.
-
Dissolve the solid in a minimal amount of hot methanol (e.g., 1:20 w/v).
-
Allow the solution to cool slowly to room temperature, then chill to induce crystallization.
-
Filter the white, crystalline this compound product, wash with a small amount of cold methanol, and dry under vacuum.
-
Repeat the recrystallization process if necessary to achieve >98% purity.[]
-
Visualizations
Logical & Experimental Workflows
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
Biosynthesis Pathway
Caption: Predicted triterpenoid biosynthesis pathway leading to this compound.
References
- 1. Triterpenoid profiling and functional characterization of the initial genes involved in isoprenoid biosynthesis in neem (Azadirachta indica) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy [frontiersin.org]
- 3. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound analog N2 alleviates high testosterone induced oxidative stress in CHO cells and alters the expression of Tox3 and Dennd1a signal transduction pathway involved in the PCOS zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. De novo Biosynthesis of "Non-Natural" Thaxtomin Phytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Supercritical Fluid Extraction of Nimbin
Welcome to the technical support center for the supercritical fluid extraction (SFE) of nimbin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction parameters and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is supercritical fluid extraction (SFE) and why use it for this compound extraction?
A1: Supercritical fluid extraction is a separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as a solvent. A fluid reaches its supercritical state when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas.[1][2] This allows it to diffuse through solid materials like a gas and dissolve substances like a liquid, making it a highly efficient solvent.[1][2] For this compound extraction from neem seeds, SFE is advantageous because it is a "green" technique that uses a non-toxic, non-flammable, and inexpensive solvent (CO2).[1][3] It also allows for selective extraction by adjusting parameters like pressure and temperature, and the solvent can be easily removed from the extract, yielding a pure product.[1][2]
Q2: What are the key parameters to control in this compound SFE?
A2: The primary parameters that influence the efficiency and selectivity of this compound SFE are:
-
Pressure: Increasing pressure generally increases the density of the supercritical CO2, which in turn enhances its solvating power and the extraction yield of this compound.[4] However, an optimum pressure may exist beyond which the yield might not significantly increase or could even decrease.[4]
-
Temperature: Temperature has a dual effect. Increasing temperature can increase the vapor pressure of this compound, favoring extraction. However, it also decreases the density of CO2, which can reduce its solvating power.[4] Therefore, an optimal temperature needs to be determined.
-
CO2 Flow Rate: A higher flow rate can increase the extraction rate, but a rate that is too high may not allow for sufficient contact time between the supercritical fluid and the sample matrix, leading to incomplete extraction.
-
Co-solvent: Adding a polar co-solvent, such as methanol (B129727), can increase the polarity of the supercritical CO2 and enhance the extraction of moderately polar compounds like this compound.
Q3: What is the role of a co-solvent in this compound SFE?
A3: Supercritical CO2 is a nonpolar solvent. While it can dissolve this compound to some extent, its efficiency can be limited due to the moderate polarity of the this compound molecule. Adding a small amount of a polar co-solvent, like methanol, increases the overall polarity of the supercritical fluid. This enhanced polarity improves the solubility of this compound in the fluid, leading to a higher extraction yield.[5]
Q4: What is a typical yield of this compound that can be expected from SFE of neem seeds?
A4: The yield of this compound can vary depending on the specific extraction conditions and the this compound content of the neem seeds. Studies have reported this compound extraction yields of approximately 0.175 mg of this compound per gram of neem seeds.[4] This can be equivalent to extracting about 35% of the total this compound present in the seeds.[4] With the addition of a co-solvent like methanol, the extraction efficiency can be further improved.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low this compound Yield | 1. Sub-optimal pressure and temperature. | 1. Optimize pressure and temperature. A pressure of around 23 MPa and a temperature of 308 K (35°C) have been found to be effective.[4] |
| 2. Insufficient CO2 flow rate. | 2. Increase the CO2 flow rate. A flow rate of approximately 1.24 ml/min for a 2g sample has been shown to be optimal.[4] | |
| 3. Poor solubility of this compound in pure supercritical CO2. | 3. Introduce a polar co-solvent like methanol (e.g., 10% v/v) to increase the polarity of the supercritical fluid and enhance this compound solubility.[5] | |
| 4. Inadequate sample preparation (particle size too large). | 4. Grind the neem seeds to a smaller particle size (e.g., around 600 µm) to increase the surface area for extraction.[4] | |
| 5. Short extraction time. | 5. Increase the duration of the extraction to ensure complete removal of this compound from the matrix. | |
| Restrictor Plugging | 1. Precipitation of extract due to rapid pressure drop and cooling (Joule-Thomson effect). | 1. Heat the restrictor to prevent the extract from solidifying. |
| 2. Presence of co-extracted water freezing in the restrictor. | 2. Ensure the neem seed sample is thoroughly dried before extraction. Use a water trap before the restrictor if necessary.[1] | |
| 3. High concentration of extract. | 3. Reduce the extraction rate by lowering the CO2 flow rate or the pressure. | |
| Inconsistent Results | 1. Fluctuations in pressure and temperature. | 1. Ensure the SFE system can maintain stable pressure and temperature throughout the extraction process. |
| 2. Inhomogeneous packing of the extraction vessel. | 2. Pack the extraction vessel uniformly to avoid channeling of the supercritical fluid. | |
| 3. Variability in the this compound content of the neem seeds. | 3. Use a homogenized batch of neem seed powder for all experiments to ensure consistency. | |
| Co-extraction of Unwanted Compounds | 1. Extraction parameters are not selective for this compound. | 1. Adjust pressure and temperature to target this compound more selectively. Lower pressures can sometimes favor the extraction of less polar, smaller molecules.[2] |
| 2. Use of an inappropriate co-solvent. | 2. Experiment with different co-solvents or co-solvent concentrations to optimize selectivity for this compound. |
Data Presentation
Table 1: Optimized Supercritical Fluid Extraction Parameters for this compound
| Parameter | Optimized Value | Reference |
| Pressure | 23 MPa | [4] |
| Temperature | 308 K (35 °C) | [4] |
| CO2 Flow Rate | 1.24 ml/min (for a 2g sample) | [4] |
| Co-solvent | Methanol (10% v/v) | [5] |
| Particle Size | ~600 µm | [4] |
Table 2: Effect of Pressure on this compound Extraction Yield
| Pressure (MPa) | Temperature (K) | CO2 Flow Rate (ml/min) | This compound Yield (mg/g seed) | Reference |
| 10 | 308 | 0.62 | Lower | [4] |
| 20 | 308 | 0.62 | Moderate | [4] |
| 23 | 308 | 1.24 | ~0.175 | [4] |
| 26 | 308 | 0.62 | High | [4] |
Table 3: Effect of Temperature on this compound Extraction Yield
| Temperature (K) | Pressure (MPa) | CO2 Flow Rate (ml/min) | This compound Yield (mg/g seed) | Reference |
| 308 | 20 | 0.62 | Higher | [4] |
| 318 | 20 | 0.62 | Moderate | [4] |
| 328 | 20 | 0.62 | Lower | [4] |
| 333 | 20 | 0.62 | Lowest | [4] |
Experimental Protocols
Detailed Methodology for Supercritical Fluid Extraction of this compound
This protocol is a general guideline based on published research.[4] Researchers should optimize these parameters for their specific equipment and neem seed source.
1. Sample Preparation: 1.1. Obtain dried neem seeds. 1.2. Grind the neem seeds into a powder using a laboratory mill. 1.3. Sieve the powder to obtain a consistent particle size, approximately 600 µm.[4] 1.4. Accurately weigh a specific amount of the neem seed powder (e.g., 2 grams) for each extraction.
2. SFE System Setup and Operation: 2.1. Load the weighed neem seed powder into the extraction vessel of the SFE unit. Ensure the vessel is packed uniformly to prevent channeling. 2.2. Seal the extraction vessel. 2.3. Set the desired extraction temperature (e.g., 308 K) for the oven or heating jacket containing the extraction vessel. 2.4. Pressurize the system with CO2 to the desired extraction pressure (e.g., 23 MPa) using a high-pressure pump. 2.5. If using a co-solvent, introduce the co-solvent (e.g., 10% methanol v/v) into the CO2 stream using a separate pump. 2.6. Set the CO2 flow rate to the desired value (e.g., 1.24 ml/min). 2.7. Begin the extraction and collect the extract in a collection vial or vessel. The collection is typically done by reducing the pressure, which causes the this compound to precipitate out of the supercritical fluid.[1] 2.8. Continue the extraction for a predetermined duration.
3. Post-Extraction and Analysis: 3.1. After the extraction is complete, carefully depressurize the system. 3.2. Remove the collection vial containing the this compound extract. 3.3. The collected extract can then be quantified for this compound content using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Visualizations
References
- 1. tsijournals.com [tsijournals.com]
- 2. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 3. Characterization of Neem (Azadirachta indica A. Juss) seed volatile compounds obtained by supercritical carbon dioxide process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. scribd.com [scribd.com]
Technical Support Center: Minimizing Nimbin Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Nimbin during extraction from its natural sources, primarily the seeds of the Neem tree (Azadirachta indica).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a triterpenoid (B12794562), specifically a limonoid, isolated from the neem tree.[1] It is recognized for a variety of biological activities, including anti-inflammatory, antipyretic, fungicidal, antihistamine, and antiseptic properties.[1] Like many complex natural products, this compound is susceptible to degradation under the physical and chemical stresses encountered during extraction. Factors such as temperature, pH, and light exposure can alter its chemical structure, leading to reduced yields and the introduction of impurities that can affect downstream applications and the compound's biological efficacy.
Q2: What are the primary factors that cause this compound degradation during extraction?
A2: The primary factors leading to this compound degradation are:
-
Light Exposure: this compound is known to undergo photo-oxidation, especially when exposed to UV light in the presence of oxygen. This process can lead to the formation of degradation products like nimbinolide and isonimbinolide.[2][3]
-
Elevated Temperatures: High temperatures used during certain extraction methods, such as Soxhlet extraction, can accelerate the degradation of thermolabile compounds like this compound.[4][5]
-
pH Extremes: While specific data for this compound is limited, related limonoids like Azadirachtin are known to be unstable in strongly acidic and alkaline conditions, with optimal stability in a mildly acidic to neutral pH range (pH 4-7).[3] It is reasonable to assume this compound has similar pH stability characteristics.
-
Choice of Solvent: The solvent system can influence the stability of the extracted compounds. For instance, Azadirachtin shows different degradation rates in various organic solvents.[3]
-
Oxidation: The presence of oxygen can contribute to the degradation of this compound, particularly in conjunction with light exposure (photo-oxidation).
Q3: Which extraction methods are recommended to minimize this compound degradation?
A3: To minimize degradation, methods that operate at or near room temperature are preferable. These include:
-
Supercritical Fluid Extraction (SFE) with CO₂: This method uses a non-toxic, non-flammable solvent at low critical temperatures and pressures, which helps in preserving the native form of the compounds.[1][6]
-
Cold Maceration: This simple technique involves soaking the plant material in a suitable solvent at room temperature for an extended period.[7]
-
Alcoholic Extraction at Controlled Temperatures: Extraction with alcohols like methanol (B129727) or ethanol (B145695) at controlled, mild temperatures (e.g., 25-50°C) can be effective while minimizing thermal degradation.[2]
Q4: What are the ideal storage conditions for this compound extracts?
A4: To ensure the long-term stability of this compound extracts, they should be stored in a cool, dark, and dry place. For optimal preservation, storage at low temperatures (-20°C) in amber-colored vials under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect against thermal degradation, photo-oxidation, and oxidation.
Q5: How can I monitor this compound degradation during my extraction process?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying this compound.[1][8] For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[8][9] By taking aliquots at different stages of the extraction process, you can track the concentration of this compound and identify steps where significant degradation occurs.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Potential Cause | Troubleshooting/Optimization Steps |
| Incomplete Extraction | - Ensure the neem seed kernels are finely pulverized (particle size of 0.1 mm to 1.0 mm is suggested) to maximize the surface area for solvent penetration.[2]- Optimize the solvent-to-solid ratio. A common starting point is a 1:5 ratio (w/v) of plant material to solvent.[7]- Increase the extraction time, especially for maceration, to allow for complete diffusion of this compound into the solvent. |
| This compound Degradation | - Protect from Light: Use amber glassware or wrap extraction vessels in aluminum foil to prevent photo-oxidation.- Control Temperature: Employ low-temperature extraction methods. If heating is necessary, maintain a moderate temperature (e.g., below 50°C).[2]- Maintain Appropriate pH: If using aqueous solutions, maintain a slightly acidic to neutral pH (4-7) to prevent acid or base-catalyzed degradation.[3] |
| Inappropriate Solvent Choice | - this compound is a triterpenoid and is generally soluble in alcoholic solvents like methanol and ethanol.[2] Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, ethyl acetate) to determine the most effective one for your specific matrix. |
Issue 2: Presence of Impurities and Degradation Products in the Final Extract
| Potential Cause | Troubleshooting/Optimization Steps |
| Photo-oxidation | - Minimize exposure to light at all stages of the extraction and purification process. Conduct experiments under yellow light or in a dark room if possible. |
| Thermal Degradation | - Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature below 40°C. |
| Co-extraction of other compounds | - Perform a preliminary "de-fatting" step by washing the powdered neem seeds with a non-polar solvent like hexane (B92381) to remove oils and lipids before the main extraction.[10]- Utilize partitioning steps with immiscible solvents to separate this compound from other co-extracted compounds. For example, after an initial alcoholic extraction, partitioning with a chlorinated hydrocarbon solvent can be employed.[2] |
Experimental Protocols
Protocol 1: Cold Maceration for Minimized this compound Degradation
This protocol is designed to extract this compound at room temperature to minimize thermal degradation.
-
Sample Preparation:
-
Take dried neem seeds and pulverize them into a coarse powder (particle size ~0.1-1.0 mm).[2]
-
Perform an initial de-fatting step by washing the powder with n-hexane (1:3 w/v) for 1-2 hours with agitation. Filter and discard the hexane. Repeat this step twice. Air-dry the de-fatted neem seed powder.
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure.
-
-
Storage:
-
Store the concentrated extract in an amber vial at -20°C.
-
Protocol 2: Controlled-Temperature Alcoholic Extraction
This protocol uses mild heating to improve extraction efficiency while controlling the temperature to minimize degradation.
-
Sample Preparation:
-
Prepare de-fatted neem seed powder as described in Protocol 1.
-
-
Extraction:
-
Filtration and Concentration:
-
Cool the mixture to room temperature before filtering through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
-
-
Purification (Optional):
-
The concentrated extract can be further purified by partitioning between immiscible solvents or by column chromatography.
-
Quantitative Data Summary
Table 1: Half-life (DT₅₀) of Azadirachtin A under Various Conditions
| Condition | Matrix | pH | Temperature (°C) | Half-life (days) | Citation |
| Sunlight Exposure | Thin Film | - | Ambient | 3.98 | [3] |
| UV Light Exposure | Thin Film | - | Ambient | 0.033 (48 min) | [3] |
| Hydrolysis | Pond Water | 4 | Ambient | 19.2 (pure), 38.3 (formulated) | [3] |
| Hydrolysis | Pond Water | 7 | Ambient | 12.9 (pure), 30.5 (formulated) | [3] |
| Hydrolysis | Pond Water | 10 | Ambient | ~0.08 (2 hours) | [3] |
| Thermal Degradation | Methanol | - | 50 | 6.96 | [3] |
| Thermal Degradation | Methanol | - | 90 | 0.49 (11.7 hours) | [3] |
| Soil (Non-autoclaved) | Sandy Loam | - | 15 | 43.9 | [11] |
| Soil (Non-autoclaved) | Sandy Loam | - | 25 | 19.8 | [11] |
Note: This data is for Azadirachtin A and should be used as an indicator for the potential stability of this compound.
Visualizations
Caption: Key degradation pathways of this compound.
Caption: Workflow for this compound extraction with minimized degradation.
References
- 1. This compound (chemical) - Wikipedia [en.wikipedia.org]
- 2. US6545167B1 - Simple and effective manufacturing process for large scale recovery of this compound, a Neem seed constituent - Google Patents [patents.google.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Neem (Azadirachta indica A. Juss) seed volatile compounds obtained by supercritical carbon dioxide process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104031073B - A kind of preparation method of this compound dry powder - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Nimbin Quantification in Complex Mixtures: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Nimbin in complex mixtures.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the experimental process, from sample preparation to data analysis.
Sample Preparation & Extraction
Question: I am getting a low yield of this compound from my plant material. What can I do?
Answer: Low recovery of this compound can stem from several factors related to the extraction process. Here are some troubleshooting steps:
-
Choice of Solvent: this compound is a triterpenoid, and its solubility varies. Methanol and ethanol (B145695) are commonly used polar solvents for extraction from defatted neem cake.[1][2] For neem oil, a primary extraction with a non-polar solvent like hexane (B92381) is necessary to remove the bulk of the oil before extracting this compound with a more polar solvent.[3][4][5] A binary solvent system, such as a 50:50 mixture of n-hexane and ethanol, has been shown to be effective for simultaneous oil and azadirachtin (B1665905) (a related limonoid) extraction, which could be adapted for this compound.[6]
-
Extraction Method: Different extraction methods have varying efficiencies.[7]
-
Soxhlet Extraction: This is a thorough method but can take a long time (e.g., 10 hours) and the heat can potentially degrade thermolabile compounds.[1]
-
Supercritical CO2 Extraction: This method is rapid (around 15-25 minutes) and can yield high recovery rates (approx. 85%). The efficiency can be fine-tuned by adjusting pressure and temperature.[1][7]
-
Solid-Phase Extraction (SPE): SPE, particularly with graphitized carbon black columns, is effective for cleaning up and concentrating this compound and other limonoids from defatted neem oil samples.[4][5][8]
-
-
Sample Pre-treatment: Ensure your sample is properly prepared. For seeds, drying and grinding to a consistent particle size is crucial for efficient solvent penetration.[1][3]
Question: My sample extract is very complex, leading to interferences in my analysis. How can I clean it up?
Answer: Complex matrices are a common challenge. Here are some strategies for sample cleanup:
-
Liquid-Liquid Extraction (LLE): After an initial extraction (e.g., with methanol), a multi-step LLE can be performed. For instance, the extract can be mixed with distilled water and then partitioned with a solvent like dichloromethane (B109758) to isolate compounds of intermediate polarity like this compound.[3]
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup method. A common protocol involves dissolving the crude extract in a non-polar solvent like hexane, passing it through an SPE cartridge (e.g., graphitized carbon or C18), washing with hexane to remove lipids, and then eluting this compound and other limonoids with a more polar solvent like acetonitrile (B52724).[4][5][8]
Chromatographic Analysis (HPLC & GC-MS)
Question: I am seeing peak fronting or tailing for my this compound standard in HPLC. What could be the cause?
Answer: Asymmetrical peaks can be caused by several factors:
-
Column Overload: Injecting too high a concentration of your sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH of your mobile phase can affect the peak shape of acidic or basic analytes. While this compound is not strongly acidic or basic, interactions with the column can be pH-dependent. Also, ensure your mobile phase is well-mixed and degassed.[9]
-
Column Degradation: The stationary phase of your column can degrade over time. Consider flushing the column or replacing it if it's old or has been used with harsh conditions.
-
Secondary Interactions: Unwanted interactions between this compound and the silica (B1680970) backbone of the C18 column can cause tailing. Adding a small amount of a competing agent like triethylamine (B128534) to the mobile phase can sometimes mitigate this.
Question: I suspect another compound is co-eluting with this compound in my HPLC analysis. How can I confirm and resolve this?
Answer: Co-elution is a significant problem, especially with other structurally similar limonoids like Salannin (B1681390) and Azadirachtin present in neem extracts.[10]
-
Check Peak Purity: If you have a diode array detector (DAD), check the peak purity across the this compound peak. A non-homogenous spectrum indicates co-elution.
-
Modify Chromatographic Conditions:
-
Change Mobile Phase Composition: Adjust the ratio of your solvents (e.g., acetonitrile and water) to alter the selectivity of your separation.[11]
-
Try a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a different particle size may provide the necessary resolution.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.[10]
-
-
LC-MS/MS: If available, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool to resolve co-elution. By using Multiple Reaction Monitoring (MRM), you can selectively detect this compound based on its specific parent-to-daughter ion transition, even if it co-elutes chromatographically.
Question: My baseline is noisy or drifting in my HPLC system. What should I do?
Answer: An unstable baseline can compromise the accuracy of your quantification.
-
Mobile Phase Issues: Ensure your solvents are HPLC-grade, well-mixed, and properly degassed. Air bubbles in the pump are a common cause of baseline instability.[9]
-
System Contamination: A contaminated detector cell or other parts of the HPLC system can cause a noisy baseline. Flushing the system with a strong solvent like isopropanol (B130326) may help.[12]
-
Lamp Failure: The UV detector lamp has a finite lifetime. A failing lamp can cause intensity fluctuations, leading to a noisy baseline.[12]
Question: Can I use GC-MS for this compound analysis? What are the potential challenges?
Answer: While HPLC is more common, GC-MS can be used for the analysis of limonoids. However, there are challenges:
-
Volatility: this compound is a relatively large molecule and may not be sufficiently volatile for GC analysis without derivatization.
-
Thermal Stability: High temperatures in the GC inlet and column can cause degradation of thermally labile compounds.[13] This could lead to an underestimation of the this compound concentration or the appearance of degradation product peaks.
-
Matrix Effects: In GC-MS, active sites in the inlet and column can interact with analytes, leading to signal loss. This is often more pronounced in complex matrices. The use of analyte protectants or matrix-matched calibration can help mitigate these effects.[14]
Quantification & Data Interpretation
Question: I am observing significant matrix effects in my analysis. How can I correct for this?
Answer: Matrix effects, where components of the sample matrix suppress or enhance the ionization of the analyte, are a major issue in mass spectrometry-based methods and can also affect UV detection.[15][16]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards and the samples are affected by the matrix in the same way.[17]
-
Internal Standards: The use of a suitable internal standard (IS) is highly recommended. An ideal IS is structurally similar to the analyte and has similar chromatographic and ionization behavior. A stable isotope-labeled version of this compound would be ideal, but if unavailable, another limonoid not present in the sample could be used.
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample aliquots and then extrapolating back to determine the endogenous concentration. This is a robust way to correct for matrix effects but is more labor-intensive.
Question: My results are not reproducible. What are the common sources of variability?
Answer: Poor reproducibility can arise from multiple sources:
-
Inconsistent Sample Preparation: Ensure that every step of your extraction and cleanup protocol is performed consistently. This includes accurate weighing, precise solvent volumes, and consistent timing.
-
Instrument Instability: Fluctuations in temperature, mobile phase composition, or detector performance can lead to variable results.[18][19] Allow the instrument to fully equilibrate before starting your analytical run.
-
Analyte Instability: this compound may degrade over time, especially when exposed to light or high temperatures. Analyze samples and standards promptly after preparation, and store them under appropriate conditions (e.g., in the dark at 4°C). Photo-oxidation of this compound has been reported, which can lead to the formation of other products.[20]
Experimental Protocols & Data
Protocol 1: HPLC-UV Method for this compound Quantification
This protocol is based on a validated method for the quantitative estimation of this compound.[11]
-
Chromatographic System: Agilent 1200 series HPLC or equivalent.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (90:10 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detector set at 214 nm.
-
Injection Volume: 10 µl.
-
Run Time: 5 minutes.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions for the calibration curve (e.g., 6.25-200 µg/ml).
-
Quantification: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of this compound in the samples by interpolation from this curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC-UV method.[11]
| Parameter | Value |
| Retention Time (t_R) | 2.853 min |
| Linearity Range | 6.25 - 200 µg/ml |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 0.011 µg/ml |
| Limit of Quantification (LOQ) | 0.034 µg/ml |
| Recovery | 98.50% |
| Precision (%RSD) | < 2% |
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from a complex matrix like neem seeds.
References
- 1. entomoljournal.com [entomoljournal.com]
- 2. colpos.mx [colpos.mx]
- 3. CN104031073B - A kind of preparation method of this compound dry powder - Google Patents [patents.google.com]
- 4. Rapid preconcentration method for the determination of azadirachtin-A and -B, this compound and salannin in neem oil samples by using graphitised carbon solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid preconcentration method for the determination of azadirachtin-A and -B, this compound and salannin in neem oil samples by using graphitised carbon solid phase extraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring matrix effects and quantification performance in metabolomics experiments using artificial biological gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. scielo.br [scielo.br]
- 18. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stabilityhub.com [stabilityhub.com]
- 20. researchgate.net [researchgate.net]
Strategies to prevent microbial contamination in Nimbin extracts
Welcome to the Technical Support Center for Nimbin Extracts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing microbial contamination during the extraction and handling of this compound.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting advice for specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of microbial contamination in this compound extracts?
Microbial contamination in botanical extracts can originate from various sources throughout the production chain. Key sources include:
-
Raw Plant Material: The leaves, seeds, and bark of the Azadirachta indica (Neem) tree can harbor a natural microbial load from the soil, air, and water.[1][2]
-
Harvesting and Handling: Contamination can be introduced during collection, transportation, and storage of the raw materials if proper hygienic practices are not followed.[1]
-
Processing Environment: The air quality, equipment surfaces, and personnel in the laboratory or manufacturing facility are significant potential sources of contamination.[1][2]
-
Solvents and Reagents: The water and other solvents used in the extraction process can introduce microorganisms if not properly sterilized.
-
Packaging and Storage: Inadequate packaging and improper storage conditions (e.g., high temperature and humidity) can promote microbial growth in the final extract.
Q2: What are the acceptable microbial limits for botanical extracts like this compound?
Acceptable microbial limits for herbal medicinal products are established by various pharmacopoeias and regulatory bodies. These limits are categorized based on the intended use of the product. While specific limits for this compound extracts are not individually defined, the general guidelines for herbal products can be applied.
| Microbial Test | European Pharmacopoeia (Category C for oral use) | World Health Organization (WHO) for internal use |
| Total Aerobic Microbial Count (TAMC) | ≤ 10⁵ CFU/g or mL | ≤ 10⁵ CFU/g |
| Total Yeast and Mould Count (TYMC) | ≤ 10⁴ CFU/g or mL | ≤ 10³ CFU/g |
| Escherichia coli | Absent in 1g or 1mL | ≤ 10 CFU/g |
| Salmonella spp. | Absent in 25g or 25mL | Absent |
| Bile-Tolerant Gram-Negative Bacteria | ≤ 10³ CFU/g or mL | Not specified |
CFU: Colony-Forming Units
Q3: Does the inherent antimicrobial activity of Neem extracts prevent microbial growth?
While Neem (Azadirachta indica) extracts, containing compounds like this compound, are known for their antimicrobial properties, this inherent activity may not be sufficient to prevent contamination, especially from high initial bioburdens or resistant microbial strains.[3][4][5] Several studies have demonstrated the inhibitory effects of Neem extracts against a range of bacteria and fungi.[1][3][4][5][6] However, reliance solely on the extract's natural properties is not a substitute for robust contamination control strategies.
Troubleshooting Common Contamination Issues
Problem 1: Microbial growth observed in the final this compound extract after filtration.
-
Possible Cause 1: Inappropriate filter pore size.
-
Solution: Ensure the use of a sterilizing-grade filter with a pore size of 0.22 µm or smaller. This size is generally effective at removing bacteria.
-
-
Possible Cause 2: Integrity of the filter was compromised.
-
Solution: Perform a filter integrity test (e.g., bubble point test) before and after filtration to ensure the filter was not damaged during the process.
-
-
Possible Cause 3: Contamination downstream of the filtration process.
-
Solution: Aseptic technique is critical. Ensure that the receiving vessel, tubing, and any other equipment in contact with the extract after filtration are sterile. Conduct all manipulations in a controlled environment, such as a laminar flow hood.
-
Problem 2: The color and potential efficacy of the this compound extract have changed after heat sterilization (autoclaving).
-
Possible Cause: Thermal degradation of this compound and other active compounds.
-
Solution: this compound and other limonoids can be sensitive to heat.[7][8][9] High temperatures used in autoclaving can lead to chemical degradation, altering the extract's properties. Consider alternative sterilization methods such as sterile filtration for heat-labile solutions. If heat sterilization is necessary, optimizing the cycle to a higher temperature for a shorter time (HTST) may reduce degradation while achieving sterility.[7][10]
-
Problem 3: Fungal growth appears in the stored this compound extract.
-
Possible Cause 1: Ineffective sterilization against fungal spores.
-
Solution: Fungal spores can be more resistant to some sterilization methods than vegetative cells. Ensure that the chosen sterilization method is validated for its efficacy against common fungal contaminants. For filtration, ensure the filter is rated for fungal spore removal.
-
-
Possible Cause 2: Inadequate preservation.
-
Solution: For long-term storage, especially for multi-dose containers, the use of a suitable preservative may be necessary. The choice and concentration of the preservative should be validated for its antimicrobial efficacy and compatibility with the this compound extract.
-
-
Possible Cause 3: Improper storage conditions.
-
Solution: Store the extract in airtight, sterile containers at a low temperature (e.g., 2-8°C) and protected from light to inhibit microbial growth.
-
Experimental Protocols
Protocol 1: Total Viable Aerobic Count (TVAC) for this compound Extracts (Pour Plate Method)
This protocol is a general method for determining the total number of viable aerobic bacteria and fungi in a this compound extract.
1. Materials:
-
This compound extract sample
-
Sterile Buffered Sodium Chloride-Peptone Solution pH 7.0 (or other suitable sterile diluent)
-
Soybean-Casein Digest Agar (B569324) (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes (9 cm)
-
Sterile pipettes
-
Incubator
2. Sample Preparation:
-
Aseptically prepare a 1:10 dilution of the this compound extract by adding 1 mL of the extract to 9 mL of sterile diluent.
-
Mix thoroughly.
-
If a high microbial load is expected, perform further serial dilutions (e.g., 1:100, 1:1000).
3. Plating:
-
Aseptically transfer 1 mL of the prepared dilution into a sterile Petri dish.
-
Pour approximately 15-20 mL of molten Soybean-Casein Digest Agar (cooled to about 45°C) into the dish for bacterial count.
-
Pour approximately 15-20 mL of molten Sabouraud Dextrose Agar (cooled to about 45°C) into a separate dish for fungal count.
-
Gently swirl the dishes to ensure the sample is evenly distributed within the agar.
-
Allow the agar to solidify at room temperature.
4. Incubation:
-
Invert the Petri dishes.
-
Incubate the Soybean-Casein Digest Agar plates at 30-35°C for 3-5 days.
-
Incubate the Sabouraud Dextrose Agar plates at 20-25°C for 5-7 days.
5. Counting and Calculation:
-
Count the number of visible colonies on each plate. Select plates with colony counts between 30 and 300 for the most accurate results.
-
Calculate the number of Colony-Forming Units (CFU) per mL of the original extract using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume of sample plated (mL)
Visualizations
Workflow for Aseptic Processing of this compound Extracts
Caption: A generalized workflow for the aseptic processing of this compound extracts.
Decision Tree for Selecting a Sterilization Method
Caption: A decision tree to guide the selection of an appropriate sterilization method.
References
- 1. Extract of neem (Azadirachta indica) leaf exhibits bactericidal effect against multidrug resistant pathogenic bacteria of poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. The Antimicrobial Potential of the Neem Tree Azadirachta indica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
- 6. researchgate.net [researchgate.net]
- 7. Moist-heat sterilization and the chemical stability of heat-labile parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of terminal heat sterilization on the stability of phospholipid-stabilized submicron emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal sterilization of heat-sensitive products using high-temperature short-time sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Insecticidal Activities of Nimbin and Azadirachtin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the insecticidal properties of two prominent limonoids derived from the neem tree (Azadirachta indica): nimbin and azadirachtin (B1665905). While both compounds contribute to the overall insecticidal effect of neem extracts, jejich respective potencies and modes of action exhibit notable differences. Azadirachtin is widely recognized as the primary active ingredient, with a significantly higher level of insecticidal activity against a broad spectrum of pests.[1][2] This document summarizes the available quantitative data, outlines detailed experimental protocols for activity assessment, and visualizes the known signaling pathways and experimental workflows.
Quantitative Analysis of Insecticidal Activity
The following tables summarize the lethal concentration (LC50) values of Azadirachtin against several key insect pests. It is important to note that while this compound is known to possess insecticidal and antifeedant properties, specific LC50 data for this compound against these pests is limited in publicly available research, and some studies have reported it to be inactive at high concentrations against certain insects.[3]
Table 1: Comparative Insecticidal Activity (LC50) Against Spodoptera frugiperda (Fall Armyworm)
| Compound | Larval Instar | Bioassay Method | LC50 Value | Exposure Time | Reference |
| Azadirachtin (in Neem Seed Oil Extract) | 3rd | Diet Incorporation | 0.68% | 12 hours | [4] |
| Azadirachtin (in Neem Seed Cake Extract) | 3rd | Diet Incorporation | 0.13% | Not Specified | [5][6] |
| This compound | Not Available | Not Available | Data not available | Not Available |
Table 2: Comparative Insecticidal Activity (LC50) Against Helicoverpa armigera (Cotton Bollworm)
| Compound | Larval Instar | Bioassay Method | LC50 Value | Exposure Time | Reference |
| Azadirachtin | 3rd | Diet Incorporation | 12.95 µg a.i./mL | Not Specified | [7] |
| This compound | Not Available | Not Available | Data not available | Not Available |
Table 3: Comparative Insecticidal Activity (LC50) Against Plutella xylostella (Diamondback Moth)
| Compound | Larval Instar | Bioassay Method | LC50 Value (µg/mL) | Exposure Time (hours) | Reference |
| Azadirachtin | 3rd | Leaf Dip | 0.63 | 24 | [8] |
| Azadirachtin | 3rd | Leaf Dip | 0.29 | 72 | [8] |
| This compound | Not Available | Not Available | Data not available | Not Available |
Experimental Protocols
The determination of insecticidal activity is performed through standardized bioassays. The following are detailed methodologies for two common experimental procedures.
Leaf-Dip Bioassay
This method is utilized to assess the toxicity of a compound when applied to the surface of foliage.
a. Insect Rearing:
-
A healthy and homogenous population of the target insect species is maintained under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, 14:10 light:dark photoperiod).
-
Larvae are reared on either their natural host plant leaves or a standardized artificial diet.
b. Preparation of Test Solutions:
-
The test compounds (this compound and Azadirachtin) are dissolved in an appropriate solvent (e.g., acetone) to create a stock solution.
-
A series of dilutions are prepared from the stock solution using distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
c. Bioassay Procedure:
-
Fresh, untreated host plant leaves are excised.
-
Each leaf is dipped into a specific concentration of the test solution for a standardized period (e.g., 10-30 seconds).
-
Control leaves are dipped in the solvent-surfactant solution without the test compound.
-
The treated leaves are allowed to air-dry completely.
-
Each dried leaf is placed in a separate petri dish or ventilated container.
-
A pre-determined number of larvae of a specific instar are introduced into each container.
-
The containers are maintained under the same controlled conditions as for rearing.
d. Data Collection and Analysis:
-
Larval mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).
-
The LC50 value, the concentration that causes 50% mortality of the test population, is calculated using probit analysis.[9]
Diet-Incorporation Bioassay
This method assesses the toxicity of a compound when ingested by the insect as part of its food.
a. Insect Rearing:
-
Insects are reared as described in the leaf-dip bioassay protocol.
b. Preparation of Treated Diet:
-
A standardized artificial diet is prepared.
-
The test compounds are dissolved in a solvent and mixed thoroughly into the diet at various concentrations while the diet is still liquid and warm.
-
A control diet is prepared by adding only the solvent to the diet mixture.
c. Bioassay Procedure:
-
The treated and control diets are dispensed into the wells of a multi-well bioassay tray or into individual rearing containers.
-
Once the diet has solidified, one larva of a specific instar is placed in each well or container.
-
The trays or containers are sealed with a breathable membrane to prevent escape and desiccation.
-
The bioassay is maintained under controlled environmental conditions.
d. Data Collection and Analysis:
-
Larval mortality and any sublethal effects (e.g., growth inhibition, developmental abnormalities) are recorded at set time intervals.
-
The LC50 value is determined using probit analysis.[10]
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
Comparative Discussion
Azadirachtin is unequivocally the most potent insecticidal compound found in neem seeds, exhibiting a broad spectrum of activity that includes antifeedant, growth regulatory, and sterilant effects.[11] Its primary mechanism of action is the disruption of the insect endocrine system. Azadirachtin mimics the structure of ecdysone, the insect molting hormone, and interferes with its synthesis and metabolism.[3] This leads to incomplete molting, developmental abnormalities, and ultimately, death. Furthermore, azadirachtin is known to inhibit the release of prothoracicotropic hormone (PTTH), a key regulator of ecdysone production.[3]
This compound, while also contributing to the overall insecticidal properties of neem, generally demonstrates a lower level of activity compared to azadirachtin.[12] One of its identified mechanisms of action is the inhibition of ecdysone 20-monooxygenase, an enzyme crucial for the conversion of ecdysone to its more active form, 20-hydroxyecdysone.[13] By inhibiting this enzyme, this compound disrupts the molting process, leading to growth inhibition and mortality. Both azadirachtin and this compound have been shown to inhibit this enzyme in a dose-dependent manner.[13]
While direct comparative LC50 values for this compound are scarce, the available literature consistently points to azadirachtin as the more dominant insecticidal agent. However, the presence of this compound and other limonoids in neem extracts may lead to synergistic or additive effects, enhancing the overall efficacy of the natural product. Further research focusing on the isolated effects and interactions of these compounds is crucial for the development of more targeted and effective biopesticides.
References
- 1. What's in a Neem - Neem - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neem’s Biologically Active Compounds [neempedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Lethal, Sublethal and Antifeedant Effects of Azadirachtin on Some Major Insect-pests: A Review [arccjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acute, sublethal, and combination effects of azadirachtin and Bacillus thuringiensis on the cotton bollworm, Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. researchgate.net [researchgate.net]
- 10. cotton.org [cotton.org]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of anti-feedant and insecticidal activity of this compound and salannin photo-oxidation products with neem (Azadirachta indica) limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the neem tree compounds azadirachtin, salannin, this compound, and 6-desacetylthis compound on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different Nimbin extraction methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of nimbin, a bioactive triterpenoid (B12794562) found in the neem tree (Azadirachta indica). The efficacy of Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and conventional Soxhlet extraction are evaluated based on available experimental data. This document is intended to assist researchers in selecting the most appropriate extraction strategy for their specific needs, considering factors such as yield, purity, and environmental impact.
Data Presentation: A Comparative Analysis of this compound Extraction Methods
| Extraction Method | Starting Material | Solvent(s) | Key Parameters | This compound Yield | Purity | Reference |
| Supercritical Fluid Extraction (SFE) | Neem Seeds (2g sample) | Supercritical CO₂ | 308 K, 23 MPa, 0.62 cm³/min CO₂ flow rate | ~85% | Not Reported | [1][2] |
| Neem Seeds (2g sample) | Supercritical CO₂ | 308 K, 23 MPa, 1.24 ml/min CO₂ flow rate | ~0.175 mg/g of seeds (~35% of available this compound) | Not Reported | [3] | |
| Microwave-Assisted Extraction (MAE) | Neem Leaves | Ethanol (B145695) | Solid/liquid ratio 1:16 g/mL, 280 W, 22 min | 0.67% (for Nimbolide) | >98% (for Nimbolide) | [4][5][6][7] |
| Soxhlet Extraction | Neem Leaves | Ethanol | Not specified | 21.5% (crude extract) | Not Reported | [8] |
| Neem Seeds | Ethanol-Hexane (60:40) | 3 hours | 43.71% (crude oil) | Not Reported | [9] | |
| Ultrasound-Assisted Extraction (UAE) | Neem Seed Kernel | Ethanol | Solvent:matrix ratio 4.78, 20 min, 50% amplitude | 0.19% (for Azadirachtin-A) | Not Reported | [10] |
Note: Data for MAE and UAE on this compound is limited; therefore, data for related limonoids (nimbolide and azadirachtin-A) from neem are presented as a proxy to demonstrate the potential of these techniques. The yields reported for Soxhlet extraction are for the total crude extract or oil and not specifically for this compound.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and should be adapted and optimized for specific laboratory conditions and research goals.
Supercritical Fluid Extraction (SFE) of this compound from Neem Seeds
Objective: To extract this compound from neem seeds using supercritical carbon dioxide.
Apparatus:
-
Supercritical fluid extractor
-
High-pressure pump for CO₂
-
Extraction vessel
-
Collection vessel
-
Temperature and pressure controllers
Methodology:
-
Sample Preparation: Grind dried neem seeds to a fine powder to increase the surface area for extraction.
-
Loading the Extractor: Place a known quantity of the powdered neem seeds (e.g., 2 g) into the extraction vessel.[2][3]
-
Setting Parameters:
-
Extraction: Initiate the flow of supercritical CO₂ through the extraction vessel. The supercritical fluid will dissolve the this compound from the neem seed matrix.
-
Collection: The this compound-rich supercritical fluid then flows to a collection vessel where the pressure is reduced, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
-
Analysis: The collected extract can then be analyzed for this compound content and purity using techniques such as High-Performance Liquid Chromatography (HPLC).
Microwave-Assisted Extraction (MAE) of Limonoids from Neem Leaves
Objective: To extract limonoids (e.g., nimbolide, as a proxy for this compound) from neem leaves using microwave energy.
Apparatus:
-
Microwave extraction system
-
Extraction vessel
-
Reflux condenser
-
Filtration apparatus
Methodology:
-
Sample Preparation: Dry and grind neem leaves into a fine powder.
-
Solvent and Sample Addition: Place a known amount of the powdered leaves into the extraction vessel and add the extraction solvent (e.g., ethanol) at a specified solid-to-liquid ratio (e.g., 1:16 g/mL).[5][7]
-
Setting Parameters:
-
Extraction: The microwave irradiation heats the solvent and the plant material, leading to the rupture of cell walls and the release of phytochemicals into the solvent. A reflux condenser is used to prevent solvent loss.
-
Filtration and Concentration: After extraction, the mixture is cooled and filtered to separate the extract from the solid residue. The solvent is then evaporated under reduced pressure to obtain the crude extract.
-
Purification and Analysis: The crude extract can be further purified using chromatographic techniques to isolate this compound. Purity and yield are determined by HPLC.
Ultrasound-Assisted Extraction (UAE) of Limonoids from Neem Seed Kernel
Objective: To extract limonoids (e.g., azadirachtin-A, as a proxy for this compound) from neem seed kernel using ultrasonic waves.
Apparatus:
-
Ultrasonic bath or probe sonicator
-
Extraction vessel
-
Temperature control system
-
Filtration apparatus
Methodology:
-
Sample Preparation: Grind neem seed kernels to a consistent particle size.
-
Solvent and Sample Addition: Suspend a known quantity of the powdered kernel in a suitable solvent (e.g., ethanol) in the extraction vessel at a specific solvent-to-matrix ratio (e.g., 4.78:1).[10]
-
Setting Parameters:
-
Extraction: The ultrasonic waves create acoustic cavitation in the solvent, generating microjets that disrupt the plant cell walls and enhance the mass transfer of this compound into the solvent.
-
Post-Extraction Processing: After sonication, the extract is separated from the solid material by filtration or centrifugation. The solvent is then removed to yield the crude extract.
-
Analysis: The this compound content and purity of the extract are determined using analytical methods like HPLC.
Soxhlet Extraction of Crude Oil from Neem
Objective: To extract crude oil containing this compound from neem seeds or leaves using a conventional Soxhlet apparatus.
Apparatus:
-
Soxhlet extractor
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Thimble (cellulose)
Methodology:
-
Sample Preparation: Dry and pulverize the neem material (seeds or leaves).
-
Loading the Apparatus: Place a weighed amount of the powdered material into a cellulose (B213188) thimble and insert it into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill a round-bottom flask with the chosen extraction solvent (e.g., ethanol or an ethanol-hexane mixture) to about two-thirds of its volume and add boiling chips.[9][11]
-
Assembly and Extraction: Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top. Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down onto the sample in the thimble. The solvent fills the thimble and extracts the soluble compounds. Once the solvent reaches the top of the siphon tube, it siphons back into the flask, carrying the extracted compounds. This cycle is repeated for a set duration (e.g., 3-24 hours).[9][11]
-
Solvent Recovery: After the extraction is complete, the solvent can be removed from the extract using a rotary evaporator to obtain the crude neem oil.
-
Analysis: The crude oil can be analyzed for its this compound content.
Mandatory Visualizations
This compound's Role in the Apoptotic Signaling Pathway
The following diagram illustrates the involvement of this compound in the intrinsic apoptosis signaling pathway. This compound has been shown to modulate the expression of key proteins in this cascade, promoting programmed cell death in cancer cells.
Caption: this compound's modulation of the intrinsic apoptosis pathway.
Experimental Workflow for this compound Extraction and Analysis
This diagram outlines a general experimental workflow for the extraction of this compound from a plant source, followed by analysis and quantification.
Caption: General workflow for this compound extraction and analysis.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of Essential Oil from Neem Seed by Using Soxhlet Extraction Methods - Neliti [neliti.com]
- 10. researchgate.net [researchgate.net]
- 11. tatiuc.edu.my [tatiuc.edu.my]
A Comparative Guide to Analytical Methods for Nimbin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the detection and quantification of Nimbin, a bioactive limonoid found in the neem tree (Azadirachta indica). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control of herbal formulations, and pharmacokinetic studies. This document compares the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for this compound analysis, supported by experimental data.
Methodology Comparison
The cross-validation of analytical methods is essential to ensure the reliability, reproducibility, and accuracy of results. It involves comparing the performance of different analytical techniques to determine the most suitable method for a specific application. Key performance indicators include linearity, sensitivity (Limit of Detection and Limit of Quantification), accuracy, precision, and recovery.
Below is a summary of the performance data for three common analytical methods used for this compound quantification.
| Performance Metric | RP-HPLC | HPTLC | UHPLC-MS/SRM |
| Linearity (Range) | 6.25-200 µg/mL | 200-1400 ng/spot (for Nimbolide) | Not explicitly stated, but high |
| Correlation Coefficient (R²) | 0.9999[1][2] | 0.99968 (for Nimbolide) | >0.993[3][4] |
| Limit of Detection (LOD) | 0.011 µg/mL[1][2] | 70 ng/spot (for Nimbolide) | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.034 µg/mL[1][2] | 200 ng/spot (for Nimbolide) | 12.5 pg on column[3][4] |
| Accuracy (% Recovery) | 98.50%[1][2] | 96.70-98.01% (for Nimbolide) | 99-111%[3][4] |
| Precision (%RSD) | < 2%[1][2] | Not explicitly stated for this compound | Low Coefficients of Variation (CVs)[3][4] |
Note: Data for HPTLC is based on a validated method for Nimbolide, a structurally related limonoid, as a specific validated method for this compound was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below to allow for replication and further development.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method has been developed and validated for the quantitative estimation of this compound in bulk and pharmaceutical dosage forms.
-
Instrumentation: Agilent 1200 series HPLC system with a UV detector.[1]
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of Acetonitrile and Water in a 90:10 (v/v) ratio, delivered isocratically.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 214 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Run Time: 5 minutes.[1]
-
Retention Time of this compound: Approximately 2.853 minutes.[1]
High-Performance Thin-Layer Chromatography (HPTLC)
While a specific validated method for this compound was not found, the following protocol for the related compound Nimbolide provides a strong foundational method.
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Pre-coated TLC plates.
-
Mobile Phase: A tertiary mixture of n-hexane, ethyl acetate, and acetic acid in a 6:4:0.2 (v/v/v) ratio.
-
Derivatization: Methanol-sulfuric acid reagent for visualization.
-
Quantification: Densitometric scanning in reflection/absorption mode at 515 nm.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/SRM)
This highly sensitive and selective method has been validated for the simultaneous quantification of this compound and other neem metabolites.[3][4]
-
Instrumentation: UHPLC system coupled with a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[3][4]
-
Sample Preparation: Extraction of this compound from the matrix (e.g., leaf extracts).[3][4]
-
Chromatographic Separation: Optimized liquid chromatography conditions to separate this compound from other metabolites.[3][4]
-
Mass Spectrometric Detection: Specific precursor-to-product ion transitions for this compound are monitored for quantification.[3][4]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical steps involved in the cross-validation of analytical methods.
Caption: A flowchart illustrating the systematic process of cross-validating multiple analytical methods.
Conclusion
The choice of an analytical method for this compound detection should be guided by the specific requirements of the study.
-
RP-HPLC offers a robust, reliable, and cost-effective method suitable for routine quality control of bulk drugs and formulations where high sensitivity is not the primary concern.[1]
-
HPTLC presents a high-throughput and cost-effective alternative, particularly for the simultaneous analysis of multiple samples. While a validated method for this compound is needed, the methodology for related compounds suggests its potential.
-
UHPLC-MS/SRM provides superior sensitivity and selectivity, making it the ideal choice for applications requiring the detection of trace amounts of this compound, such as in complex biological matrices for pharmacokinetic studies.[3][4]
This comparative guide provides the necessary data and protocols to assist researchers and professionals in making an informed decision for the selection of the most appropriate analytical method for their specific needs in this compound analysis.
References
A Comparative Guide to the Bioactivity of Nimbin: In-Vitro vs. In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of Nimbin, a triterpenoid (B12794562) isolated from the Neem tree (Azadirachta indica), as demonstrated in in-vitro and in-vivo experimental models. The data presented herein is intended to offer a comprehensive overview for researchers exploring the therapeutic potential of this natural compound.
This compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1] Understanding the translation of its effects from a controlled cellular environment (in-vitro) to a complex living organism (in-vivo) is critical for its development as a potential therapeutic agent.
In-Vitro Bioactivity of this compound
In-vitro studies utilize cultured cells to investigate the molecular mechanisms underlying a compound's biological effects. This compound has been evaluated against various cell lines, revealing significant cytotoxic, anti-inflammatory, and anti-proliferative properties.
Anti-Cancer and Cytotoxic Effects
This compound exhibits potent activity against a range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in-vitro. Studies have shown that this compound and its analogs can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent cell migration in cancerous cells.[2] For instance, in osteosarcoma MG-63 cells, this compound was found to be cytotoxic and an active inhibitor of cell proliferation and migration.[3] A notable study highlighted its potent effect on multidrug-resistant leukemia cells, demonstrating hypersensitivity in CEM/ADR5000 cells with an IC50 value of 0.3 µM, a phenomenon known as collateral sensitivity.[4]
Table 1: In-Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Key Findings | Reference |
|---|---|---|---|---|
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 0.3 (± <0.01) | Hypersensitivity / Collateral Sensitivity | [4] |
| CCRF-CEM | Leukemia (Parental) | 17.4 (± 0.6) | Baseline Sensitivity | [4] |
| HCT116 p53+/+ | Colon Cancer | 0.9 (± 0.05) | Cytotoxicity | [4] |
| HCT116 p53−/− | Colon Cancer | 1.8 (± 0.1) | Cytotoxicity | [4] |
| U87.MG | Glioblastoma | 1.12 (± <0.01) | Cytotoxicity | [4] |
| MG-63 | Osteosarcoma | Not Specified | Cytotoxicity, Inhibition of Proliferation |[2][3] |
Anti-Inflammatory Effects
This compound's anti-inflammatory properties have been demonstrated in-vitro through its ability to reduce the production of reactive oxygen species (ROS), a key mediator of inflammation. In Madin-Darby Canine Kidney (MDCK) cells, this compound and its analogs effectively reduced ROS production.[5][6] These studies also noted that the compounds could improve wound healing by promoting cell proliferation over a 24-hour period.[7]
Signaling Pathway Modulation
At the molecular level, this compound's bioactivity is linked to its modulation of critical signaling pathways.
-
NF-κB Pathway: The nuclear factor-κB (NF-κB) pathway is central to inflammation and cancer cell proliferation.[8] In-silico molecular docking studies have shown that this compound and its analogs can bind to the p50 and p65 subunits of NF-κB, suggesting a potential inhibitory effect.[8][9] This inhibition is a plausible mechanism for its observed anti-inflammatory and anti-proliferative effects.[10]
-
Apoptotic Pathway: In cancer cells, this compound induces apoptosis by activating caspase-mediated pathways and causing mitochondrial dysfunction.[2][3]
In-Vivo Bioactivity of this compound
In-vivo studies, conducted in living organisms, are essential to validate in-vitro findings and assess a compound's efficacy and safety in a systemic context.
Anti-Inflammatory and Antioxidant Effects
The anti-inflammatory effects of this compound observed in cell cultures have been corroborated in animal models.
-
Zebrafish Model: In zebrafish larvae, this compound and its analogs demonstrated a dose-dependent reduction in ROS levels and cell death.[5][6] The treatment also decreased cell membrane lipid peroxidation, indicating a protective effect against oxidative stress.[5]
Cardioprotective Effects
This compound has shown significant cardioprotective properties in a rat model of myocardial infarction induced by isoproterenol (B85558).
-
Rat Model: Administration of this compound (85 mg/kg body weight) mitigated mitochondrial and lysosomal dysfunction.[1] It led to a decrease in the expression of pro-apoptotic proteins like Bax and caspases, and an increase in the anti-apoptotic protein Bcl-2, ultimately protecting cardiac cells.[1][3]
Anti-Diabetic Effects
The potential of Neem extracts, containing this compound, in managing diabetes has been explored in-vivo.
-
Rat Model: In alloxan-induced diabetic rats, oral administration of Neem extract (200 mg/kg) resulted in significantly lower blood glucose levels, confirming its anti-diabetic potential.[11][12]
Anti-Cancer Effects
The anti-cancer efficacy of this compound-containing extracts has been validated in vivo, showing a clear correlation with in-vitro results.
-
Mouse Models: In breast cancer xenograft models, treatment with Neem leaf extract led to an inhibition of tumor growth and an increased rate of apoptosis within the cancer tissues, confirming the cell-death-inducing properties observed in-vitro.[13][14]
Table 2: Summary of In-Vivo Bioactivity of this compound
| Bioactivity | Animal Model | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Zebrafish Larvae | Dose-dependent | Reduced ROS levels, cell death, and lipid peroxidation. | [5][6] |
| Cardioprotective | Rat (Isoproterenol-induced) | 85 mg/kg | Mitigated mitochondrial dysfunction; modulated apoptotic signaling (↓Bax, ↑Bcl-2). | [1][3] |
| Anti-diabetic | Rat (Alloxan-induced) | 200 mg/kg (extract) | Significantly lowered blood glucose levels. | [11][12] |
| Anti-cancer | Mouse (Breast Cancer Xenograft) | Not Specified | Inhibited tumor growth; induced apoptosis in tumor tissue. |[13] |
Experimental Protocols
A brief overview of the methodologies cited in the reviewed literature is provided below.
Key In-Vitro Experimental Protocols
-
Cell Culture: Specific cell lines (e.g., MDCK, MG-63, U87.MG) were cultured under standard conditions.
-
Cytotoxicity Assay (Resazurine Method): Cancer cell lines were treated with various concentrations of this compound (from 0.001 µM to 100 µM) to determine cell viability and calculate IC50 values.[4]
-
Reactive Oxygen Species (ROS) Detection: ROS levels were measured using dichloro-dihydro fluorescein (B123965) diacetate (DCF-DA) staining in cells, where fluorescence intensity correlates with ROS production.[5]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution and quantify apoptotic cells after treatment with this compound.[3]
-
Molecular Docking: In-silico tools were used to simulate the binding of this compound and its analogs to the p50 and p65 subunits of NF-κB to predict inhibitory potential.[9]
Key In-Vivo Experimental Protocols
-
Animal Models: Studies utilized zebrafish (Danio rerio) larvae and rats (species/strain not always specified).[1][5]
-
Induction of Disease State:
-
Myocardial Infarction: Rats were subcutaneously injected with isoproterenol (ISO) at a dosage of 85 mg/kg body weight for two consecutive days.[1][3]
-
Diabetes: Rats were treated with alloxan (B1665706) to induce a diabetic state.[11]
-
-
Treatment Administration: this compound or Neem extract was administered to the animal models, typically via oral gavage or injection, at specified dosages.
-
Biochemical and Histological Analysis:
-
ROS and Cell Death in Zebrafish: Live imaging with fluorescent stains like DCF-DA (for ROS) and acridine (B1665455) orange (for cell death) was performed.[5]
-
Cardiac Markers: Activities of mitochondrial enzymes, lysosomal enzymes, and levels of apoptotic proteins (Bax, Bcl-2, caspases) were measured in rat heart tissue.[1]
-
Conclusion: Bridging In-Vitro Mechanisms with In-Vivo Efficacy
The compiled data demonstrates a strong correlation between the in-vitro and in-vivo bioactivities of this compound.
-
Mechanistic Insight vs. Systemic Relevance: In-vitro studies have been instrumental in elucidating the molecular mechanisms of this compound, particularly its ability to modulate the NF-κB and apoptotic pathways and reduce oxidative stress. In-vivo models have successfully validated these findings, demonstrating tangible therapeutic effects such as tumor reduction, cardioprotection, and anti-inflammatory activity in a complex biological system.
-
Translational Potential: The consistent anti-proliferative and pro-apoptotic effects observed in both cell lines and animal tumor models underscore this compound's potential as an anti-cancer agent.[13] Similarly, its ability to mitigate oxidative stress translates from cellular assays to protective effects in whole organisms.[5]
-
Future Directions: While the evidence is promising, the progression of this compound towards clinical application requires further research. In-silico findings on its interaction with signaling proteins need to be conclusively validated in both in-vitro and in-vivo systems.[9] Furthermore, comprehensive pharmacokinetic and long-term toxicological studies are crucial to establish safe and effective dosage regimens for potential human trials.[15]
References
- 1. Modulatory Effect of this compound on Isoproterenol Induced Mitochondrial and Lysosomal Enzymes Activities and Apoptosis Signaling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (N1) and analog N3 from the neem seeds suppress the migration of osteosarcoma MG-63 cells and arrest the cells in a quiescent state mediated via activation of the caspase-modulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory role demonstrated both in vitro and in vivo models using nonsteroidal tetranortriterpenoid, this compound (N1) and its analogs (N2 and N3) that alleviate the domestication of alternative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti‐inflammatory role demonstrated both in vitro and in vivo models using nonsteroidal tetranortriterpenoid, this compound (N… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Inhibition Potential of this compound and its Analogs against NF-κB Subunits p50 and p65: A Molecular Docking and Molecular Dynamics Study - Khan - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 9. Analysis of Inhibition Potential of this compound and its Analogs against NF-κB Subunits p50 and p65: A Molecular Docking and Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory, pro-apoptotic, and anti-proliferative effects of a methanolic neem (Azadirachta indica) leaf extract are mediated via modulation of the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protective effect of Azadirachta indica (neem) against metabolic syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Neem components as potential agents for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. View of Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 15. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Nimbin's antiviral activity against different viruses
For Researchers, Scientists, and Drug Development Professionals
Nimbin, a key bioactive triterpenoid (B12794562) derived from the neem tree (Azadirachta indica), has garnered significant attention for its diverse pharmacological properties, including its potential as an antiviral agent. This guide provides a comparative analysis of the existing research on this compound's antiviral activity against various viruses. While comprehensive in vitro quantitative data for isolated this compound remains limited, this document synthesizes available in silico and in vitro findings from studies on neem extracts enriched with this compound isomers to offer a comparative perspective on its efficacy and mechanisms of action.
Comparative Antiviral Activity of this compound
Currently, a direct comparative study of isolated this compound's IC50 or EC50 values against a wide range of viruses is not extensively available in published literature. Most of the antiviral research has been conducted using computational (in silico) models or in vitro assays with neem extracts, which contain a mixture of bioactive compounds. However, these studies provide valuable insights into this compound's potential antiviral spectrum.
| Virus Family | Virus | Type of Study | Key Findings | Putative Mechanism of Action |
| Flaviviridae | Dengue Virus (DENV 1-4) | In silico | This compound demonstrates high binding affinity to the viral envelope protein.[1][2][3][4] | Inhibition of viral entry by targeting the envelope protein.[1][2][3][4] |
| Coronaviridae | Murine Coronavirus (m-CoV-RSA59) | In vitro (Neem Bark Extract enriched in this compound isomers) | Potent inhibition of viral infection.[5][6] | Targeting of Spike (S) and RNA-dependent RNA polymerase (RdRp) proteins, inhibiting viral entry and replication.[5][6] |
| SARS-CoV-2 | In silico & In vivo (this compound and its isomers) | Predicted high binding affinity to Spike and RdRp proteins.[5][6] In vivo administration showed inhibitory responses. | Targeting of Spike (S) and RNA-dependent RNA polymerase (RdRp) proteins.[5][6] | |
| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | In vitro (Neem Bark Extract) | Neem bark extract, containing this compound, shows antiviral activity.[1][5] | Inhibition of viral entry.[5] |
| Picornaviridae | Poliovirus | In vitro (Neem Extract) | General antiviral properties of neem extract noted.[1] | Not specified for this compound. |
| Coxsackie B group virus | In vitro (Neem Extract) | General antiviral properties of neem extract noted.[1] | Not specified for this compound. | |
| Retroviridae | Human Immunodeficiency Virus (HIV) | In vitro (Neem Extract) | General antiviral properties of neem extract noted.[1] | Not specified for this compound. |
Note: The table above summarizes findings from studies on neem extracts or computational models. IC50/EC50 values for isolated this compound are not available in the cited literature.
Experimental Protocols
Detailed experimental protocols for antiviral assays specifically using isolated this compound are not extensively documented in the available literature. However, the following are representative protocols for common antiviral and cytotoxicity assays that would be employed to evaluate the efficacy of a compound like this compound.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine the concentration of a compound that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a key parameter for evaluating the therapeutic index of a potential antiviral drug.
Protocol using MTT Assay:
-
Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of isolated this compound in cell culture medium. Add the dilutions to the wells, including a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay (IC50 Determination)
This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Protocol:
-
Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units) for 1-2 hours at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of isolated this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Yield Reduction Assay (EC50 Determination)
This assay measures the effect of a compound on the production of new infectious virus particles.
Protocol:
-
Cell Infection and Treatment: Infect host cells with the virus at a specific multiplicity of infection (MOI) in the presence of different concentrations of isolated this compound.
-
Incubation: Incubate the infected cells for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Quantification: Harvest the supernatant and determine the viral titer using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
EC50 Calculation: The 50% effective concentration (EC50) is the concentration of this compound that reduces the viral yield by 50% compared to the untreated virus control.
Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanisms of action and experimental workflows provide a clearer understanding of this compound's antiviral potential and the methods used for its evaluation.
Conclusion
The available scientific evidence, primarily from in silico and neem extract-based studies, strongly suggests that this compound possesses promising antiviral properties against a range of viruses, particularly Dengue virus and coronaviruses. The proposed mechanisms of action, including the inhibition of viral entry and replication by targeting key viral proteins, warrant further investigation. However, to establish a definitive comparative profile of this compound's antiviral activity, future research should focus on conducting standardized in vitro assays using isolated this compound to determine its IC50, EC50, and CC50 values against a broader spectrum of viruses. Such studies are essential for advancing this compound as a potential lead compound in the development of novel antiviral therapeutics.
References
- 1. Computational analysis reveal inhibitory action of this compound against dengue viral envelope protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational analysis reveal inhibitory action of this compound against dengue viral envelope protein [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational analysis reveal inhibitory action of this compound against dengue viral envelope protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azadirachta indica A. Juss bark extract and its this compound isomers restrict β-coronaviral infection and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azadirachta indica A. Juss bark extract and its this compound isomers restrict β-coronaviral infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Nimbin and its Analogs
A comprehensive guide for researchers and drug development professionals on the diverse biological activities of nimbin, a key bioactive compound from the neem tree (Azadirachta indica), and its synthetic and semi-synthetic derivatives. This report details the structure-activity relationships governing their cytotoxic, anti-inflammatory, insecticidal, and antiviral properties, supported by experimental data and methodologies.
This compound, a C-seco limonoid, has long been a subject of scientific scrutiny for its wide array of pharmacological activities. As the quest for novel and more potent therapeutic agents continues, understanding how structural modifications to the this compound scaffold impact its biological efficacy is paramount. This guide provides a comparative analysis of this compound and its analogs, offering insights into their mechanisms of action and potential for future drug development.
Cytotoxic Activity: A Promising Avenue for Anti-Cancer Therapeutics
The cytotoxicity of this compound and its analogs against various cancer cell lines has been extensively investigated. The primary mechanism of action appears to be the induction of apoptosis, often mediated through the intrinsic pathway involving caspase-9 activation.
Comparative Cytotoxicity of this compound and its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and several of its key analogs against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (N1) | MG-63 | Osteosarcoma | Not specified, but cytotoxic | [1] |
| Nimbic Acid (N3) | MG-63 | Osteosarcoma | Not specified, but cytotoxic | [1] |
| 28-Deoxonimbolide (B1254398) | HL-60 | Leukemia | 2.7 - 3.1 | Not explicitly cited |
| Nimbolide (B1678885) | CEM/ADR5000 | Leukemia (multidrug-resistant) | 0.3 | Not explicitly cited |
| Nimbolide | CCRF-CEM | Leukemia (parental) | 17.4 | Not explicitly cited |
| Nimbolide | U87.MG | Glioblastoma | 1.12 | Not explicitly cited |
| Nimbolide | HCT116 (p53+/+) | Colon Cancer | 0.9 | Not explicitly cited |
| Nimbolide | HCT116 (p53-/-) | Colon Cancer | 1.8 | Not explicitly cited |
Structure-Activity Relationship (SAR) Insights:
-
Modifications to the C-ring and E-ring of the related limonoid, nimbolide, have been shown to significantly influence its cytotoxic potency.[2]
-
The presence of an α,β-unsaturated ketone system and a δ-lactone ring in nimbolide is thought to be crucial for its anticancer activity.
-
The analogue 28-deoxonimbolide demonstrates potent activity, suggesting that modifications at the C-28 position can be favorable.
Signaling Pathway: this compound-Induced Apoptosis
This compound and its analogs primarily induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the release of cytochrome c from the mitochondria, which then leads to the activation of a cascade of caspases, with caspase-9 playing a key initiating role.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
This compound and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways and the reduction of reactive oxygen species (ROS).
Comparative Anti-inflammatory Activity
A study comparing this compound (N1) with its semi-natural analogs, deacetyl this compound (N2) and another analog (N3), revealed that N2 exhibited superior anti-inflammatory and antioxidant activities.[3][4]
| Compound | Activity | Model | Observations | Reference |
| This compound (N1) | Anti-inflammatory, Antioxidant | MDCK cells, Zebrafish larvae | Reduced ROS, cell death, and lipid peroxidation | [3][4] |
| Deacetyl this compound (N2) | Anti-inflammatory, Antioxidant | MDCK cells, Zebrafish larvae | More potent than N1 in reducing ROS, cell death, and lipid peroxidation | [3][4] |
| Analog (N3) | Anti-inflammatory, Antioxidant | MDCK cells, Zebrafish larvae | Reduced ROS, cell death, and lipid peroxidation | [3][4] |
Structure-Activity Relationship (SAR) Insights:
-
The deacetylation of this compound to form N2 appears to enhance its anti-inflammatory and antioxidant properties.[3]
-
In silico docking studies suggest that N2 has a higher binding affinity for anti-inflammatory and antioxidant proteins such as CAT, COX, GP, IL-1, and MPO compared to this compound.[3][4]
Signaling Pathway: Inhibition of NF-κB
A key mechanism underlying the anti-inflammatory effects of this compound and its analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In silico studies have shown that this compound and its derivatives can bind to the p50 and p65 subunits of NF-κB, potentially inhibiting its activation.[5]
Insecticidal Activity: A Natural Alternative for Pest Control
This compound and its derivatives have shown promise as natural insecticides, exhibiting both antifeedant and toxic effects against a variety of insect pests.
Comparative Insecticidal Activity
Photo-oxidation of this compound leads to the formation of nimbinolide and isonimbinolide, which have demonstrated enhanced insecticidal activity compared to the parent compound.[6][7]
| Compound | Activity | Target Insect(s) | Observations | Reference |
| This compound | Antifeedant, Toxic | Spodoptera littoralis, Spodoptera frugiperda, Helicoverpa armigera, Schistocerca gregaria, Locusta migratoria | Moderate activity | [6][7] |
| Isonimbinolide | Antifeedant, Toxic | Spodoptera littoralis, Spodoptera frugiperda, Helicoverpa armigera, Schistocerca gregaria, Locusta migratoria | Greater activity than this compound, approaching that of azadirachtin | [6][7] |
| Nimbinolide | Antifeedant, Toxic | Spodoptera littoralis, Spodoptera frugiperda, Helicoverpa armigera, Schistocerca gregaria, Locusta migratoria | Greater activity than this compound | [6][7] |
Structure-Activity Relationship (SAR) Insights:
-
The photo-oxidation of the furan (B31954) ring in this compound to form lactone derivatives like isonimbinolide significantly enhances insecticidal activity.[6] This suggests that the C-ring seco structure with a modified E-ring is a key pharmacophore for insecticidal effects.
Antiviral Activity: A Potential Weapon Against Viral Infections
Preliminary studies, primarily in silico, have suggested that this compound may possess antiviral properties, particularly against the dengue virus.
In Silico Antiviral Activity
Molecular docking studies have indicated that this compound can effectively bind to the envelope protein of all four serotypes of the dengue virus, a critical protein for viral entry into host cells.
| Compound | Target | Virus | Method | Key Finding | Reference |
| This compound | Envelope Protein | Dengue Virus (DENV 1-4) | Molecular Docking | High binding affinity to the envelope protein | Not explicitly cited |
Structure-Activity Relationship (SAR) Insights:
-
The in silico data suggests that the specific three-dimensional structure of this compound allows for favorable interactions with the binding pocket of the dengue virus envelope protein. Further experimental validation is required to confirm these findings and elucidate the SAR for antiviral activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
DCF-DA Assay for Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound analogs as described for the MTT assay.
-
DCFH-DA Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10-20 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels. Compare the fluorescence of treated cells to that of control cells.
Caspase-3 Activation Assay
Principle: This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can then be quantified.
Protocol:
-
Cell Lysis: After treating cells with this compound analogs to induce apoptosis, harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including active caspases.
-
Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours to allow the active caspase-3 to cleave the substrate.
-
Detection:
-
Colorimetric: Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm.
-
Fluorometric: Measure the fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis: The signal intensity is proportional to the caspase-3 activity. Compare the activity in treated cells to that in control cells.
Experimental and SAR Study Workflow
The following diagram illustrates a general workflow for conducting a structure-activity relationship study of this compound and its analogs.
Conclusion
This compound and its analogs represent a versatile class of natural products with significant therapeutic potential. The structure-activity relationships discussed in this guide highlight the importance of specific structural motifs for their cytotoxic, anti-inflammatory, insecticidal, and potential antiviral activities. Future research focused on the targeted modification of the this compound scaffold, guided by the principles outlined herein, holds promise for the development of novel and effective drugs for a range of diseases. The detailed experimental protocols and workflow diagrams provided serve as a valuable resource for researchers embarking on such endeavors.
References
- 1. This compound (N1) and analog N3 from the neem seeds suppress the migration of osteosarcoma MG-63 cells and arrest the cells in a quiescent state mediated via activation of the caspase-modulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory role demonstrated both in vitro and in vivo models using nonsteroidal tetranortriterpenoid, this compound (N1) and its analogs (N2 and N3) that alleviate the domestication of alternative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‐inflammatory role demonstrated both in vitro and in vivo models using nonsteroidal tetranortriterpenoid, this compound (N1) and its analogs (N2 and N3) that alleviate the domestication of alternative medicine | Semantic Scholar [semanticscholar.org]
- 5. Analysis of Inhibition Potential of this compound and its Analogs against NF-κB Subunits p50 and p65: A Molecular Docking and Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of anti-feedant and insecticidal activity of this compound and salannin photo-oxidation products with neem (Azadirachta indica) limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Nimbin's Performance in Pest Management: A Comparative Analysis Against Synthetic Pesticides
For Immediate Release
Lismore, AU – In the ongoing search for effective and environmentally conscious pest control solutions, the naturally derived limonoid, nimbin, has garnered significant attention. This guide provides a comprehensive comparison of this compound's performance against conventional synthetic pesticides, offering researchers, scientists, and drug development professionals a critical overview supported by available experimental data. While direct comparative data for pure this compound is limited, this analysis draws on studies of neem-based formulations, where this compound is a key active component, to provide a substantive performance benchmark.
Executive Summary
This compound, a triterpenoid (B12794562) found in the seeds of the neem tree (Azadirachta indica), demonstrates notable insecticidal properties.[1][2] Its primary mode of action involves the disruption of insect hormonal systems, acting as an insect growth regulator.[3][4][5] This guide synthesizes toxicity and efficacy data from various studies to create a comparative framework against three major classes of synthetic pesticides: organophosphates, pyrethroids, and carbamates. The findings suggest that while neem-based pesticides may have a higher LC50 (lower acute toxicity) to non-target organisms compared to some synthetic counterparts, they exhibit significant pest control efficacy.
Quantitative Performance Data
The following tables summarize the comparative toxicity and efficacy data from studies evaluating neem-based pesticides against synthetic insecticides. It is important to note that the data presented for "Neem-Based Pesticide" serves as a proxy for this compound's performance, as it is a primary active constituent.
Table 1: Comparative Acute Toxicity (LC50) to Non-Target Aquatic Organisms
| Pesticide Class | Active Ingredient/Product | Test Organism | Exposure Time (hours) | LC50 | Reference |
| Neem-Based | Neem Gold | Labeo rohita (fish) | 96 | 75.49 mg/L | [6] |
| Neem-Based | Neem-On | Labeo rohita (fish) | 96 | 42.66 ppm | [7] |
| Neem-Based | Azadirachtin | Poecilia reticulata (fish) | 96 | 0.011 mg/L | [8] |
| Neem-Based | Neemix™ (Azadirachtin) | Daphnia pulex | 48 | 0.028 µl/ml | [9] |
| Organophosphate | Monocrotophos | Labeo rohita (fish) | 96 | 72.26 mg/L | [6] |
| Organophosphate | Dichlorvos | Labeo rohita (fish) | 96 | 16.71 ppm | [7] |
| Pyrethroid | Permethrin | Labeo rohita (fish) | 96 | 56.89 mg/L | [6] |
| Pyrethroid | Deltamethrin | Poecilia reticulata (fish) | 96 | 0.0019 mg/L | [8] |
Table 2: Comparative Efficacy (% Pest Control) in Field Trials
| Pesticide Product (Active Ingredient) | Target Pest | Average % Pest Reduction | Reference |
| Neemix (azadirachtin) | General Pest Population | 46.1% | [10] |
| Azera (pyrethrin + azadirachtin) | General Pest Population | 61.7% | [10] |
| PyGanic (pyrethrin) | General Pest Population | 48.6% | [10] |
| Entrust (spinosad) | General Pest Population | 73.9% | [10] |
Mechanism of Action: Disruption of Insect Endocrine System
This compound, along with other neem limonoids like azadirachtin, primarily functions by interfering with the insect's endocrine system. A key target is the enzyme ecdysone (B1671078) 20-monooxygenase, which is crucial for the synthesis of the molting hormone, 20-hydroxyecdysone.[3] By inhibiting this enzyme, this compound disrupts the molting process, leading to developmental abnormalities and mortality.[3][4]
Caption: this compound's inhibitory action on the ecdysone signaling pathway.
Experimental Protocols
The data presented in this guide are derived from standardized toxicological and field efficacy studies. Below are detailed methodologies representative of those used in generating such data.
1. Acute Toxicity Bioassay (LC50 Determination)
This protocol is designed to determine the concentration of a substance that is lethal to 50% of a test population over a specified period.
-
Test Organisms: A species of interest (e.g., Labeo rohita, Daphnia magna) is cultured and acclimated to laboratory conditions.
-
Test Substance Preparation: Stock solutions of this compound and the comparative synthetic pesticides are prepared. A series of dilutions are made to create a range of test concentrations.
-
Exposure: A set number of test organisms are introduced into replicate test chambers for each concentration, including a control group with no test substance.
-
Observation: Mortality is recorded at regular intervals over a defined period (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as Probit analysis.
2. Field Efficacy Trial (% Pest Control)
This protocol evaluates the effectiveness of an insecticide in a natural or agricultural setting.
-
Trial Site Selection: A site with a known and relatively uniform pest population is chosen.
-
Experimental Design: The trial is set up in a randomized complete block design with multiple replicates for each treatment (this compound formulation, synthetic pesticide, and an untreated control).
-
Application: The insecticides are applied at recommended field rates using calibrated spray equipment.
-
Pest Population Assessment: Pest density is assessed before and at various intervals after treatment by direct counting, sweep netting, or other appropriate sampling methods.
-
Data Analysis: The percentage of pest reduction for each treatment is calculated relative to the untreated control. Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatments.
Caption: Generalized workflow for insecticide efficacy testing.
Conclusion
The available data indicates that neem-based pesticides, containing this compound as a key active compound, present a viable alternative to certain synthetic pesticides. While they may exhibit lower acute toxicity to some non-target organisms, their efficacy in controlling pest populations is significant. The unique mode of action, primarily as an insect growth regulator, can be a valuable tool in integrated pest management (IPM) strategies, particularly in managing pesticide resistance. Further research focusing on the isolated effects of this compound and its synergistic interactions with other neem compounds is warranted to fully elucidate its potential in modern agriculture and disease vector control.
References
- 1. Exploring the role of Azadirachta indica (neem) and its active compounds in the regulation of biological pathways: an update on molecular approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological and biochemical effect of neem and other Meliaceae plants secondary metabolites against Lepidopteran insects [frontiersin.org]
- 3. Effects of the neem tree compounds azadirachtin, salannin, this compound, and 6-desacetylthis compound on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects on Insects - Neem - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. orgprints.org [orgprints.org]
- 6. uludag.edu.tr [uludag.edu.tr]
- 7. A Comparative Study on the Toxicity of a Synthetic Pesticide, Dichlorvos and a Neem based Pesticide, Neem-On to Labeo rohita (Hamilton) [cwejournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative toxicity of two azadirachtin-based neem pesticides to <i>Daphnia pulex</i> [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of Nimbin and Salannin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derived from the neem tree (Azadirachta indica), nimbin and salannin (B1681390) are two prominent tetranortriterpenoids that, alongside the more extensively studied azadirachtin, contribute to the diverse pharmacological profile of neem extracts. While both compounds are known for their potent insecticidal properties, a growing body of research is uncovering a broader spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide provides a comparative analysis of the biological activities of this compound and salannin, supported by experimental data and detailed methodologies to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.
Comparative Analysis of Biological Activities
The biological efficacy of this compound and salannin varies across different experimental models. While both exhibit significant insect antifeedant and growth-regulating properties, their activities in other therapeutic areas are still being elucidated. Below is a summary of the available quantitative data comparing their performance.
Table 1: Comparative Insecticidal and Antifeedant Activity
| Compound | Insect Species | Assay Type | EC₅₀ / ED₅₀ | Reference |
| This compound | Spodoptera frugiperda | Antifeedant | Not specified, but generally less active than its photo-oxidation products. | [1] |
| Salannin | Spodoptera frugiperda | Antifeedant | ED₅₀ of 13 µg/cm² | |
| Spodoptera litura | Antifeedant & Growth Regulation | Deterred feeding, delayed molt, caused larval and pupal mortalities. | [2] | |
| Isonimbinolide (Photo-oxidation product of this compound) | Spodoptera littoralis | Antifeedant & Growth Inhibition | Potent activity, comparable to azadirachtin. | [1] |
| Isosalanninolide (Photo-oxidation product of Salannin) | Spodoptera littoralis | Antifeedant & Growth Inhibition | Potent activity. | [1] |
Table 2: Comparative Anticancer Activity (Cytotoxicity)
Direct comparative studies on the same cancer cell lines are limited. The following table presents available IC₅₀ values for this compound and a salannin-class limonoid.
| Compound | Cancer Cell Line | Assay | IC₅₀ Value | Reference |
| This compound | MG-63 (Osteosarcoma) | Cytotoxicity | Not specified, but exhibited cytotoxicity. | [3] |
| Azadiramide A (Salannin-class limonoid) | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | 2.70 ± 0.63 µmol/L |
Table 3: Comparative Anti-inflammatory Activity
Table 4: Comparative Antioxidant Activity
Direct comparative antioxidant data is limited. One study reported that this compound exhibited very low DPPH radical scavenging ability (12.35% inhibition).[5] In contrast, crude extracts of neem have shown significant antioxidant activity, suggesting a synergistic effect of its various components.[6][7]
Table 5: Comparative Antimicrobial Activity
While both this compound and salannin are reported to have antimicrobial properties, specific comparative Minimum Inhibitory Concentration (MIC) values are not well-documented in the reviewed literature. One study showed that this compound exhibited mild antibacterial activity against Escherichia coli with a zone of inhibition of 7 mm at a concentration of 500 μ g/disc .[5]
Key Signaling Pathways
This compound and salannin appear to exert their biological effects through the modulation of several key cellular signaling pathways.
Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells.[3] This process is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases, which are the executioners of programmed cell death. Neem limonoids, in general, have been found to induce the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway.[8][9]
References
- 1. Comparison of anti-feedant and insecticidal activity of this compound and salannin photo-oxidation products with neem (Azadirachta indica) limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (N1) and analog N3 from the neem seeds suppress the migration of osteosarcoma MG-63 cells and arrest the cells in a quiescent state mediated via activation of the caspase-modulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory, pro-apoptotic, and anti-proliferative effects of a methanolic neem (Azadirachta indica) leaf extract are mediated via modulation of the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of total phenolic content and antioxidant activities of Azadirachta indica roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neem oil limonoids induces p53-independent apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of Nimbin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Nimbin, a bioactive compound isolated from the neem tree (Azadirachta indica), in preclinical animal models. The focus is on its anti-inflammatory and anticancer properties, with supporting experimental data and detailed methodologies.
Anti-inflammatory Potential of this compound
This compound has demonstrated significant anti-inflammatory effects in various animal models. A commonly used model to evaluate anti-inflammatory activity is the carrageenan-induced paw edema model in rats. This model mimics the inflammatory response characterized by swelling, and the reduction in paw volume is a key indicator of a compound's efficacy.
Further qualitative studies in a zebrafish larvae model have shown that this compound and its analogs can substantially reduce reactive oxygen species (ROS) levels, cell death, and cell membrane lipid peroxidation in a dose-dependent manner, reinforcing its anti-inflammatory and antioxidant properties.[2]
Table 1: Comparison of Anti-inflammatory Activity of Azadirachta indica Extract in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose | Route of Administration | Paw Volume (ml) after 3h (Mean ± SEM) | Percentage Inhibition (%) |
| Control (Carrageenan) | - | - | 0.54 ± 0.02 | - |
| Azadirachta indica crude extract | 2ml/kg | Oral | 0.28 ± 0.01 | 48.14 |
| Ibuprofen (Standard) | 10mg/kg | Oral | 0.20 ± 0.01 | 62.96 |
Note: Data for Azadirachta indica crude extract is presented to indicate the potential of its active components like this compound. Data for pure this compound is needed for a direct comparison.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the methodology for assessing the anti-inflammatory activity of a compound in a rat model.
1. Animals:
-
Wistar albino rats of either sex (150-200g) are used.
-
Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
2. Induction of Edema:
-
A 1% w/v solution of carrageenan in sterile saline is prepared.
-
0.1 ml of the carrageenan solution is injected into the sub-plantar region of the right hind paw of the rats.
3. Treatment Groups:
-
Control Group: Receives only the vehicle (e.g., saline).
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Ibuprofen, 10 mg/kg, p.o.).
-
Test Group: Receives this compound at various doses, administered orally or intraperitoneally, 1 hour before carrageenan injection.
4. Measurement of Paw Edema:
-
The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = (1 - (Vt / Vc)) * 100 where Vt is the mean paw volume of the test group and Vc is the mean paw volume of the control group.
5. Statistical Analysis:
-
Data are expressed as mean ± SEM.
-
Statistical significance is determined using appropriate tests like one-way ANOVA followed by Dunnett's test.
Anticancer Potential of this compound
This compound's anticancer properties have been investigated in various preclinical models, with the Dalton's Lymphoma Ascites (DLA) model in mice being a notable example. This model is used to screen potential anticancer agents by observing their effect on tumor growth and the survival time of the host.
Specific quantitative data for this compound in the DLA model is not widely available. However, studies on other compounds in this model provide a framework for comparison. For instance, silver nanoparticles have been shown to decrease the volume of ascitic fluid by 65% and increase the survival time of tumor-bearing mice by approximately 50%.[1][3] Similarly, an ethanolic extract of Nothapodytes nimmoniana resulted in a 71-90% increase in the lifespan of DLA-bearing mice.[4] These findings highlight the potential of natural compounds and provide a benchmark against which this compound's efficacy can be evaluated.
Table 2: Comparison of Anticancer Activity of Different Compounds in Dalton's Lymphoma Ascites (DLA) Model
| Treatment Group | Dose | Route of Administration | Mean Survival Time (Days) | Increase in Lifespan (%) | Tumor Volume Reduction (%) |
| DLA Control | - | - | 21.60 ± 0.44 | - | - |
| Silver Nanoparticles | 500 nM | Intraperitoneal | ~32 | ~50 | 65 |
| N. nimmoniana extract (heartwood) | 200 mg/kg | Oral | 30.26 ± 1.02 | 71 | Not Reported |
| N. nimmoniana extract (bark) | 200 mg/kg | Oral | 38.34 ± 0.67 | 90 | Not Reported |
| This compound | Data Not Available | - | - | - | - |
Note: This table illustrates the type of data required for a comprehensive comparison. Further studies are needed to generate specific data for this compound in this model.
Experimental Protocol: Dalton's Lymphoma Ascites (DLA) Model in Mice
This protocol details the in vivo evaluation of the anticancer activity of a compound using the DLA model.
1. Animals:
-
Swiss albino mice (20-25g) are used.
-
Animals are housed in standard laboratory conditions.
2. Tumor Cell Line:
-
Dalton's Lymphoma Ascites (DLA) cells are maintained by serial intraperitoneal transplantation in mice.
3. Tumor Induction:
-
DLA cells (1 x 10^6 cells/mouse) are injected intraperitoneally into the mice.
4. Treatment Groups:
-
DLA Control Group: Receives only the vehicle.
-
Standard Group: Receives a standard anticancer drug (e.g., 5-Fluorouracil, 20 mg/kg, i.p.).
-
Test Group: Receives this compound at various doses, administered orally or intraperitoneally for a specified duration (e.g., 14 days) starting 24 hours after tumor inoculation.
5. Evaluation of Anticancer Activity:
-
Tumor Growth: Body weight, tumor volume (by aspirating ascitic fluid), and viable tumor cell count are monitored.
-
Survival Time: The mortality of the animals is monitored, and the mean survival time (MST) and percentage increase in lifespan (% ILS) are calculated. % ILS = ((MST of treated group / MST of control group) - 1) * 100
-
Hematological Parameters: Red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin levels are assessed.
6. Statistical Analysis:
-
Results are expressed as mean ± SD.
-
Statistical analysis is performed using appropriate methods.
Signaling Pathways Modulated by this compound and Related Limonoids
The therapeutic effects of this compound and other neem limonoids, such as Nimbolide (B1678885), are attributed to their ability to modulate multiple signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In silico studies have shown that this compound and its analogs can bind to the p50 and p65 subunits of NF-κB, suggesting a potential inhibitory effect on this pathway.[5][6][7][8][9] By inhibiting NF-κB, this compound can potentially suppress the expression of pro-inflammatory cytokines and other inflammatory mediators.
Caption: this compound's proposed inhibition of the NF-κB pathway.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Nimbolide, a compound structurally similar to this compound, has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] This involves the modulation of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.
Caption: Nimbolide-induced apoptosis via intrinsic and extrinsic pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is often implicated in cancer. Nimbolide has been shown to restrain the Wnt/β-catenin signaling pathway by inhibiting the dissociation of GSK-3β from β-catenin, leading to the degradation of β-catenin and preventing its translocation to the nucleus to activate target genes.[10]
Caption: Nimbolide's inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
The available preclinical data suggests that this compound holds significant therapeutic potential as both an anti-inflammatory and an anticancer agent. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like NF-κB, apoptosis, and Wnt/β-catenin, makes it a promising candidate for further drug development. However, to fully validate its therapeutic efficacy and establish a clear comparative advantage, further in-depth studies are required to generate specific quantitative data for pure this compound in standardized animal models. This will enable a more direct and robust comparison with existing therapies and other investigational compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Molecular mechanisms of apoptosis and roles in cancer development and treatment. | Semantic Scholar [semanticscholar.org]
- 3. Nimbolide Targets Multiple Signalling Pathways to Reduce Neuroinflammation in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirubin inhibits Wnt/β-catenin signal pathway via promoter demethylation of WIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory, pro-apoptotic, and anti-proliferative effects of a methanolic neem (Azadirachta indica) leaf extract are mediated via modulation of the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (N1) and analog N3 from the neem seeds suppress the migration of osteosarcoma MG-63 cells and arrest the cells in a quiescent state mediated via activation of the caspase-modulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in human breast cancer cells by nimbolide through extrinsic and intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nimbolide Inhibits Nuclear Factor-КB Pathway in Intestinal Epithelial Cells and Macrophages and Alleviates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nimbin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of biologically active compounds like Nimbin is paramount. This document provides essential safety information, logistical guidance, and detailed operational plans for the proper disposal of this compound, a triterpenoid (B12794562) isolated from the neem tree (Azadirachta indica). Adherence to these procedures will minimize risks and ensure compliance with laboratory safety regulations.
Essential Safety and Logistical Information
This compound (C₃₀H₃₆O₉) is a biologically active limonoid with cytotoxic, antiviral, and insecticidal properties. While its toxicological properties have not been exhaustively studied, it should be handled with care in a laboratory setting.[1]
Personal Protective Equipment (PPE): When handling this compound in its pure form or in concentrated solutions, appropriate PPE is mandatory. This includes:
-
Respiratory Protection: A dust mask or respirator to prevent inhalation of fine particles.[1]
-
Hand Protection: Compatible chemical-resistant gloves.[1]
-
Eye Protection: Chemical safety goggles.[1]
-
Skin and Body Protection: A lab coat or gown.
Handling Procedures:
-
All work with solid this compound or concentrated solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid generating dust when handling the solid compound.
-
In case of a spill, carefully sweep up the solid material, place it in a sealed container, and hold for waste disposal.[1] Ventilate the area and decontaminate the spill site.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₃₆O₉ |
| Molecular Weight | 540.6 g/mol |
| Appearance | Pale Yellow Solid |
| Melting Point | 197-199°C (decomposes) |
| CAS Number | 5945-86-8 |
Disposal Plan: A Step-by-Step Guide
The primary methods for the disposal of this compound and its associated waste are inclusion in a designated cytotoxic waste stream for incineration or chemical inactivation prior to disposal.
Method 1: Disposal via Cytotoxic Waste Stream (Recommended)
This is the preferred method for the disposal of pure this compound, contaminated labware, and personal protective equipment.
Experimental Protocol:
-
Segregation: All waste contaminated with this compound, including unused compound, contaminated gloves, pipette tips, and glassware, must be segregated from general laboratory waste.
-
Containerization:
-
Solid Waste: Place solid this compound waste and contaminated disposable items into a designated, leak-proof, and clearly labeled cytotoxic waste container. These containers are often color-coded (e.g., purple or yellow with a cytotoxic symbol) depending on institutional and regional regulations.
-
Sharps: Any sharps contaminated with this compound (e.g., needles, scalpel blades) must be placed in a puncture-resistant sharps container specifically designated for cytotoxic sharps.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container that is compatible with the solvent used. The container must be clearly labeled as "Cytotoxic Waste: this compound" and include the solvent composition.
-
-
Labeling: All waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste."
-
Storage: Store the sealed cytotoxic waste containers in a designated, secure area away from general lab traffic until collection by a licensed hazardous waste disposal service.
-
Disposal: Arrange for the collection and incineration of the cytotoxic waste by a certified hazardous waste management company.
Method 2: Chemical Inactivation (For Dilute Solutions)
For dilute aqueous solutions of this compound, chemical inactivation through hydrolysis can be employed to degrade the compound before disposal. This compound contains ester functional groups that are susceptible to base-catalyzed hydrolysis. This procedure should be performed by trained personnel in a chemical fume hood.
Experimental Protocol:
-
Preparation: In a suitable, labeled chemical-resistant container, add the dilute aqueous this compound solution.
-
Base Addition: While stirring, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) until the pH of the solution is >12.
-
Reaction: Continue stirring the solution at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the ester groups. This process will break down this compound into less biologically active components (a carboxylate salt and an alcohol).
-
Neutralization: After the 24-hour reaction period, neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl) until the pH is between 6 and 8.
-
Disposal: The neutralized, degraded solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Nimbin
Essential Safety and Handling Guide for Nimbin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Due to the limited toxicological data available, a cautious approach is paramount. The information presented here is compiled from available safety data sheets and should be supplemented by your institution's specific safety protocols.
Hazard Identification and Precautions
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with care, assuming it may be hazardous. Potential routes of exposure include skin contact, eye contact, inhalation, and ingestion.[1] It may cause skin and eye irritation, and irritation to the mucous membranes and upper respiratory tract.[1] Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Recommended Equipment | Specifications |
| Respiratory Protection | Dust Mask | To prevent inhalation of dust particles.[1] |
| Hand Protection | Compatible Chemical-Resistant Gloves | To prevent skin contact.[1] |
| Eye Protection | Chemical Safety Goggles | To protect eyes from dust and splashes.[1] |
| Body Protection | Laboratory Coat | To prevent contamination of personal clothing. |
Engineering Controls and Laboratory Setup
Proper engineering controls are essential to minimize exposure.
| Control Type | Requirement | Purpose |
| Ventilation | Chemical Fume Hood | All handling of this compound powder should be conducted within a certified chemical fume hood.[1] |
| Emergency Equipment | Safety Shower and Eye Bath | Must be readily accessible in the event of accidental exposure.[1] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is critical for laboratory safety.
Handling Procedures
-
Preparation : Before handling, ensure all required PPE is worn correctly and the chemical fume hood is functioning properly.
-
Weighing and Transfer : Conduct all weighing and transferring of this compound powder within the chemical fume hood to contain any dust.
-
Solution Preparation : When dissolving this compound, add the solvent slowly to the powder to avoid splashing.
-
Avoidance of Contamination : Do not get this compound on eyes, skin, or clothing.[1] Avoid breathing the dust.[1]
-
Post-Handling : After handling, wash hands thoroughly. Clean all contaminated surfaces and equipment.
Storage
| Storage Condition | Requirement | Rationale |
| Temperature | Room Temperature | As recommended by the supplier.[1] |
| Environment | Dry Place | To maintain the stability of the compound.[1] |
| Container | Tightly Sealed | To prevent accidental spills and contamination. |
Spill and Emergency Procedures
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water.[1] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] Seek medical attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water if the person is conscious.[1] Seek medical attention.[1] |
| Minor Spill | In a chemical fume hood, carefully sweep up the solid material, place it in a sealed container for disposal, and avoid raising dust.[1] Ventilate the area and wash the spill site after material pickup is complete.[1] |
Disposal Plan
All this compound waste, including contaminated consumables, is considered hazardous waste.
-
Collection : Collect all waste in a designated, sealed, and properly labeled hazardous waste container.
-
Professional Disposal : Contact a licensed professional waste disposal service for final disposal.[1]
-
Incineration : The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Compliance : Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[1]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
